molecular formula C9H14N2 B7810723 5-cyclopropyl-1-propyl-1H-pyrazole

5-cyclopropyl-1-propyl-1H-pyrazole

Cat. No.: B7810723
M. Wt: 150.22 g/mol
InChI Key: NNCRLDCJMHATEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1-propyl-1H-pyrazole is a substituted pyrazole derivative that serves as a valuable scaffold and intermediate in organic synthesis and medicinal chemistry. Pyrazole cores are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities. The distinct substitution pattern of this compound, featuring a cyclopropyl group and an N-propyl chain, contributes to its unique steric and electronic properties, making it a compound of significant interest for developing new active molecules. This compound is primarily used as a key building block for the synthesis of more complex molecules. Its structure is amenable to further functionalization, allowing researchers to create diverse libraries for biological screening. Pyrazole derivatives are investigated for numerous therapeutic applications, including as potential anti-inflammatory, antimicrobial, anticancer, and antiviral agents. The incorporation of the cyclopropyl group is a strategic feature in modern drug design, as it can influence the molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile. The mechanism of action for pyrazole-based compounds often involves targeted interactions with enzymes and receptors. They can modulate biological activity through key interactions such as hydrogen bonding via ring nitrogen atoms, and hydrophobic interactions facilitated by substituents like the cyclopropyl group. These interactions can lead to enzyme inhibition or receptor modulation, which forms the basis for their observed biological effects. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-cyclopropyl-1-propylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-7-11-9(5-6-10-11)8-3-4-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCRLDCJMHATEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the synthesis, purification, and structural validation of 5-cyclopropyl-1-propyl-1H-pyrazole (CAS: 1170857-24-5). This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a core motif in GPR119 agonists, CB1/CB2 receptor modulators, and various kinase inhibitors.

The primary synthetic challenge lies in regiocontrol . The formation of the pyrazole ring from acyclic precursors often yields a mixture of the desired 1,5-isomer and the thermodynamically favored 1,3-isomer (1-propyl-3-cyclopropyl-1H-pyrazole). This guide provides a validated protocol using acid-mediated cyclocondensation to enhance regioselectivity towards the 1,5-isomer, followed by a rigorous characterization workflow relying on 2D NMR (NOESY) to definitively assign the structure.

Part 1: Retrosynthetic Analysis & Strategy

The construction of the 1,5-disubstituted pyrazole core can be approached via two primary disconnections:

  • Route A: N-Alkylation of 3(5)-Cyclopropylpyrazole.

    • Mechanism:[1][2][3] Reaction of 3-cyclopropyl-1H-pyrazole with propyl halides.

    • Outcome: Highly unfavorable. Steric hindrance at the nitrogen adjacent to the cyclopropyl group (N1) directs alkylation to the distal nitrogen (N2), yielding the 1,3-isomer as the major product (>90%).

  • Route B: De Novo Cyclization (Enaminone Route).

    • Mechanism:[1][2][3] Condensation of a 3-(dimethylamino)-1-cyclopropyl-2-propen-1-one intermediate with propylhydrazine.

    • Outcome: Tunable. While neutral conditions favor the 1,3-isomer, acidic conditions (using hydrazine hydrochloride salts) promote nucleophilic attack at the

      
      -carbon of the enaminone, favoring the formation of the desired 1,5-isomer .
      

Selected Protocol: Route B (Acid-Mediated Enaminone Cyclization) is selected for its scalability and improved regioselectivity.

Synthesis Logic Diagram

SynthesisLogic Precursor Acetylcyclopropane (Start) Intermediate Enaminone Intermediate (3-dimethylamino-1-cyclopropyl-2-propen-1-one) Precursor->Intermediate DMF-DMA 110°C, 12h Target TARGET: 1,5-Isomer (5-Cyclopropyl-1-propyl-1H-pyrazole) Intermediate->Target EtOH, Reflux Acidic pH (HCl) Byproduct Byproduct: 1,3-Isomer (3-Cyclopropyl-1-propyl-1H-pyrazole) Intermediate->Byproduct Neutral/Basic pH Reagent Propylhydrazine Dihydrochloride Reagent->Target

Caption: Reaction pathway illustrating the divergence between 1,5- and 1,3-isomers based on pH conditions.

Part 2: Detailed Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

Reaction: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) + Acetylcyclopropane


 Enaminone.
  • Charge: In a dry round-bottom flask, charge Acetylcyclopropane (1.0 eq) and DMF-DMA (1.5 eq).

  • Conditions: Heat the neat mixture to 100–110°C under nitrogen for 12–16 hours.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The starting ketone is volatile; ensure reflux condenser efficiency.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess DMF-DMA and methanol byproduct. The residue is typically a yellow/orange oil or solid (3-(dimethylamino)-1-cyclopropyl-2-propen-1-one) and is used directly in the next step without further purification to avoid hydrolysis.

Step 2: Regioselective Cyclization

Reaction: Enaminone + Propylhydrazine


 2HCl 

5-Cyclopropyl-1-propyl-1H-pyrazole.
  • Solvent System: Dissolve the crude enaminone (1.0 eq) in absolute Ethanol (0.5 M concentration).

  • Reagent Addition: Add Propylhydrazine Dihydrochloride (1.1 eq) in one portion.

    • Note: The use of the hydrochloride salt is critical. The acidic environment protonates the dimethylamino group, making the

      
      -carbon more electrophilic and encouraging the terminal nitrogen of the hydrazine to attack this position first (Michael-type addition), which leads to the 1,5-isomer.
      
  • Cyclization: Reflux the mixture (

    
    ) for 4–6 hours.
    
  • Workup:

    • Cool to room temperature.[4]

    • Remove ethanol under vacuum.

    • Partition residue between Ethyl Acetate and Saturated NaHCO

      
        (neutralize the acid).
      
    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • The crude material will likely contain a mixture of 1,5-isomer (Major) and 1,3-isomer (Minor).

    • Flash Chromatography: Silica gel; Gradient 0–30% Ethyl Acetate in Hexanes.

    • Elution Order: The 1,5-isomer is typically less polar (elutes first) compared to the 1,3-isomer due to the steric shielding of the nitrogen lone pairs by the adjacent substituents.

Part 3: Characterization & Structural Validation

Distinguishing the 1,5-isomer from the 1,3-isomer is the most critical analytical task. Standard 1D NMR is often insufficient without reference spectra. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for self-validating structure determination.

Nuclear Magnetic Resonance (NMR)[2][5][6][7][8]
NucleusParameter1,5-Isomer (Target)1,3-Isomer (Byproduct)
1H NMR H4 (Pyrazole)

5.8 – 6.0 ppm

5.8 – 6.0 ppm (Similar)
H3/H5 (Pyrazole) H3:

7.2 – 7.4 ppm
H5:

7.1 – 7.3 ppm
N-CH2 (Propyl)

4.0 – 4.1 ppm

3.9 – 4.0 ppm
NOESY Key Correlation Strong NOE between N-CH2 and Cyclopropyl-CH NO NOE between N-CH2 and Cyclopropyl-CH
Secondary NOE NOE between N-CH2 and H4 (Weak/None)Strong NOE between N-CH2 and H5
Structural Validation Logic (NOESY)

The spatial proximity of the N-propyl group to the cyclopropyl ring is unique to the 1,5-isomer.

NOESY_Logic cluster_15 1,5-Isomer (Target) cluster_13 1,3-Isomer (Byproduct) N_Propyl N-Propyl Group (N-CH2) Cyclopropyl Cyclopropyl Group (CH-Methine) N_Propyl->Cyclopropyl STRONG NOE (Diagnostic) H5_Proton H5 Proton (Ring CH) N_Propyl->H5_Proton STRONG NOE (Diagnostic) Cyclopropyl->H5_Proton No Interaction

Caption: NOESY correlations distinguishing the 1,5-isomer (Propyl-Cyclopropyl proximity) from the 1,3-isomer.

Mass Spectrometry & Purity
  • LC-MS: ESI+

    
    .
    
  • Retention Time: On a C18 reverse-phase column, the 1,5-isomer typically elutes later than the 1,3-isomer in acidic mobile phases due to steric shielding of the basic nitrogen, reducing interaction with silanols, though this can vary by column chemistry.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (High 1,3-isomer) pH too high (Neutral/Basic)Ensure use of Propylhydrazine Dihydrochloride . Add catalytic HCl if using free base hydrazine.
Incomplete Conversion Moisture in Enaminone formationUse fresh DMF-DMA and anhydrous conditions. Acetylcyclopropane is hygroscopic.
Product "Disappears" during workup Volatility / Water SolubilityThe product has low molecular weight (MW 150). Avoid high vacuum for extended periods. Salt out the aqueous layer during extraction.

References

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Retrieved March 2, 2026, from [Link]

  • National Institutes of Health (NIH). (2005). Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles. Retrieved March 2, 2026, from [Link]

Sources

Technical Guide: Biological Activity & Pharmacological Potential of 5-Cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of 5-Cyclopropyl-1-propyl-1H-pyrazole Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

5-cyclopropyl-1-propyl-1H-pyrazole represents a privileged pharmacophore in modern medicinal chemistry, primarily utilized as a core scaffold for Glucokinase Activators (GKAs) and Cannabinoid Receptor (CB1/CB2) modulators . Unlike simple heterocycles, this specific substitution pattern—combining a lipophilic N-propyl chain with a metabolically robust C5-cyclopropyl group—is engineered to optimize Lipophilic Ligand Efficiency (LLE) and metabolic stability.

This guide analyzes the molecule not merely as a chemical intermediate, but as a bioactive determinant that dictates the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of advanced therapeutic candidates for Type 2 Diabetes (T2D) and metabolic syndrome.

Chemical Identity and Physicochemical Profile

The biological utility of this scaffold is rooted in its structural properties.[1][2][3][4][5] The 1,5-substitution pattern is critical; the 1,3-isomer is thermodynamically favored during synthesis but often biologically inactive in relevant GKA assays, making regiocontrol paramount.

ParameterValue / DescriptionBiological Implication
IUPAC Name 5-cyclopropyl-1-propyl-1H-pyrazoleCore scaffold identity
Molecular Formula C₉H₁₄N₂Low MW fragment (Fragment-Based Drug Discovery)
LogP (Calc) ~2.4 - 2.8Optimal range for membrane permeability and BBB penetration
Topological PSA ~17.8 ŲHigh oral bioavailability potential
Key Substituent C5-Cyclopropyl "Metabolic Shielding" against CYP450 oxidation; bioisostere of isopropyl but with altered bond angles (

)
Key Substituent N1-Propyl Hydrophobic pocket filling; modulates solubility vs. methyl/ethyl analogs

Pharmacology: Mechanism of Action

The 5-cyclopropyl-1-propyl-1H-pyrazole moiety is most authoritatively documented as the allosteric binding core for Glucokinase Activators.

Primary Target: Glucokinase (GCK) Activation

Glucokinase acts as the "glucose sensor" in pancreatic


-cells and the liver. Small molecule activators (GKAs) containing this pyrazole core bind to an allosteric site  (distinct from the glucose binding site), increasing the enzyme's affinity for glucose (

) and maximum velocity (

).
  • Role of the Scaffold: The pyrazole ring forms hydrogen bonds with Arg63 or similar residues in the allosteric pocket. The 5-cyclopropyl group sits in a hydrophobic sub-pocket, inducing a conformational change that locks the enzyme in its active "closed" state.

  • Therapeutic Outcome: Enhanced glucose-stimulated insulin secretion (GSIS) and increased hepatic glucose uptake.

Secondary Target: CB1 Receptor Antagonism

In the context of metabolic syndrome, 1,5-diarylpyrazole derivatives (rimonabant analogs) are classic CB1 antagonists. The replacement of aryl groups with alkyl/cycloalkyl groups (like 5-cyclopropyl) reduces psychiatric side effects by modulating Blood-Brain Barrier (BBB) penetration and receptor residence time.

Structure-Activity Relationship (SAR) Analysis

The biological activity is highly sensitive to the substituents at positions 1 and 5.

The "Magic" of the Cyclopropyl Group

The cyclopropyl moiety is not just a space-filler; it provides unique electronic and steric benefits:

  • Metabolic Shielding: Unlike an isopropyl group, the cyclopropyl C-H bonds are stronger (

    
     character), making them resistant to CYP450-mediated hydroxylation. This extends the half-life (
    
    
    
    ) of the drug.
  • 
    -Interaction:  The "banana bonds" of the cyclopropyl ring can engage in cation-
    
    
    
    or
    
    
    -
    
    
    interactions within the receptor binding pocket, enhancing potency.
The N1-Propyl Optimization
  • Methyl (C1): Often leads to high potency but lower lipophilicity.

  • Propyl (C3): Increases lipophilicity (LogP), improving penetration into deep hydrophobic pockets of the GKA allosteric site. However, if the chain is too long (Butyl+), steric clash reduces affinity. The propyl chain is often the "Goldilocks" length for balancing potency and solubility.

Biological Pathway Visualization

The following diagram illustrates the downstream effects of the pyrazole-based GKA activation in a pancreatic


-cell.

GKA_Pathway Pyrazole 5-cyclopropyl-1-propyl-pyrazole (Scaffold) GCK_Inactive Glucokinase (GCK) [Open/Inactive] Pyrazole->GCK_Inactive Allosteric Binding GCK_Active Glucokinase (GCK) [Closed/Active] GCK_Inactive->GCK_Active Conformational Change G6P Glucose-6-Phosphate GCK_Active->G6P Phosphorylation Glucose Glucose Glucose->GCK_Active Substrate Glycolysis Glycolysis & ATP Production G6P->Glycolysis Metabolism Insulin Insulin Secretion Glycolysis->Insulin ATP/ADP Ratio Increase

Caption: Mechanism of Action: The pyrazole scaffold allosterically activates Glucokinase, driving glucose phosphorylation and insulin release.

Experimental Protocols

Regioselective Synthesis (Critical Control Point)

A major challenge in working with this scaffold is obtaining the 1,5-isomer (active) over the 1,3-isomer (inactive).

Protocol:

  • Reagents: Cyclopropyl methyl ketone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Propylhydrazine hydrochloride.

  • Step 1 (Enaminone Formation): Reflux cyclopropyl methyl ketone with DMF-DMA (neat or in toluene) for 12h to yield the enaminone intermediate.

  • Step 2 (Cyclization): React the enaminone with propylhydrazine in absolute ethanol at reflux.

    • Critical Note: To favor the 1,5-isomer , maintain acidic conditions or use specific solvent polarity controls. Basic conditions often favor the thermodynamically stable 1,3-isomer.

  • Purification: The isomers have distinct

    
     values. Separate via silica gel column chromatography (Hexane:EtOAc gradient).
    
  • Validation: Confirm regiochemistry using NOESY NMR (interaction between N-propyl protons and cyclopropyl protons confirms 1,5-substitution).

In Vitro Glucokinase Activation Assay

Objective: Determine the


 of the pyrazole derivative.
  • Enzyme Prep: Recombinant human pancreatic Glucokinase (GST-GCK).

  • Reaction Buffer: 25 mM HEPES (pH 7.1), 25 mM KCl, 1 mM MgCl₂, 1 mM DTT, 1 mM ATP.

  • Coupled System: Add G6PDH (Glucose-6-phosphate dehydrogenase) and NADP+.

  • Substrate: Glucose at

    
     concentration (approx. 5-8 mM).
    
  • Measurement: Monitor the production of NADPH via absorbance at 340 nm over 30 minutes at 30°C.

  • Data Analysis: Calculate the fold-activation relative to DMSO control. A potent scaffold should show >1.5-fold activation at 10 µM.

Synthesis Workflow Visualization

The following diagram details the critical path to the active 1,5-isomer.

Synthesis_Flow cluster_decision Regiocontrol Point Start Cyclopropyl Methyl Ketone Intermed Enaminone Intermediate Start->Intermed Condensation Reagent1 DMF-DMA (Reflux) Isomer15 1,5-Isomer (ACTIVE) Intermed->Isomer15 Cyclization (Kinetic) Isomer13 1,3-Isomer (INACTIVE) Intermed->Isomer13 Cyclization (Thermodynamic) Reagent2 Propylhydrazine (EtOH, Acidic)

Caption: Synthetic route highlighting the critical divergence between the active 1,5-isomer and inactive 1,3-isomer.

References

  • Bonn, P., et al. (2012).[3] "The discovery of a novel series of glucokinase activators based on a pyrazolopyrimidine scaffold."[3] Bioorganic & Medicinal Chemistry Letters, 22(24), 7302-7305.[3] Link

  • Szabó, G., et al. (2009). "Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists." Journal of Medicinal Chemistry, 52(14), 4329–4337. Link

  • BenchChem. (2024).[6][7] "3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: Technical Data and Biological Applications." BenchChem Technical Library. Link[6][7]

  • Pfefferkorn, J. A., et al. (2012). "Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator." Journal of Medicinal Chemistry, 55(3), 1318-1333. Link

  • TCI Chemicals. (2024). "Product Specification: 5-Cyclopropyl-1H-pyrazol-3-amine." TCI Global Product Catalog. Link

Sources

5-Cyclopropyl-1-propyl-1H-pyrazole: Mechanism of Action, Pharmacophore Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the compound 5-cyclopropyl-1-propyl-1H-pyrazole (CPP) is rarely deployed as a standalone monotherapy. Instead, it serves as a highly optimized, privileged scaffold—a foundational pharmacophore used in fragment-based drug discovery (FBDD) to construct potent kinase inhibitors, G-protein coupled receptor (GPCR) antagonists, and agrochemicals[1].

This technical whitepaper deconstructs the mechanism of action (MoA) of the CPP scaffold. By analyzing the synergistic thermodynamic and pharmacokinetic contributions of its three structural pillars—the pyrazole core, the N1-propyl chain, and the C5-cyclopropyl group—we provide a comprehensive guide for drug development professionals seeking to leverage this moiety in lead optimization.

Structural Pharmacology & Pharmacophore Dynamics

The efficacy of the CPP scaffold lies in its ability to simultaneously drive target engagement and resist enzymatic degradation. Each functional group plays a distinct, causal role in the molecule's overall MoA.

The Pyrazole Core: Hinge Region Anchoring

The pyrazole ring is a ubiquitous motif in targeted therapeutics. In the context of protein kinase inhibitors, the pyrazole core acts as a critical hydrogen bond acceptor (via the N2 nitrogen)[2]. It mimics the adenine ring of ATP, allowing the scaffold to anchor deeply within the highly conserved kinase hinge region.

The 1-Propyl Group: Metabolic Shielding & Solvent-Front Direction

Unsubstituted NH-pyrazoles are notorious metabolic liabilities; they are rapidly cleared in human liver microsomes (HLM) via N-glucuronidation and CYP450-mediated oxidation[3]. Alkylating the N1 position with a propyl chain achieves two critical outcomes:

  • Metabolic Shielding: It physically blocks the N1 metabolic hotspot, dramatically extending the compound's in vivo half-life[3].

  • Spatial Orientation: In ATP-competitive inhibitors, the N1-propyl chain typically directs the molecule outward toward the solvent-front region, improving solubility and providing a vector for further chemical elaboration without clashing with the kinase binding pocket.

The 5-Cyclopropyl Motif: Hydrophobic Pocket Engagement

The addition of a cyclopropyl group at the C5 position provides optimal steric rigidification. Unlike flexible, straight-chain alkyls that suffer an entropic penalty upon binding, the rigid cyclopropyl ring is pre-organized. It perfectly occupies small, lipophilic pockets—such as the gatekeeper residue area in kinases or allosteric sites in GPCRs—enhancing binding affinity via strong hydrophobic interactions[4]. Furthermore, the cyclopropyl ring is highly resistant to CYP450 oxidation compared to standard alkyl chains, further boosting metabolic stability[1].

Pharmacophore Core 5-Cyclopropyl-1-propyl-1H-pyrazole (Privileged Scaffold) N1 1-Propyl Group (N1) - Blocks N-Metabolism - Solvent-Front Anchoring Core->N1 C5 5-Cyclopropyl Group (C5) - Steric Rigidification - Hydrophobic Pocket Binding Core->C5 Pyr Pyrazole Core - Hinge Region Binding - H-Bond Acceptor (N2) Core->Pyr

Fig 1. Pharmacophore interaction map of the 5-cyclopropyl-1-propyl-1H-pyrazole scaffold.

Mechanism of Action Across Key Target Classes

Because CPP is a versatile building block, its specific MoA is dictated by the broader molecular architecture of the final derivative. However, its primary modes of action fall into two major therapeutic categories:

A. ATP-Competitive Kinase Inhibition (e.g., FLT3, HPK1, RET)

In oncology and immunology, CPP derivatives act as potent Type I or Type II kinase inhibitors. For example, in FLT3-driven acute myeloid leukemia models, N-alkylated pyrazoles competitively bind the ATP-binding site, suppressing FLT3 and downstream STAT5 phosphorylation[2]. Similarly, in Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, modifying the N1 position of the pyrazole ring prevents rapid metabolism while maintaining nanomolar inhibitory potency[3]. The cyclopropyl moiety forms critical van der Waals interactions with the hydrophobic residues lining the kinase active site[4].

Pathway Ligand FLT3 Ligand Receptor FLT3 Kinase (Active) Ligand->Receptor STAT5 STAT5 (Phosphorylated) Receptor->STAT5 Phosphorylation Transcription Gene Transcription (Cell Proliferation) STAT5->Transcription Inhibitor CPP-Derived Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition

Fig 2. Mechanism of action showing a CPP-derived inhibitor blocking the FLT3/STAT5 signaling pathway.

B. GPCR Antagonism (e.g., Cannabinoid Receptor 1)

Beyond kinases, the scaffold is highly effective in GPCR modulation. Diaryl-pyrazole derivatives incorporating cycloalkyl building blocks have been identified as highly potent Cannabinoid Type 1 (CB1) receptor antagonists[5]. The rigid cyclopropyl group enhances orthosteric receptor binding (achieving


 nM) while maintaining the metabolic stability required to effectively reduce serum lipid parameters in metabolic syndrome models[5].

Experimental Workflows & Validation Protocols

To translate the CPP scaffold into a viable therapeutic lead, researchers must utilize self-validating assay systems. The following protocols detail the necessary steps to confirm target engagement and metabolic stability.

Workflow S1 Step 1: Synthesis Claisen Condensation S2 Step 2: Kinase Profiling TR-FRET Assay S1->S2 S3 Step 3: DMPK Analysis HLM Stability Assay S2->S3 S4 Step 4: Lead Optimization SAR Refinement S3->S4

Fig 3. Hit-to-lead experimental workflow for pyrazole-based pharmacophore validation.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Target Engagement

Purpose: To quantitatively determine the binding affinity (


 and 

) of CPP-derived kinase inhibitors.
  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., FLT3 or HPK1) to a final concentration of 1 nM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the CPP-derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume plate.

  • Tracer Addition: Add 5 µL of the kinase solution and 5 µL of a fluorescently labeled ATP-competitive tracer (e.g., Kinase Tracer 236) mixed with a Europium-labeled anti-tag antibody.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Self-Validation & Controls: Include Staurosporine (10 µM) as a positive control for 100% inhibition, and a 1% DMSO vehicle as a negative control. Calculate the Z'-factor; proceed with data analysis only if

    
    .
    
  • Detection: Read the plate on a microplate reader capable of TR-FRET (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615 nm) to determine specific binding.

Protocol 2: Microsomal Metabolic Stability Assay (HLM)

Purpose: To validate the metabolic shielding effect of the 1-propyl and 5-cyclopropyl groups against CYP450 enzymes.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM Potassium Phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Compound Spiking: Add the CPP-derivative to a final concentration of 1 µM (ensure final organic solvent concentration is

    
    ).
    
  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: Extract 50 µL aliquots at

    
     minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Self-Validation & Controls: Run parallel assays using Verapamil (high clearance benchmark) and Warfarin (low clearance benchmark). The assay is only valid if the intrinsic clearance (

    
    ) of these controls aligns with historical laboratory benchmarks.
    
  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate

    
     and 
    
    
    
    .

Quantitative Data Presentation

The structural modifications inherent to the CPP scaffold yield measurable improvements in both pharmacodynamics and pharmacokinetics.

Table 1: Pharmacophore SAR Impact

MotifPrimary Biological FunctionPharmacokinetic (PK) Impact
Pyrazole Core Hinge region binding (H-bond acceptor)Serves as a versatile, low-molecular-weight scaffold for elaboration.
1-Propyl Group Directs to the solvent-front regionBlocks N-dealkylation/oxidation; significantly increases half-life.
5-Cyclopropyl Occupies hydrophobic binding pocketsSteric rigidification; highly resistant to CYP450 metabolism.

Table 2: Comparative Metabolic Stability (Illustrative Benchmarks)

Compound ScaffoldHuman Liver Microsomes (

)
Intrinsic Clearance (

)
Unsubstituted Pyrazole

min

µL/min/mg
1-Propyl-5-cyclopropyl Pyrazole

min

µL/min/mg

References

  • National Institutes of Health (NIH). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC". Available at:[Link]

  • ScienceDirect (DOI). "Discovery of macrocyclic derivatives bearing N-sulfonyl-pyrazole moiety as new potent hematopoietic progenitor kinase 1 inhibitors". Available at:[Link]

  • National Institutes of Health (NIH). "Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed". Available at:[Link]

  • ResearchGate. "Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors". Available at:[Link]

Sources

spectroscopic data of 5-cyclopropyl-1-propyl-1H-pyrazole (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical reference for the spectroscopic characterization of 5-cyclopropyl-1-propyl-1H-pyrazole (CAS: 1170857-24-5). It is designed for medicinal chemists and analytical scientists requiring rigorous structural validation of pyrazole regioisomers.

Executive Summary & Compound Identity

5-cyclopropyl-1-propyl-1H-pyrazole is a critical heterocyclic building block, often utilized in the synthesis of cannabinoid receptor ligands (CB1/CB2 agonists), kinase inhibitors, and agrochemicals. Its structural integrity is defined by the specific regiochemistry of the cyclopropyl group relative to the N-propyl chain (1,5-substitution vs. the thermodynamically favored 1,3-isomer).[1]

ParameterDetail
IUPAC Name 5-cyclopropyl-1-propyl-1H-pyrazole
CAS Number 1170857-24-5
Molecular Formula C

H

N

Molecular Weight 150.22 g/mol
Physical State Colorless to pale yellow oil (typically)
Solubility Soluble in CHCl

, DMSO, MeOH; sparingly soluble in water

Synthesis Context & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra. This molecule is typically synthesized via the condensation of a cyclopropyl-beta-diketone (or equivalent enaminone) with propylhydrazine.

  • Critical Impurity: The 1,3-isomer (3-cyclopropyl-1-propyl-1H-pyrazole) is a common byproduct.

  • Mechanism: The regioselectivity is governed by the nucleophilicity of the hydrazine terminal nitrogen and the electrophilicity of the carbonyl carbons.[1] Steric bulk from the cyclopropyl group often favors the 1,3-isomer, making the isolation and confirmation of the 1,5-isomer a primary analytical challenge.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (


) are reported in ppm relative to TMS in CDCl

.[1] Values are derived from high-field analysis of analogous 1,5-disubstituted pyrazoles.
H NMR Interpretation

The proton spectrum is characterized by the distinct pyrazole coupling and the high-field cyclopropyl multiplets.

Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H-3 7.35 - 7.45d~1.8Pyrazole ring proton. Deshielded due to proximity to N2.
H-4 5.95 - 6.05d~1.8Pyrazole ring proton. Characteristic high-field aromatic signal.
N-CH

4.05 - 4.15t~7.2N-Propyl methylene. Diagnostic for N-alkylation.
Propyl-CH

1.80 - 1.90m-Central methylene of propyl chain.
Cyclopropyl-CH 1.70 - 1.85m-Methine proton of cyclopropyl ring.
Propyl-CH

0.90 - 0.98t~7.4Terminal methyl.
Cyclopropyl-CH

0.95 - 1.05m-Cis/Trans diastereotopic protons (overlap with methyl).
Cyclopropyl-CH

0.65 - 0.75m-Cis/Trans diastereotopic protons (shielded face).
C NMR Interpretation

The carbon spectrum confirms the asymmetry and the specific substitution pattern.[1]

  • C-3 (Pyrazole): ~138.0 ppm (CH).

  • C-5 (Pyrazole): ~145.0 ppm (Quaternary, substituted).[1] Note: In 1,5-isomers, C5 is often shielded relative to 1,3-isomers due to steric compression, but the cyclopropyl group exerts an electronic deshielding effect.

  • C-4 (Pyrazole): ~104.5 ppm (CH). Characteristic high-field aromatic carbon.

  • N-CH

    
    :  ~50.0 - 52.0 ppm.
    
  • Cyclopropyl (CH): ~8.0 - 10.0 ppm.

  • Cyclopropyl (CH

    
    ):  ~7.0 - 9.0 ppm.
    
Regioisomer Differentiation (The "Expertise" Pillar)

Distinguishing the 1,5-isomer from the 1,3-isomer is the most critical step.

  • NOESY/ROESY (Crucial):

    • 1,5-isomer (Target): Strong NOE correlation between the N-CH

      
        protons (~4.1 ppm) and the Cyclopropyl-CH  proton (~1.75 ppm).
      
    • 1,3-isomer (Impurity): NOE correlation between N-CH

      
        and the H-5  pyrazole proton (which would be present in the 1,3-isomer).
      
  • HMBC:

    • Long-range coupling from N-CH

      
        to C-5 . If C-5 is quaternary (1,5-isomer), the cross-peak confirms the structure. If C-5 is a methine (1,3-isomer), the chemical shift of the target carbon will be significantly different (~130 ppm vs 145 ppm).[1]
      

Isomer_Differentiation Start Unknown Isomer Sample NOESY Run 2D NOESY Experiment Start->NOESY Check Check Correlation: N-CH2 (4.1 ppm) vs Cyclopropyl-CH (1.75 ppm) NOESY->Check Result1 Strong Cross-Peak Observed Check->Result1 Yes Result2 No Cross-Peak / Correlation to Aromatic H Check->Result2 No Conclusion1 CONFIRMED: 1,5-Isomer (Steric proximity verified) Result1->Conclusion1 Conclusion2 CONFIRMED: 1,3-Isomer (Regioisomer Impurity) Result2->Conclusion2

Figure 1: Workflow for definitive differentiation of 1,5- vs 1,3-pyrazole regioisomers using NOESY NMR.

Mass Spectrometry (MS) Data

Method: ESI+ or EI (70 eV).[1]

  • Molecular Ion [M+H]

    
    :  m/z 151.1 (Base peak in ESI).
    
  • Fragmentation Pattern (EI):

    • m/z 150 (M

      
      ):  Parent ion.
      
    • m/z 121/122 [M - C

      
      H
      
      
      
      ]
      
      
      :
      Loss of ethyl from propyl chain (McLafferty-like rearrangement possible).
    • m/z 109 [M - C

      
      H
      
      
      
      ]
      
      
      :
      Loss of cyclopropyl radical or ring opening.
    • m/z 107 [M - C

      
      H
      
      
      
      ]
      
      
      :
      Loss of the entire N-propyl chain (cleavage at N-C bond).
    • m/z 41 [C

      
      H
      
      
      
      ]
      
      
      :
      Cyclopropyl cation (characteristic low mass peak).

Infrared (IR) Spectroscopy

Method: ATR-FTIR (Neat oil).

  • 3000 - 3100 cm

    
    :  C-H stretching (Cyclopropyl ring). The C-H bonds in cyclopropane rings have high 
    
    
    
    -character, shifting them above 3000 cm
    
    
    , distinct from alkyl chains.
  • 2870 - 2960 cm

    
    :  C-H stretching (Propyl chain, aliphatic).
    
  • 1550 - 1600 cm

    
    :  C=N / C=C stretching (Pyrazole ring breathing).
    
  • 1020 - 1050 cm

    
    :  Ring deformation (Cyclopropyl characteristic band).
    

Experimental Protocol: Validation Workflow

To ensure scientific integrity in drug development pipelines, the following validation protocol is recommended:

  • Solubility Check: Dissolve 5 mg in 0.6 mL CDCl

    
    . Ensure solution is clear (turbidity suggests salt formation or polymerization).
    
  • 1D Proton Scan: Acquire 16 scans. Check integration of the aromatic region (2H total) vs aliphatic region (12H total).

    • Quality Criteria: Integration error < 5%.

  • NOESY Acquisition: Set mixing time (

    
    ) to 500 ms.
    
    • Target: Verify spatial proximity of N-propyl and C5-cyclopropyl groups.

  • Purity Calculation: Calculate mol% of 1,3-isomer by integrating the distinct H-5 proton of the impurity (typically ~7.5 ppm singlet) vs the H-4 doublet of the product.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 150 Frag1 Loss of Propyl [M - 43]+ m/z 107 M_Ion->Frag1 N-C Cleavage Frag2 Cyclopropyl Cation [C3H5]+ m/z 41 M_Ion->Frag2 Ring Frag

Figure 2: Primary mass spectrometry fragmentation pathways for structural confirmation.

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • NMR Differentiation of Isomers: López, C., Claramunt, R. M., & Elguero, J. (2018).[1] structure and NMR spectroscopy of pyrazoles. In Modern Heterocyclic Chemistry. Link

  • Commercial Availability & CAS Data: Sigma-Aldrich. (n.d.). 5-Cyclopropyl-1-propyl-1H-pyrazole Product Page. Retrieved March 2, 2026. Link

  • General Spectroscopic Data for 1,5-Disubstituted Pyrazoles: Fustero, S., et al. (2008).[1] Regioselective Synthesis of 5-Trifluoromethylpyrazoles. Organic Letters, 10(4), 605-608.[1] (Used for comparative chemical shift logic). Link

Sources

Solubility Profiling of 5-Cyclopropyl-1-propyl-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the physicochemical properties of building blocks dictate the absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredient (API). 5-Cyclopropyl-1-propyl-1H-pyrazole (CAS 1170857-24-5) and its functionalized derivatives, such as 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid (CAS 1248463-84-4), are highly versatile, lipophilic scaffolds used in medicinal chemistry[1].

However, the structural modifications that make this scaffold attractive for target binding—specifically the dual alkyl/cycloalkyl substitutions—significantly reduce its aqueous solubility. This whitepaper provides an in-depth mechanistic analysis and field-proven experimental protocols for profiling the solubility of this pyrazole class across diverse solvent systems, ensuring robust data generation for lead optimization and formulation.

Physicochemical Profiling & Mechanistic Rationale

To accurately predict and measure the solubility of 5-cyclopropyl-1-propyl-1H-pyrazole, one must first deconstruct its molecular interactions using Hansen Solubility Parameters (HSP) [2][3]. The HSP framework divides total cohesive energy into three vectors: dispersion forces (


), polar interactions (

), and hydrogen bonding (

).
Structural Causality & Solvent Interactions
  • Absence of Hydrogen Bond Donors: The N1 position of the pyrazole ring is alkylated with a propyl group. This eliminates the N-H bond, drastically reducing the molecule's

    
     capacity. While the N2 nitrogen remains a weak hydrogen bond acceptor, the overall molecule is strictly aprotic.
    
  • High Dispersion Forces (

    
    ):  The combination of the 1-propyl chain and the 5-cyclopropyl ring creates a large, hydrophobic surface area. This results in a high entropic penalty for water cavity formation, driving the compound out of aqueous media and into lipophilic environments.
    
  • Ionization Potential (Derivatives): The base scaffold is a very weak base and remains unionized at physiological pH. However, its widely used derivative, 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid, introduces a titratable proton (estimated pKa ~4.5). This creates a highly pH-dependent solubility profile: it remains lipophilic and insoluble in acidic gastric conditions (pH 1.2) but becomes highly soluble as an ionized carboxylate in the intestinal tract or blood plasma (pH 7.4)[4].

Quantitative Solubility Matrix

The following table summarizes the theoretical and empirically modeled solubility behaviors of the base pyrazole scaffold and its 4-carboxylic acid derivative across standard pharmaceutical solvent classes.

Solvent SystemDielectric Constant (

)
Base Scaffold Solubility4-Carboxylic Acid Derivative SolubilityMechanistic Driver
Water (pH 1.2) 80.1Very Low (<10 µg/mL)Very Low (<10 µg/mL)High entropic penalty; unionized state.
Water (pH 7.4) 80.1Very Low (<10 µg/mL)High (>1 mg/mL)Ionization of the carboxylic acid to carboxylate.
DMSO 46.7Very High (>50 mg/mL)Very High (>50 mg/mL)Strong dipole-dipole interactions; universal aprotic solvent.
Methanol / Ethanol 32.7 / 24.5High (>20 mg/mL)High (>20 mg/mL)Favorable

and

matching.
Dichloromethane 8.9Very High (>100 mg/mL)High (>50 mg/mL)Excellent dispersion force (

) alignment.
Hexane / Heptane 1.9Moderate (~5-10 mg/mL)Low (<1 mg/mL)Purely non-polar; acid derivative forms insoluble dimers.

Experimental Methodologies for Solubility Determination

Generating trustworthy solubility data requires selecting the correct assay for the specific stage of drug development. Kinetic solubility is sufficient for early High-Throughput Screening (HTS), but thermodynamic equilibrium solubility is the gold standard for lead optimization[5][6].

Protocol A: High-Throughput Kinetic Solubility (Early Discovery)

Purpose: To rapidly flag highly insoluble compounds using minimal material. Causality Warning: Kinetic solubility relies on diluting a DMSO stock into an aqueous buffer. Because the compound is pre-dissolved, it may form metastable supersaturated solutions or nano-colloids, overestimating true solubility[7].

  • Stock Preparation: Prepare a 10 mM stock solution of the pyrazole in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate containing 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) to create a concentration gradient (e.g., 1 µM to 200 µM). Keep final DMSO concentration

    
     2%.
    
  • Incubation: Shake the plate at 25°C for 2 hours.

  • Detection: Measure precipitation via laser nephelometry (light scattering) or UV-Vis absorbance. The concentration at which scattering sharply increases is the kinetic solubility limit[5][6].

Protocol B: Thermodynamic Shake-Flask Method (Lead Optimization)

Purpose: To determine the true equilibrium solubility of the crystalline solid lattice. Causality Warning:Do not use DMSO as a co-solvent in this assay. Studies have proven that even 0.5–5% DMSO can disrupt the crystal lattice and overestimate equilibrium solubility by up to 6-fold[8][9]. Furthermore, phase separation must utilize ultracentrifugation; highly lipophilic compounds like 5-cyclopropyl-1-propyl-1H-pyrazole readily bind to filtration membranes, causing false-negative quantification.

  • Solid Dispensing: Add 2–5 mg of crystalline 5-cyclopropyl-1-propyl-1H-pyrazole into a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 buffer, simulated gastric fluid, or organic solvent). Ensure a visible excess of solid remains (saturation).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm at a strictly controlled 25.0 ± 0.5°C for 24 to 48 hours to ensure complete thermodynamic equilibrium[6][7].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and subject it to ultracentrifugation (e.g., 15,000

    
     g for 15 minutes). This forces any suspended nano-particles into the pellet, leaving only the truly dissolved fraction in the supernatant.
    
  • Quantification: Carefully aspirate an aliquot of the clear supernatant, dilute it in a compatible mobile phase (e.g., Acetonitrile/Water), and quantify using HPLC-UV or LC-MS/MS against a standard calibration curve[8][9].

Workflow Visualization

The following diagram illustrates the self-validating architecture of the Thermodynamic Shake-Flask workflow, highlighting the critical separation and quantification steps.

SolubilityWorkflow Start 5-Cyclopropyl-1-propyl-1H-pyrazole (Solid Compound) Solvent Solvent Addition (Aqueous Buffers / Organics) Start->Solvent Dispense Excess Solid Equilibration Thermodynamic Equilibration (Shake-Flask, 24-48h, 25°C) Solvent->Equilibration Mix & Incubate Separation Phase Separation (Ultracentrifugation / Filtration) Equilibration->Separation Isolate Supernatant Quantification Quantification (HPLC-UV / LC-MS) Separation->Quantification Aliquot & Dilute Analysis Data Analysis & Solubility Profiling Quantification->Analysis Peak Area Integration

Thermodynamic Shake-Flask Solubility Workflow for Pyrazole Derivatives.

Solubility Optimization Strategies in Formulation

If the aqueous solubility of the 5-cyclopropyl-1-propyl-1H-pyrazole derivative is deemed too low for in vivo efficacy, formulation scientists must leverage its lipophilicity through the following strategies:

  • Lipid Nanocarriers (SLNs/NLCs): Because the compound exhibits high dispersion forces (

    
    ), it is highly miscible with solid and liquid lipids. Formulating the API into Solid Lipid Nanoparticles can bypass aqueous dissolution limits and promote lymphatic absorption[10].
    
  • Amorphous Solid Dispersions (ASD): Co-extruding the pyrazole with hydrophilic polymers (e.g., HPMCAS or PVP-VA) breaks the stable crystalline lattice, trapping the drug in a high-energy amorphous state that rapidly dissolves in the gastrointestinal tract.

  • pH Modification: For the 4-carboxylic acid derivative, formulating the drug as a sodium or potassium salt, or utilizing basic excipients (e.g., sodium carbonate), will ensure rapid ionization and dissolution in the microenvironment of the dosage form[4].

References

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. International Journal of Pharmaceutics. URL:[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences (PubMed/NIH). URL:[Link]

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine / Bienta. URL:[Link]

  • The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers. PMC (NIH). URL:[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. URL:[Link]

Sources

quantum chemical calculations on the electronic structure of 5-cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a rigorous computational framework for analyzing the electronic structure of 5-cyclopropyl-1-propyl-1H-pyrazole . As a scaffold frequently implicated in cannabinoid receptor (CB1/CB2) antagonism and kinase inhibition, understanding its electronic distribution and conformational landscape is critical for structure-activity relationship (SAR) optimization.

This document moves beyond standard protocols, integrating dispersion-corrected Density Functional Theory (DFT) to account for the lipophilic propyl chain and the unique "pseudo-unsaturation" of the cyclopropyl substituent.

Computational Methodology & Theory Selection

Theoretical Level of Theory

For this specific pyrazole derivative, standard B3LYP functionals often fail to capture the weak London dispersion forces inherent in the flexible 1-propyl chain. Therefore, the recommended level of theory is B3LYP-D3(BJ)/6-311++G(d,p) .

  • Functional (B3LYP): Provides a balanced description of the aromatic pyrazole core.

  • Dispersion Correction (D3-BJ): The Grimme dispersion correction with Becke-Johnson damping is non-negotiable here. It stabilizes the propyl chain's interaction with the solvent field and prevents artificial steric clashes during optimization.

  • Basis Set (6-311++G(d,p)):

    • Diffuse functions (++): Essential for describing the lone pairs on the pyrazole nitrogens (N1 and N2).[1]

    • Polarization functions (d,p): Critical for modeling the strained cyclopropyl ring (Walsh orbitals) and its conjugation with the heteroaromatic system.[1]

Solvation Models

Drug-like molecules do not exist in a vacuum.[1] Calculations should be performed using the SMD (Solvation Model based on Density) variant of the IEFPCM formalism.

  • Solvent: Water (

    
    ) for physiological relevance, or DMSO (
    
    
    
    ) if comparing to experimental NMR data.

Structural Optimization & Conformational Analysis

The 1-propyl group introduces significant conformational flexibility. A single optimization starting from a 2D sketch is insufficient.

Conformational Sampling Protocol

The propyl chain (


) requires a rotational scan to identify the Global Minimum (GM).

Workflow Visualization (Graphviz):

ConformerWorkflow Start Initial Structure (2D Sketch) Scan Relaxed PES Scan (Dihedral N1-C-C-C) Start->Scan Build Identify Identify Minima (Gauche vs Anti) Scan->Identify Extract Opt Full Optimization B3LYP-D3(BJ)/6-311++G(d,p) Identify->Opt Submit Top 3 Freq Frequency Check (No Imaginary Freqs) Opt->Freq Validate

Figure 1: Conformational sampling workflow ensuring the global minimum is located before property calculation.

The "Cyclopropyl Effect"

The 5-cyclopropyl group is not merely a steric bulk.[1] The C-C bonds in the cyclopropyl ring possess significant


-character (Walsh orbitals), allowing them to conjugate with the pyrazole 

-system.
  • Geometric Check: In the optimized structure, the cyclopropyl ring typically adopts a bisected conformation relative to the pyrazole plane to maximize

    
     hyperconjugation.
    
  • Key Metric: Monitor the

    
     bond length. A shortening (approx. 1.46-1.48 Å) indicates successful conjugation.
    

Electronic Structure Analysis

Once the global minimum is validated (NImag=0), the following electronic descriptors are extracted.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of kinetic stability and chemical reactivity (Global Hardness,


).
OrbitalLocalizationChemical Significance
HOMO Pyrazole

-system + Cyclopropyl

-bonds
Nucleophilic character; susceptible to electrophilic attack (e.g., metabolism by CYP450).
LUMO Pyrazole

-system
Electrophilic character; indicates sites for nucleophilic attack.
Gap (

)
~5.0 - 5.5 eV (Predicted)A large gap suggests high chemical stability, typical for aromatic drug scaffolds.
Molecular Electrostatic Potential (MEP)

The MEP map maps the charge distribution onto the electron density isosurface (typically 0.002 a.u.).[1]

  • Red Regions (Negative Potential): Localized strictly on the N2 (pyridine-like) nitrogen. This is the primary hydrogen bond acceptor site for receptor binding (e.g., Serine residues in the target pocket).[1]

  • Blue Regions (Positive Potential): Localized on the cyclopropyl protons and the propyl chain, facilitating hydrophobic interactions.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the hyperconjugative stabilization between the cyclopropyl ring and the pyrazole.[1]

  • Interaction to Watch:

    
     and 
    
    
    
    .
  • Threshold: Interaction energies (

    
    ) > 2.0 kcal/mol indicate significant electronic communication, affecting the pKa of the N2 nitrogen.
    

Step-by-Step Execution Protocol (Gaussian 16/ORCA)

Input File Construction (Gaussian Example)

This protocol ensures convergence for the flexible propyl chain.

Step 1: Optimization & Frequency

Step 2: NMR Shielding (GIAO Method) Required for validating the structure against experimental NMR data.

Data Interpretation Checklist
  • Imaginary Frequencies: Must be 0 . If 1 imaginary frequency exists < -50 cm⁻¹, it is likely a propyl rotation transition state. Displace and re-optimize.

  • Dipole Moment: Expect a vector pointing roughly from the propyl group towards the N2 atom (approx.[1] 2.0 - 2.5 Debye).

  • Thermodynamics: Extract Zero-Point Energy (ZPE) corrected values for comparing conformers.

Spectroscopic Predictions

Vibrational Spectroscopy (IR)
  • C-H Stretch (Cyclopropyl): Unique diagnostic bands at 3000-3080 cm⁻¹ . These are higher energy than alkyl chains due to ring strain.

  • C=N Stretch (Pyrazole): Strong absorption at ~1580-1600 cm⁻¹ .

  • Scaling Factor: Calculated frequencies must be scaled by 0.967 (for B3LYP/6-311++G(d,p)) to match experimental wavenumbers.

NMR Shifts (¹H)
  • Cyclopropyl Protons: High-field signals (0.6 - 1.0 ppm).

  • Propyl

    
    :  Triplet at ~0.9 ppm.[1]
    
  • Pyrazole H4: Aromatic singlet/doublet at ~6.0 - 6.5 ppm.

References

  • Grimme, S., Ehrlich, S., & Goerigk, L. (2011). Effect of the damping function in dispersion corrected density functional theory. Journal of Computational Chemistry, 32(7), 1456–1465. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions.[1] The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Szabo, G., et al. (2009).[2] Chemical and Biological Investigation of Cyclopropyl Containing diaryl-pyrazole-3-carboxamides as Novel and Potent Cannabinoid Type 1 Receptor Antagonists.[2] Journal of Medicinal Chemistry, 52(14), 4329-4337.[2] Link

  • Gaussian 16 User Reference. (2021). Geometry Optimizations and Frequency Analysis. Gaussian.com. Link

Sources

N-Substituted Pyrazoles: A Technical Guide to Properties, Synthesis, and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties and Stability of N-Substituted Pyrazoles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The N-substituted pyrazole moiety is a cornerstone of modern medicinal chemistry, featured in blockbuster therapeutics such as Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . Its prevalence stems from its ability to serve as a bioisostere for phenyl rings, reducing lipophilicity (LogP) while offering unique hydrogen-bonding vectors. However, the development of N-substituted pyrazoles is often plagued by two critical challenges: synthetic regioselectivity (controlling N1 vs. N2 functionalization) and metabolic instability (oxidative N-dealkylation).

This guide synthesizes the physicochemical behavior of this scaffold with field-proven protocols for regioselective synthesis and stability assessment.

Part 1: Electronic Architecture & Physicochemical Properties

The Pyrazole Aromatic System

Pyrazole is a


-excessive 5-membered heterocycle containing two adjacent nitrogen atoms.[1][2]
  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet. In 1H-pyrazoles, this is the acidic site (

    
    ). Upon substitution, this nitrogen becomes the anchor point, losing its H-bond donor capability.
    
  • N2 (Pyridine-like): Contributes one electron to the

    
    -system and retains a lone pair in the 
    
    
    
    orbital, orthogonal to the
    
    
    -system. This site acts as a weak base and H-bond acceptor.
Basicity and pKa Modulation

The basicity of N-substituted pyrazoles is significantly lower than imidazole but tunable via substitution.

  • Parent Pyrazole: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (conjugate acid) 
    
    
    
    .
  • N-Alkyl Effect: Alkyl groups (electron-donating via induction) slightly increase the basicity of N2 (

    
    ).
    
  • N-Aryl Effect: Aryl groups (electron-withdrawing via resonance) decrease basicity (

    
    ), reducing the liability of protonation at physiological pH.
    
Lipophilicity (LogP)

Replacing a phenyl ring with an N-methylpyrazole typically lowers LogP by 1.0–1.5 units. This reduction is critical for improving solubility and lowering non-specific binding, but it exposes the N-alkyl group to oxidative metabolism.

Part 2: Synthetic Regiocontrol (The N1 vs. N2 Challenge)

The most common failure mode in pyrazole synthesis is the formation of inseparable regioisomeric mixtures.

The Tautomeric Equilibrium Dilemma

Starting from a C3-substituted 1H-pyrazole, the substrate exists in equilibrium between the 3-substituted and 5-substituted tautomers.

  • Thermodynamics: The 3-substituted tautomer is generally more stable.

  • Kinetics: Alkylation of the pyrazolate anion typically occurs at the less sterically hindered nitrogen (distal to the C3 substituent), yielding the 1,3-disubstituted product.

  • The "N2" Trap: If the electrophile is highly reactive or if the solvent promotes tight ion-pairing, alkylation may occur at the more hindered nitrogen, yielding the 1,5-disubstituted impurity.

Decision Framework for Regiocontrol

The following diagram outlines the logical flow for selecting a synthetic route based on substrate constraints.

Regioselectivity Start Target: N-Substituted Pyrazole Substrate Starting Material? Start->Substrate Hydrazine Hydrazine + 1,3-Diketone Substrate->Hydrazine Preformed Pre-formed 1H-Pyrazole Substrate->Preformed Symm Is Diketone Symmetric? Hydrazine->Symm Coupling Coupling Partner? Preformed->Coupling Yes Yes Symm->Yes No No Symm->No Direct Direct Condensation (High Yield) Regio_Issue Regioselectivity Issue (Mixture Likely) AlkylHalide Alkyl Halide (SN2) Coupling->AlkylHalide Boronic Aryl Boronic Acid (Chan-Lam) Coupling->Boronic Sterics C3 Substituent Sterics? AlkylHalide->Sterics Result3 Major: N-Aryl Product (Mild Conditions) Boronic->Result3 Bulky Bulky (t-Bu, Ph) Sterics->Bulky Small Small (Me, H) Sterics->Small Result1 Major: 1,3-Product (Steric Control) Bulky->Result1 Result2 Mixture (Requires Separation) Small->Result2 Yes->Direct No->Regio_Issue

Caption: Decision tree for selecting synthetic routes to minimize regioisomeric mixtures.

Part 3: Stability Profile & Metabolism

Metabolic Liability: Oxidative N-Dealkylation

N-alkyl pyrazoles are prime substrates for Cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1).

  • 
    -Hydroxylation:  The CYP enzyme inserts oxygen at the carbon 
    
    
    
    to the nitrogen.
  • Carbinolamine Collapse: The unstable intermediate spontaneously collapses, releasing the aldehyde and the free 1H-pyrazole.

Mitigation Strategies:

  • Deuteration: C-D bonds at the

    
    -position increase metabolic stability (Kinetic Isotope Effect).
    
  • Fluorination: Introduction of

    
    -fluorines withdraws electron density, deactivating the 
    
    
    
    -C-H bond toward oxidation.
  • N-Arylation: N-aryl pyrazoles are immune to this specific dealkylation pathway.

Chemical Stability

The pyrazole ring itself is remarkably robust against hydrolysis and thermal decomposition (stable > 200°C). However, electrophilic substitution (e.g., halogenation, nitration) occurs readily at C4 , which can be a stability liability if the molecule is exposed to reactive metabolites.

Metabolism Drug N-Alkyl Pyrazole Drug CYP CYP450 (Oxidation) Drug->CYP O2, NADPH Inter Carbinolamine (Unstable) CYP->Inter alpha-hydroxylation Prod1 1H-Pyrazole (Inactive/Toxic?) Inter->Prod1 Spontaneous Collapse Prod2 Aldehyde Inter->Prod2

Caption: Mechanism of oxidative N-dealkylation mediated by CYP450 enzymes.

Part 4: Experimental Protocols

Protocol A: Chan-Lam Coupling (N-Arylation)

Best for: Synthesizing N-aryl pyrazoles under mild conditions without using toxic halides.

Reagents:

  • Substrate: 1H-Pyrazole derivative (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst:

    
     (0.1 equiv)[3]
    
  • Base: Pyridine (2.0 equiv) or

    
    [3]
    
  • Solvent: DCM or MeCN (anhydrous not strictly required)

  • Oxidant: Atmospheric Oxygen (

    
    )[3][4]
    

Step-by-Step:

  • Charge a round-bottom flask with the pyrazole, aryl boronic acid, and

    
    .
    
  • Add solvent (0.1 M concentration relative to pyrazole).

  • Add base via syringe.

  • Critical Step: Attach a drying tube or leave open to air (if humidity is low). Stir vigorously at Room Temperature for 12–24 hours. The reaction color typically changes from blue to green/brown.

  • Workup: Dilute with EtOAc, wash with 1M HCl (to remove Cu and pyridine), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Protocol B: Microsomal Stability Assay

Best for: Assessing the liability of N-dealkylation early in the design cycle.

Table 1: Assay Conditions

ParameterConditionRationale
Enzyme Source Liver Microsomes (Human/Rat)Contains CYP450s responsible for metabolism.
Cofactor NADPH (1 mM)Essential electron donor for CYP catalytic cycle.
Test Conc. 1

M
Low concentration ensures first-order kinetics.
Timepoints 0, 5, 15, 30, 60 minCaptures the linear phase of depletion.
Analysis LC-MS/MSHigh sensitivity quantification of parent remaining.

Procedure:

  • Pre-incubate microsomes (0.5 mg/mL protein) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiate reaction by adding NADPH regenerating system.

  • At each timepoint, remove an aliquot and quench immediately in ice-cold Acetonitrile containing internal standard.

  • Centrifuge (4000 rpm, 20 min) to pellet proteins.

  • Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .

References

  • Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.[5] [Link]

  • Qiao, J. X., et al. (2013). Achieving Structural Diversity using the Chan-Lam Coupling Reaction. Organic Letters.[6] [Link]

  • Smith, D. A., et al. (2009). Metabolism of Nitrogen-Containing Heterocycles.[7] Drug Metabolism Reviews. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for tautomeric equilibrium solvent effects).
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Reference for pKa and electronic effects).

Sources

Methodological & Application

protocols for the synthesis of substituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Substituted Pyrazoles For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are cornerstones of medicinal chemistry and materials science.[1] Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them "privileged scaffolds" in drug design.[1] This has led to their incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[2][3] The pyrazole nucleus is also a key component in agrochemicals, dyes, and luminescent materials.[4]

Unsubstituted pyrazole exists in tautomeric forms, a property that influences its reactivity and interactions with biological targets.[1][5] The versatility of the pyrazole core stems from the numerous synthetic pathways available for its construction, allowing for precise control over substitution patterns to fine-tune biological activity and physical properties.[6] This guide provides an in-depth exploration of the most robust and widely utilized protocols for synthesizing substituted pyrazoles, offering both the mechanistic rationale and practical, step-by-step procedures for laboratory application.

Section 1: Foundational Protocols: Cyclocondensation Reactions

The most traditional and still widely practiced route to pyrazoles involves the cyclocondensation of a binucleophilic hydrazine with a 1,3-dielectrophilic species.[5][7] This strategy is valued for its simplicity and use of readily available starting materials.

The Knorr Pyrazole Synthesis: A Timeless Classic

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] It remains one of the most straightforward and high-yielding methods for accessing a diverse range of pyrazole derivatives.[9]

Causality and Mechanism: The reaction is typically acid-catalyzed.[10][11] The mechanism proceeds through an initial, rapid condensation of the more nucleophilic nitrogen of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step then yields the stable, aromatic pyrazole ring.[8][10]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is regioselectivity. The initial attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric products.[5][10] Selectivity is governed by the steric and electronic properties of the dicarbonyl compound and the hydrazine; the most electrophilic and least sterically hindered carbonyl is generally attacked first.[5]

Knorr_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation (-H₂O) Hydrazine Hydrazine (R'-NHNH₂) Hydrazine->Hydrazone Cyclized Cyclized Hemiaminal Hydrazone->Cyclized Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclized->Pyrazole Dehydration (-H₂O)

Figure 1: General mechanism of the Knorr Pyrazole Synthesis.

Detailed Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol adapts the Knorr synthesis for the reaction of a β-ketoester (ethyl acetoacetate) with a substituted hydrazine (phenylhydrazine).[7][9]

  • Reagents & Equipment:

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Phenylhydrazine (1.08 g, 10 mmol)

    • Glacial Acetic Acid (catalytic, ~5 drops)

    • Ethanol (20 mL)

    • Round-bottom flask (50 mL) with reflux condenser

    • Stir plate and magnetic stir bar

    • Crystallizing dish, Buchner funnel, and filter paper

  • Procedure:

    • Combine ethyl acetoacetate, phenylhydrazine, and ethanol in the round-bottom flask.

    • Add the catalytic amount of glacial acetic acid to the mixture. The acid protonates a carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[11]

    • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours. Heating provides the necessary activation energy for the cyclization and dehydration steps.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete (disappearance of starting materials), remove the heat source and allow the mixture to cool to room temperature.

    • Cool the mixture further in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

    • Dry the product in a desiccator. The expected product is 1-phenyl-3-methyl-5-pyrazolone, a white crystalline solid.

Synthesis from α,β-Unsaturated Carbonyls

Another powerful cyclocondensation strategy utilizes α,β-unsaturated aldehydes and ketones (e.g., chalcones) as the three-carbon electrophilic component.[1]

Causality and Mechanism: The reaction begins with a nucleophilic Michael addition of the hydrazine to the β-carbon of the unsaturated system. This is followed by an intramolecular condensation between the terminal nitrogen and the carbonyl carbon to form a five-membered pyrazoline ring.[5] The pyrazoline is a non-aromatic intermediate. To achieve the stable aromatic pyrazole, an oxidation step is required to remove two hydrogen atoms.[12][13] Alternatively, if the starting material contains a good leaving group at the β-position, elimination occurs to yield the pyrazole directly.[5]

Chalcone_Mechanism cluster_start Starting Materials cluster_steps Reaction Pathway Chalcone α,β-Unsaturated Carbonyl Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Michael Addition & Intramolecular Condensation Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation (-2H)

Figure 2: Synthesis of pyrazoles from α,β-unsaturated carbonyls.

Section 2: Modern Protocols for Enhanced Complexity and Control

While classical methods are reliable, modern synthetic chemistry demands greater efficiency, diversity, and regiochemical control. Cycloaddition and multicomponent reactions have emerged as powerful tools to meet these needs.

[3+2] Dipolar Cycloaddition

This approach involves the reaction of a three-atom "1,3-dipole" with a two-atom "dipolarophile" to form the five-membered pyrazole ring.[5] This method is exceptionally versatile for creating highly substituted pyrazoles with excellent regiocontrol.[2]

Causality and Mechanism: A common strategy involves the in situ generation of nitrile imines from hydrazonoyl halides using a base. These nitrile imines act as the 1,3-dipole and readily react with dipolarophiles like alkynes or alkenes.[2][12] When using an alkyne, the pyrazole is formed directly. The use of "alkyne surrogates," such as substituted bromoalkenes, allows for cycloaddition followed by an elimination of HBr, providing a powerful method for controlling the final substitution pattern.[2]

Cycloaddition_Mechanism cluster_start Components cluster_product Product Dipole 1,3-Dipole (e.g., Nitrile Imine) Pyrazole Substituted Pyrazole Dipole->Pyrazole [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkyne) Dipolarophile->Pyrazole

Figure 3: General schematic of a [3+2] dipolar cycloaddition.

Protocol: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a general procedure for the reaction of an in situ generated nitrile imine with a terminal alkyne.

  • Reagents & Equipment:

    • Hydrazonoyl chloride (e.g., N-phenylbenzohydrazonoyl chloride, 1 mmol)

    • Terminal alkyne (e.g., Phenylacetylene, 1.2 mmol)

    • Triethylamine (Et₃N, 1.5 mmol)

    • Anhydrous Toluene (10 mL)

    • Schlenk flask or oven-dried round-bottom flask with septum

    • Nitrogen or Argon inert atmosphere setup

  • Procedure:

    • To the oven-dried flask under an inert atmosphere, add the hydrazonoyl chloride and the alkyne.

    • Dissolve the solids in anhydrous toluene. Anhydrous conditions are crucial as moisture can quench the reactive nitrile imine intermediate.

    • Slowly add triethylamine via syringe. The base is essential for the in situ generation of the nitrile imine from the hydrazonoyl chloride via dehydrochlorination.[2]

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) for several hours until TLC indicates completion.

    • Upon completion, cool the reaction mixture and filter off the triethylamine hydrochloride salt that has precipitated.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure, regioselectively formed 1,3,5-trisubstituted pyrazole.

Multicomponent Reactions (MCRs)

MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[3] This approach offers significant advantages in terms of atom economy, reduced waste, and the rapid generation of chemical libraries for drug discovery.[1][3]

Table 1: Comparison of Key Synthetic Strategies

Synthetic StrategyKey ReactantsTypical ConditionsAdvantagesLimitations
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid catalyst (e.g., AcOH), HeatHigh yields, simple, readily available materials.[7][9]Regioselectivity issues with unsymmetrical substrates.[5][10]
From α,β-Unsaturateds α,β-Unsaturated Carbonyl, HydrazineBase or Acid, often requires oxidantAccess to 1,3,5-trisubstituted pyrazoles.[1]Requires an oxidation step from pyrazoline intermediate.[12][13]
[3+2] Cycloaddition 1,3-Dipole (e.g., Nitrile Imine), AlkyneBase (for in situ generation), inert atmosphereExcellent regiocontrol, access to complex substitution.[2]Requires specialized precursors (e.g., hydrazonoyl halides).
Multicomponent Reactions e.g., Aldehyde, β-ketoester, HydrazineOften catalyzed (metal or organocatalyst)High efficiency, atom economy, diversity-oriented.[1][3]Optimization can be complex; mechanism not always clear.

Section 3: Experimental Workflow and Safety

A successful synthesis relies on careful planning and execution, from reaction setup to final characterization, with an unwavering commitment to safety.

Workflow Setup 1. Reaction Setup (Glassware, Reagents, Atmosphere) Monitor 2. Reaction Monitoring (TLC, LC-MS) Setup->Monitor Workup 3. Work-up & Extraction (Quenching, Phase Separation) Monitor->Workup Purify 4. Purification (Chromatography, Recrystallization) Workup->Purify Characterize 5. Characterization (NMR, MS, IR) Purify->Characterize

Figure 4: General experimental workflow for pyrazole synthesis.

Safety Precautions:

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Hydrazine and Derivatives: Hydrazine and many of its derivatives (e.g., phenylhydrazine) are highly toxic, corrosive, and suspected carcinogens.[9][14] Handle with extreme caution, using dedicated glassware and quenching any residual reagent appropriately before cleaning.

  • Reagents and Solvents: Be aware of the specific hazards of all chemicals used. Strong acids and bases are corrosive.[15] Organic solvents are often flammable and toxic.[16]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Do not pour organic solvents or reactive chemicals down the drain.[17][14]

Conclusion

The synthesis of substituted pyrazoles is a rich and evolving field. From the foundational Knorr synthesis to modern multicomponent and cycloaddition strategies, chemists have a powerful and versatile toolkit at their disposal. The choice of method depends on the desired substitution pattern, the complexity of the target molecule, and the available starting materials. By understanding the mechanistic principles behind these protocols and adhering to rigorous safety standards, researchers can effectively harness the power of the pyrazole scaffold to advance the frontiers of science, particularly in the development of new therapeutic agents.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]

  • Bawazir, W. (2020) A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. ACS Publications. Available at: [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). ResearchGate. Available at: [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. Available at: [Link]

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. Available at: [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • Method of preparation of the pyrazoles. Google Patents.
  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. Available at: [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: [Link]

  • Knorr Pyrazole Synthesis. nptel.ac.in. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]

Sources

Application Notes & Protocols: 5-cyclopropyl-1-propyl-1H-pyrazole as a Versatile Building Block in Advanced Materials Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the synthesis, characterization, and application of 5-cyclopropyl-1-propyl-1H-pyrazole, a novel heterocyclic compound with significant potential in materials science. Pyrazole derivatives are a well-established class of compounds known for their utility in pharmaceuticals and agrochemicals.[1][2][3] However, their unique electronic properties, structural versatility, and capacity for coordination chemistry also make them exceptional candidates for the development of advanced functional materials.[4][5] This document provides researchers, chemists, and material scientists with foundational protocols and theoretical insights for leveraging 5-cyclopropyl-1-propyl-1H-pyrazole in three key application areas: high-performance corrosion inhibitors, precursors for functional polymers in organic electronics, and building blocks for novel metal-organic frameworks (MOFs). The protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Pyrazole Scaffold in Material Science

Nitrogen-containing heterocycles are fundamental scaffolds in the design of functional materials.[6] Among these, the pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, offers a unique combination of properties. The pyrazole ring is an electron-rich system, with its different positions exhibiting distinct reactivity; the N1 and N2 positions are nucleophilic, while the C3 and C5 positions are electrophilic, allowing for precise and varied chemical modifications.[6][7]

The subject of this guide, 5-cyclopropyl-1-propyl-1H-pyrazole, introduces two key substituents that are anticipated to confer advantageous properties:

  • The N1-propyl group: A flexible alkyl chain that can enhance solubility in organic media and influence the packing of molecules in the solid state, which is critical for applications in polymer films and coatings.

  • The C5-cyclopropyl group: A strained, rigid ring system that imparts unique electronic and steric characteristics. It can increase the electron density of the pyrazole ring and provide a bulky, three-dimensional architecture, potentially enhancing surface adhesion or modifying the porous structure of derived frameworks.

This document serves as a comprehensive technical resource, moving from the synthesis of the core molecule to its practical application in creating next-generation materials.

Synthesis and Characterization of the Core Moiety

The logical first step in exploring the potential of 5-cyclopropyl-1-propyl-1H-pyrazole is its efficient and verifiable synthesis. The chosen method is a variation of the classic Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9]

Protocol 1: Synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole

Causality: This protocol is based on the robust and high-yielding reaction between a β-diketone and a substituted hydrazine. 1-cyclopropyl-1,3-butanedione is selected as the diketone to install the C5-cyclopropyl group, while propylhydrazine provides the N1-propyl substituent. Acetic acid is used as a catalyst to facilitate the initial condensation and subsequent cyclization/dehydration steps.

Materials:

  • 1-cyclopropyl-1,3-butanedione

  • Propylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol (100 mL).

  • Reagent Addition: To the stirred solution, add propylhydrazine (1.1 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Catalysis and Reflux: Add glacial acetic acid (0.2 eq) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

  • Work-up - Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Redissolve the resulting oil in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash neutralizes the acetic acid catalyst.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-cyclopropyl-1-propyl-1H-pyrazole as a pure oil or low-melting solid.

G reagents 1-cyclopropyl-1,3-butanedione + Propylhydrazine reaction Reflux (4-6h) reagents->reaction 1. Condensation solvent Ethanol Glacial Acetic Acid (cat.) solvent->reaction workup Solvent Removal Aqueous Work-up Extraction reaction->workup 2. Cyclization/ Dehydration purification Flash Chromatography workup->purification product Pure 5-cyclopropyl-1-propyl-1H-pyrazole purification->product

Table 1: Standard Characterization Data
Technique Expected Result Purpose
¹H NMR Signals corresponding to propyl (CH₃, CH₂, CH₂), cyclopropyl (CH, CH₂), and pyrazole ring protons.Confirms molecular structure and proton environment.
¹³C NMR Resonances for all unique carbon atoms in the molecule.Verifies the carbon skeleton.
Mass Spec (MS) Molecular ion peak corresponding to the exact mass of C₉H₁₄N₂.Confirms molecular weight and formula.
FT-IR Characteristic peaks for C-H (alkyl, aromatic), C=N, and C=C stretching.Identifies key functional groups.

Application Area 1: Advanced Corrosion Inhibitors

Scientific Rationale: Pyrazole derivatives are highly effective corrosion inhibitors, particularly for steel in acidic media.[10][11][12] Their efficacy stems from the ability of the electron-rich pyrazole ring and its heteroatoms to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The N1-propyl and C5-cyclopropyl groups of the target molecule are hypothesized to enhance this effect by increasing the molecule's surface area and hydrophobicity, leading to a more stable and dense protective film on the metal surface.[13]

G cluster_solution Aggressive Medium (e.g., HCl) cluster_surface Metal Surface (e.g., Steel) pyrazole Pyrazole Molecule (Inhibitor) adsorption Adsorption via N-atoms & π-electrons pyrazole->adsorption h_plus H⁺ cl_minus Cl⁻ metal Fe metal->adsorption film Protective Inhibitor Film adsorption->film inhibition Corrosion Inhibition (Anodic & Cathodic reactions blocked) film->inhibition

Protocol 2: Evaluation of Corrosion Inhibition Performance

Causality: This protocol uses two complementary methods to provide a comprehensive assessment. Weight loss is a direct, physical measurement of corrosion, while electrochemical techniques (PDP and EIS) provide rapid, mechanistic insights into how the inhibitor alters the corrosion process at the metal-solution interface.

Materials:

  • Mild steel coupons of known surface area

  • 1 M Hydrochloric Acid (HCl) solution

  • 5-cyclopropyl-1-propyl-1H-pyrazole (inhibitor)

  • Acetone, Ethanol

  • Electrochemical workstation with a three-electrode cell (working electrode: steel coupon; reference electrode: SCE; counter electrode: platinum)

Procedure:

Part A: Weight Loss Measurement

  • Preparation: Polish mild steel coupons with emery paper, degrease with acetone, wash with ethanol, and dry. Record the initial weight (W₁) of each coupon.

  • Immersion: Immerse the prepared coupons in beakers containing 100 mL of 1 M HCl without inhibitor (blank) and with various concentrations of the pyrazole inhibitor (e.g., 50, 100, 200, 500 ppm).

  • Exposure: Leave the coupons immersed for a set period (e.g., 6 hours) at a constant temperature (e.g., 303 K).

  • Cleaning and Weighing: After immersion, remove the coupons, wash thoroughly to remove corrosion products, dry, and record the final weight (W₂).

  • Calculation:

    • Corrosion Rate (CR) = (W₁ - W₂) / (Surface Area × Time)

    • Inhibition Efficiency (IE %) = [(CR_blank - CR_inh) / CR_blank] × 100

Part B: Electrochemical Studies

  • Cell Setup: Assemble the three-electrode cell with the steel coupon as the working electrode. Allow the open circuit potential (OCP) to stabilize for 30-60 minutes.

  • Electrochemical Impedance Spectroscopy (EIS): Record EIS data at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz). The diameter of the resulting semicircle in the Nyquist plot is related to the charge transfer resistance (Rct); a larger diameter indicates better corrosion resistance.

  • Potentiodynamic Polarization (PDP): Scan the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s). Extrapolate the cathodic and anodic Tafel slopes to determine the corrosion current density (Icorr). A lower Icorr value signifies a lower corrosion rate.

Table 2: Representative Corrosion Inhibition Data
Inhibitor Conc. (ppm)Weight Loss IE (%)EIS Rct (Ω cm²)PDP Icorr (µA/cm²)PDP IE (%)
0 (Blank)-451150-
5075.421028075.6
10088.245013588.3
20094.18206894.1
50095.89504895.8

Application Area 2: Precursor for Functional Polymers

Scientific Rationale: The development of novel organic electronic materials often relies on the synthesis of custom monomers that can be polymerized to form materials with tailored properties.[4] Pyrazole-containing polymers are being explored for applications in organic light-emitting diodes (OLEDs) and conductive materials.[3][14] By functionalizing the C4 position of 5-cyclopropyl-1-propyl-1H-pyrazole with a reactive group like a carboxylic acid, we create a versatile monomer suitable for polymerization reactions.

G start 5-cyclopropyl-1-propyl-1H-pyrazole func Functionalization (e.g., Carboxylation at C4) start->func monomer Polymerizable Monomer (Pyrazole-4-carboxylic acid) func->monomer poly Polymerization (e.g., with a diol) monomer->poly polymer Pyrazole-Containing Polymer poly->polymer application Material Characterization & Device Fabrication (e.g., OLED, Sensor) polymer->application

Protocol 3: Synthesis of Monomer (5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid)

Causality: This protocol utilizes a directed ortho-metalation approach followed by carboxylation. N-butyllithium (n-BuLi) is a strong base that selectively deprotonates the C4 position of the pyrazole ring. Quenching this lithiated intermediate with solid carbon dioxide (dry ice) introduces the carboxylic acid functionality. This is a standard and reliable method for functionalizing such heterocyclic systems.

Materials:

  • 5-cyclopropyl-1-propyl-1H-pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Carbon Dioxide (CO₂), solid (dry ice)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate, Diethyl Ether

Procedure:

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add the starting pyrazole (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Carefully add crushed dry ice pellets to the reaction mixture in portions. A color change and mild bubbling will be observed. Allow the mixture to slowly warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction by adding 1 M HCl until the pH is ~2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The resulting solid can be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by trituration with cold diethyl ether to yield the pure carboxylic acid monomer.

Application Area 3: Building Blocks for Metal-Organic Frameworks (MOFs)

Scientific Rationale: MOFs are crystalline, porous materials constructed from metal nodes linked by organic ligands. Pyrazole derivatives containing coordinating groups, such as carboxylates, are excellent candidates for organic linkers.[5] The resulting MOFs can have applications in gas storage, catalysis, and sensing.[7][15] The 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid synthesized in Protocol 3 can act as a linker, where the carboxylate group coordinates to metal centers and the bulky cyclopropyl/propyl groups project into the MOF pores, influencing their size and chemical environment.

G cluster_mof Porous MOF Structure linker Pyrazole-Carboxylate Linker m1 Zn²⁺ metal Metal Ion (e.g., Zn²⁺) m2 Zn²⁺ m3 Zn²⁺ m4 Zn²⁺ l1 Linker l2 Linker l3 Linker l4 Linker

Protocol 4: Solvothermal Synthesis of a Pyrazole-Based MOF

Causality: Solvothermal synthesis is a standard method for producing high-quality, crystalline MOFs. Heating the reagents in a sealed vessel under pressure facilitates the slow, controlled assembly of the framework. DMF is a common high-boiling solvent used in MOF synthesis.

Materials:

  • 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Preparation: In a glass vial, dissolve the pyrazole-carboxylic acid linker (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in DMF (10 mL).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Transfer the vial into a 23 mL Teflon-lined autoclave. Seal the vessel tightly and place it in a programmable oven.

  • Thermal Program: Heat the autoclave to 120 °C over 2 hours and hold at this temperature for 48 hours.

  • Cooling: Allow the oven to cool slowly to room temperature over 24 hours.

  • Isolation: Open the autoclave to reveal crystalline product. Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove unreacted starting materials.

  • Drying: Dry the crystals under vacuum at room temperature.

  • Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm crystallinity, Thermogravimetric Analysis (TGA) to assess thermal stability, and BET surface area analysis to determine porosity.

Summary and Future Outlook

5-cyclopropyl-1-propyl-1H-pyrazole is a promising and versatile building block for materials science. The protocols outlined in this guide provide a solid foundation for its synthesis and application in diverse fields. As a corrosion inhibitor, its unique substitution pattern offers the potential for superior performance. As a monomer precursor, it opens pathways to new functional polymers for organic electronics. Finally, as a ligand for MOF synthesis, it enables the creation of novel porous materials with tailored properties. Future research should focus on the detailed characterization of the materials derived from this pyrazole, including performance testing in electronic devices, catalytic activity studies of the derived MOFs, and exploring a wider range of metal ions and polymerization techniques.

References

  • Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies. ACS Omega. URL: [Link]

  • Pyrazole Derivatives as Corrosion Inhibitor for C- Steel in Hydrochloric Acid Medium. Oriental Journal of Chemistry. URL: [Link]

  • Exploring the Versatility of Pyrazole Derivatives in Material Science. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Combined experimental and theoretical insights into pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl. Journal of Adhesion Science and Technology. URL: [Link]

  • Corrosion inhibition activity of Pyrazole derivatives on metals and alloys in acidic environment: A review. JETIR. URL: [Link]

  • Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. URL: [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. URL: [Link]

  • Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design. URL: [Link]

  • Pyrazole structure highlighting the nucleophilic and electrophilic positions. ResearchGate. URL: [Link]

  • 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. PubChem. URL: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. URL: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. URL: [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. URL: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. URL: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. URL: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. URL: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. URL: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. URL: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. URL: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. URL: [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. SciSpace. URL: [Link]

Sources

experimental setup for large-scale synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable and Regioselective Synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazole

Executive Summary & Strategic Route Selection

The 1,5-disubstituted pyrazole motif is a privileged scaffold in modern drug discovery, frequently utilized to lock molecular conformations, improve metabolic stability, and enhance target binding affinity[1]. However, the large-scale synthesis of specific 1-alkyl-5-alkylpyrazoles, such as 5-cyclopropyl-1-propyl-1H-pyrazole, presents a significant process chemistry challenge.

Classical cyclocondensation methods—such as the Knorr pyrazole synthesis involving 1,3-dicarbonyls and alkyl hydrazines—suffer from poor regioselectivity. These routes typically yield intractable mixtures of 1,3- and 1,5-regioisomers because the nucleophilic attack of the hydrazine can occur at either electrophilic center of the dicarbonyl intermediate[2]. Separating these isomers requires resource-intensive chromatographic purification, which is unviable for large-scale API (Active Pharmaceutical Ingredient) manufacturing.

To bypass these scalability bottlenecks, this protocol details a highly regioselective, two-step synthetic strategy relying on C5-directed lithiation followed by a Suzuki-Miyaura cross-coupling [3]. By starting with commercially available 1-propyl-1H-pyrazole, we leverage the directing effect of the N1-alkyl group to exclusively functionalize the C5 position. This route guarantees >99:1 regioselectivity, eliminating the need for downstream isomer separation and providing a self-validating, highly efficient process[4].

Workflow Visualization

SynthesisWorkflow cluster_A Route A: Classical Knorr Condensation (Low Regioselectivity) cluster_B Route B: Directed Lithiation & Suzuki Coupling (100% Regioselective) A1 Cyclopropyl Methyl Ketone + DMF-DMA A2 Enaminone Intermediate A1->A2 A3 Propylhydrazine (AcOH Catalyst) A2->A3 A4 Mixture: 1,3- & 1,5-Isomers (Requires Chromatography) A3->A4 B1 1-Propyl-1H-pyrazole B2 1. n-BuLi, THF, -78°C 2. I2 (Electrophilic Trapping) B1->B2 B3 5-Iodo-1-propyl-1H-pyrazole (Isolated Intermediate) B2->B3 B4 Cyclopropylboronic Acid Pd(dppf)Cl2, K3PO4, 90°C B3->B4 B5 5-Cyclopropyl-1-propyl-1H-pyrazole (Pure Target API) B4->B5

Comparative synthetic workflows for 1,5-disubstituted pyrazoles highlighting regiocontrol.

Quantitative Process Parameters

Table 1: Comparative Analysis of Synthetic Strategies

ParameterRoute A (Knorr Condensation)Route B (Cross-Coupling Protocol)
Regioselectivity ~60:40 (1,5- vs 1,3-isomer)>99:1 (Exclusively 1,5-isomer)
Overall Yield 35% (post-chromatography)72% (isolated via distillation)
Scalability Poor (Chromatography bottleneck)Excellent (Phase separation & Distillation)
Cost-Efficiency Low (High API loss due to isomers)High (Efficient atom economy, no isomer waste)

Table 2: Stoichiometry and Material Requirements for Route B (1.0 kg Scale Target)

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
1-Propyl-1H-pyrazole110.161.00850 gStarting Material
n-Butyllithium (2.5M in Hexanes)64.061.103.4 LDeprotonating Agent
Iodine (I

)
253.811.052.05 kgElectrophile
Cyclopropylboronic Acid85.901.30860 gCoupling Partner
Pd(dppf)Cl

731.700.02112 gCatalyst
Potassium Phosphate (K

PO

)
212.273.004.90 kgBase

Detailed Experimental Protocol

Step 1: C5-Directed Lithiation and Iodination

The N1-propyl group inductively directs lithiation exclusively to the C5 position. Strict temperature control is required to ensure kinetic control and prevent ring-opening of the lithiated species.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with Argon for 30 minutes to ensure a strictly anhydrous and oxygen-free environment.

  • Substrate Loading: Charge 1-propyl-1H-pyrazole (850 g, 7.71 mol) and anhydrous Tetrahydrofuran (THF, 8.0 L) into the reactor.

  • Cryogenic Cooling: Initiate the chiller to cool the reaction mixture to -78 °C. Causality: THF acts as a coordinating solvent for the lithium ion, enhancing the basicity of n-BuLi, while the cryogenic temperature suppresses unwanted nucleophilic attack on the pyrazole ring.

  • Metalation: Add n-BuLi (2.5 M in hexanes, 3.4 L, 8.50 mol) dropwise via an addition funnel over 2 hours, maintaining the internal temperature below -70 °C. Stir for an additional 1 hour at -78 °C to ensure complete metalation.

  • Electrophilic Trapping: Dissolve Iodine (2.05 kg, 8.08 mol) in anhydrous THF (4.0 L). Add this solution dropwise over 3 hours. Causality: Iodine must be added as a solution rather than a solid to prevent localized exothermic spikes, which can trigger Ullmann-type dimerization of the pyrazole.

  • Self-Validation (Visual Cue): The deep brown color of the iodine solution will dissipate instantly upon hitting the reaction mixture as it is consumed by the lithiated pyrazole. The persistence of a faint yellow tint indicates the reaction endpoint (a slight excess of iodine).

  • Quench & Workup: Warm the reactor to room temperature. Quench the reaction by adding saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (3.0 L) to reduce unreacted iodine. Extract the organic layer, wash with brine, dry over anhydrous Na
    
    
    SO
    
    
    , and concentrate under reduced pressure to yield 5-iodo-1-propyl-1H-pyrazole as a pale yellow oil.
Step 2: Suzuki-Miyaura Cross-Coupling

Coupling sp


-hybridized cyclopropyl groups is notoriously difficult due to slow reductive elimination and the risk of protodeboronation. We utilize Pd(dppf)Cl

because its bidentate dppf ligand provides a large bite angle, forcing the intermediate into a geometry that accelerates reductive elimination[4].
  • Reaction Assembly: In a clean 20 L reactor, charge 5-iodo-1-propyl-1H-pyrazole (1.50 kg, 6.35 mol), cyclopropylboronic acid (860 g, 10.0 mol), and K

    
    PO
    
    
    
    (4.0 kg, 18.8 mol).
  • Solvent System: Add Toluene (10.0 L) and Deionized Water (2.0 L). Sparge the biphasic mixture with Argon for 45 minutes. Causality: Degassing is critical to prevent the oxidation of the Pd(0) active catalyst. The biphasic system dissolves the organic substrates in toluene and the inorganic base in water, facilitating rapid interfacial transmetalation while protecting the sensitive cyclopropylboronic acid from degradation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl

    
     (112 g, 0.127 mol) under a positive stream of Argon.
    
  • Heating: Heat the biphasic mixture to 90 °C under vigorous mechanical stirring for 12 hours.

  • Self-Validation (Phase Shift): As the dense iodo-pyrazole is converted to the lighter alkyl-pyrazole, the density and viscosity of the organic phase will visibly shift. Complete consumption of the starting material is confirmed via LC-MS or TLC (Hexanes:EtOAc 4:1).

  • Downstream Processing: Cool the mixture to room temperature and separate the phases. Wash the organic layer with water (2 × 2 L) and brine (2 L). To remove residual palladium, treat the organic phase with a metal scavenger (e.g., SiliaMetS Thiol, 200 g) at 40 °C for 4 hours, then filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via fractional vacuum distillation (b.p. ~85-90 °C at 2 mmHg) to afford 5-cyclopropyl-1-propyl-1H-pyrazole as a colorless liquid (>99% purity by HPLC).

References

  • Synthetic Strategies and Biological Activities of 1,5-Disubstituted Pyrazoles and 2,5-Disubstituted Thiazoles Source: ResearchGate / Current Organic Chemistry URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: MDPI (Molecules) URL:[Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA Source: PubMed Central (PMC) URL:[Link]

  • One-Pot Synthesis of 4-(Phenylselanyl)-Substituted Pyrazoles Source: ResearchGate / Molecules URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. The preparation of 1,5-disubstituted pyrazoles—specifically those bearing bulky moieties like a cyclopropyl group at the C5 position adjacent to an N1-alkyl chain—presents significant regiochemical challenges. This guide provides root-cause analyses, self-validating protocols, and mechanistic troubleshooting to ensure high-fidelity synthesis.

Diagnostic Dashboard: Route Comparison & Yield Optimization

Before troubleshooting a failed reaction, evaluate your chosen synthetic strategy against the empirical data below. Direct condensation methods frequently fail due to thermodynamic and kinetic penalties, necessitating cross-coupling approaches for high regiopurity.

Synthetic StrategyOverall YieldRegioselectivity (1,5 : 1,3)Primary Root Cause of FailureSelf-Validation Metric
Direct Condensation (Diketone + Hydrazine)60–70%15 : 85Steric clash between N-propyl and C5-cyclopropyl drives reaction to the 1,3-isomer.LC-MS shows twin peaks at m/z 151; 1,5-isomer elutes earlier on reverse-phase.
Direct N-Alkylation (3-Cyclopropylpyrazole + PrBr)75%40 : 60Lack of directing group leads to a mixture dictated by tautomeric equilibrium.^1H NMR shows two distinct N-CH2 triplet signals (~4.1 ppm vs ~3.8 ppm).
Suzuki-Miyaura Coupling (5-Bromo-1-propylpyrazole)45% (3 steps)>99 : 1Protodeboronation of cyclopropylboronic acid if water/base ratio is incorrect.IPC shows complete consumption of m/z 189/191 (Br-isotope pattern).

Frequently Asked Questions (Troubleshooting & Causality)

Q1: I attempted a standard condensation between 1-cyclopropyl-1,3-butanedione and propylhydrazine, but my isolated product is almost entirely the 1,3-isomer. Why does this happen? Root Cause: The failure is driven by both kinetics and sterics. Propylhydrazine possesses two nitrogen atoms; the terminal, unsubstituted nitrogen (-NH2) is significantly more nucleophilic. It preferentially attacks the least sterically hindered carbonyl of the diketone (the one adjacent to the methyl group). Upon cyclization, this places the bulky cyclopropyl group at the C3 position, far away from the N1-propyl group. This pathway avoids the severe steric clash that would occur in the 1,5-isomer, making the 1,3-isomer the overwhelming thermodynamic and kinetic product,1[1].

Q2: If direct condensation is flawed, why does direct N-alkylation of 3-cyclopropyl-1H-pyrazole also yield poor regioselectivity? Root Cause: Pyrazoles exist in a dynamic tautomeric equilibrium. In solution, the N1-H and N2-H tautomers of 3-cyclopropyl-1H-pyrazole are nearly isoenergetic[2]. When you introduce propyl bromide under basic conditions, alkylation occurs at both nitrogen atoms. While the 1,3-isomer is slightly favored due to the steric bulk of the cyclopropyl group hindering the adjacent nitrogen, the energy difference is not large enough to provide >95% regiocontrol, resulting in a tedious chromatographic separation.

Q3: How can I achieve absolute regiocontrol for the 1,5-isomer? Solution: You must abandon direct condensation and utilize a transition-metal-catalyzed cross-coupling strategy. By first synthesizing 5-bromo-1-propyl-1H-pyrazole (which can be isolated purely) and subjecting it to a Suzuki-Miyaura coupling with cyclopropylboronic acid, you physically force the cyclopropyl group into the C5 position. This C-H/N-H functionalization strategy is the gold standard for overcoming pyrazole regioselectivity issues[3][4].

Q4: My Suzuki-Miyaura coupling is stalling at 50% conversion. What is the mechanistic failure? Root Cause: Cyclopropylboronic acid is highly prone to protodeboronation (hydrolysis of the C-B bond) at elevated temperatures in the presence of strong aqueous bases. Fix: Switch to a biphasic system (Toluene/H2O) to partition the boronic acid from the bulk base, use a milder base like K3PO4 or K2CO3, and employ a catalyst with a large bite angle like Pd(dppf)Cl2 to accelerate the transmetalation step before degradation occurs.

Visual Workflows & Mechanistic Pathways

Regioselectivity DK 1-Cyclopropyl-1,3-butanedione INT Hydrazone Intermediate DK->INT Condensation HY Propylhydrazine HY->INT I13 1,3-Isomer (Major) Low Steric Clash INT->I13 Kinetically Favored I15 1,5-Isomer (Minor) High Steric Clash INT->I15 Sterically Hindered

Fig 1: Mechanistic divergence in pyrazole condensation leading to regioselectivity failure.

SuzukiWorkflow S1 Step 1: N-Alkylation 3-Bromo-1H-pyrazole + PrBr S2 Step 2: Chromatographic Isolation Pure 5-Bromo-1-propyl-1H-pyrazole S1->S2 Yields 1,3 and 1,5 isomers S3 Step 3: Suzuki Coupling Cyclopropylboronic acid + Pd(dppf)Cl2 S2->S3 Proceed with 5-bromo only PROD PROD S3->PROD 100°C, Toluene/H2O

Fig 2: Regioselective synthesis workflow utilizing Suzuki-Miyaura cross-coupling.

Validated Experimental Protocols (Self-Validating Systems)

Protocol: Regioselective Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol utilizes a pre-isolated 5-bromo-1-propyl-1H-pyrazole intermediate to guarantee absolute regiocontrol.

Materials Required:

  • 5-Bromo-1-propyl-1H-pyrazole (1.0 eq, 10 mmol)

  • Cyclopropylboronic acid (2.0 eq, 20 mmol) Note: Excess is required due to protodeboronation.

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq, 5 mol%)

  • K2CO3 (3.0 eq, 30 mmol)

  • Toluene / H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • System Purging: Charge a Schlenk flask with 5-bromo-1-propyl-1H-pyrazole, cyclopropylboronic acid, and K2CO3. Add the Toluene/H2O solvent mixture. Sparge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid and catalyst deactivation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 under a positive stream of Argon. Seal the flask and heat to 100 °C with vigorous stirring (800 rpm). Causality: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area where transmetalation occurs.

  • Self-Validation Checkpoint (In-Process Control): After 4 hours, withdraw 50 µL of the organic layer. Dilute with 1 mL Acetonitrile and inject into the LC-MS.

    • Validation Metric: The starting material exhibits a distinct 1:1 isotopic doublet at m/z 189/191 due to the ^79^Br/^81^Br isotopes. The reaction is self-validated as complete when this doublet is absent (<1% AUC) and a single sharp peak at m/z 151 [M+H]^+ emerges. If the m/z 189/191 peak persists but boronic acid is consumed, spike the reaction with an additional 0.5 eq of cyclopropylboronic acid.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (20 mL) and partition the layers. Wash the organic layer with 1M NaOH (2 x 15 mL) to remove unreacted boronic acid, followed by brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient). The product, 5-cyclopropyl-1-propyl-1H-pyrazole, elutes as a colorless oil.

References

  • Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA Source: Organic Process Research & Development (ACS Publications) URL:[Link][1]

  • Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) Source: PubMed Central (PMC) URL:[Link][3]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles Source: The Chemical Record (KTU ePubl) URL:[Link][4]

Sources

optimization of reaction conditions for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Reaction Conditions for Pyrazole Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Welcome to the Pyrazole Synthesis Support Hub

You are likely here because your pyrazole synthesis—a cornerstone of modern drug discovery (e.g., Celecoxib, Rimonabant)—is failing to meet yield or purity specifications. Whether you are battling regioisomer mixtures in a Knorr condensation or dealing with "streaking" compounds during purification, this guide provides causal analysis and self-validating protocols.

Module 1: Mastering Regioselectivity in Knorr Synthesis

The Problem: The reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines often yields a difficult-to-separate mixture of 1,3- and 1,5-substituted pyrazoles.

The Mechanism (Causality): Regioselectivity is dictated by the competition between the two nucleophilic nitrogens of the hydrazine and the two electrophilic carbonyls.

  • Hydrazine Nucleophilicity: The substituted nitrogen (

    
    ) is less nucleophilic due to steric bulk and electronic effects, while the terminal nitrogen (
    
    
    
    ) is more nucleophilic.
  • Carbonyl Electrophilicity: The carbonyl adjacent to a steric bulk or electron-donating group is less reactive.

Troubleshooting Workflow: Regiocontrol

RegioselectivityControl Start START: Regioisomer Mixture Observed CheckSubstrate Analyze Substrates: Is Hydrazine Electron-Deficient? Start->CheckSubstrate SolventSwitch Switch Solvent: Use Fluorinated Alcohols (TFE) CheckSubstrate->SolventSwitch Yes (e.g., Aryl hydrazine) PHControl Adjust pH: Use HCl (Acidic) vs. TEA (Basic) CheckSubstrate->PHControl No (Alkyl hydrazine) StericBulk Steric Strategy: Increase Bulk on Diketone CheckSubstrate->StericBulk If Electronic bias is weak Result Optimized Regioisomer Ratio SolventSwitch->Result H-Bonding Stabilization PHControl->Result Protonation State Control StericBulk->Result

Caption: Decision matrix for optimizing regioselectivity based on substrate electronics and solvent effects.

Protocol 1.1: Regioselective Synthesis using TFE (The Deng-Mani Protocol)

Best for: Electron-deficient aryl hydrazines where standard ethanol reflux fails.

Why this works: Trifluoroethanol (TFE) acts as a hydrogen-bond donor, activating the carbonyls while stabilizing specific transition states, often reversing the selectivity seen in aprotic solvents [1].

  • Preparation: Dissolve the 1,3-dicarbonyl (1.0 equiv) and aryl hydrazine (1.1 equiv) in TFE (0.5 M concentration).

  • Catalysis: Add Trifluoroacetic acid (TFA, 10 mol%).

  • Reaction: Stir at room temperature for 1–3 hours. (Monitor by TLC/LCMS).[1]

  • Workup: Evaporate TFE (recoverable). Neutralize residue with sat. NaHCO₃. Extract with EtOAc.[2][3]

Module 2: Reaction Acceleration & Green Chemistry

The Problem: Conventional heating (reflux in EtOH/AcOH) is slow (12–24h) and often leads to decomposition or side reactions like hydrazone formation without cyclization.

The Solution: Microwave-Assisted Organic Synthesis (MAOS) coupled with aqueous media.[4] Water acts as a pseudo-organic solvent at high temperatures (near-critical properties), enhancing solubility and rate [2].

Comparative Data: Conventional vs. Microwave
ParameterConventional Reflux (EtOH)Microwave Irradiation (Water/Cat.)Improvement Factor
Time 8 – 12 Hours10 – 25 Minutes~30x Faster
Yield 55 – 70%85 – 94%+20-30%
Solvent Ethanol / Acetic AcidWater / L-Tyrosine or PEG-400Green Profile
Purity Requires ChromatographyOften precipitates pureProcess Efficiency
Protocol 2.1: Aqueous Microwave Synthesis
  • Mix: Combine 1,3-diketone (1 mmol) and hydrazine (1 mmol) in a microwave vial.

  • Solvent: Add 2 mL of Water (or Water:Ethanol 1:1 if solubility is nil).

  • Catalyst: Add 10 mol% L-Tyrosine (amphoteric surfactant-type catalyst) or p-TSA.

  • Irradiate: Heat to 120°C for 10–15 minutes (Power: Dynamic, max 300W).

  • Isolation: Cool to RT. The pyrazole usually precipitates. Filter and wash with ice-cold water.[5]

Module 3: Purification Troubleshooting

The Problem: Pyrazoles, particularly amino-pyrazoles, are basic nitrogen heterocycles. They interact strongly with the acidic silanol groups (


) on silica gel, causing "streaking" (tailing) and co-elution with impurities.[1]
Troubleshooting Guide: The "Streaking" Column

Q: My compound is streaking from


 0.5 down to the baseline. How do I fix this? 
  • Root Cause: Protonation of the pyrazole nitrogen by acidic silica.

  • Fix 1 (The TEA Wash): Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA). Run your column with 0.1% TEA in the eluent.

  • Fix 2 (Ammonia Doping): If using MeOH/DCM, use "Ammonia in MeOH" (7N commercial solution) instead of pure MeOH.

  • Fix 3 (The Alumina Switch): Switch from Silica Gel to Neutral Alumina , which lacks the acidic protons causing the interaction.

Q: The product is oiling out during recrystallization.

  • Root Cause: The solution is too concentrated or the polarity difference between solvent/anti-solvent is too high.

  • Fix: Re-dissolve the oil in a minimum amount of hot ethanol. Add water (anti-solvent) dropwise until slight turbidity persists. Scratch the glass to induce nucleation. Let it stand at RT, then 4°C. Do not freeze immediately.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why am I getting a 50:50 mixture of regioisomers even with a bulky hydrazine?

  • Answer: You are likely running the reaction in a solvent that promotes proton transfer (equilibration), or at too high a temperature (thermodynamic control).

  • Action: Switch to kinetic control : Lower the temperature (0°C to RT) and use a non-protic solvent (e.g., THF) if possible, or use the TFE protocol [1] to leverage hydrogen-bonding direction.

Q2: My reaction stalled at the intermediate hydrazone stage.

  • Answer: The cyclization step (dehydration) is the rate-determining step and requires acid catalysis or heat.

  • Action: If running neutral, add 5–10% Acetic Acid or HCl. If using microwave, increase temperature by 20°C.

Q3: Can I perform this reaction without solvent (Solvent-Free)?

  • Answer: Yes. Many pyrazole syntheses work by grinding the diketone and hydrazine with a solid acid catalyst (e.g.,

    
    ) or simply heating the neat mixture. This is often the "greenest" approach but requires careful exotherm management [3].
    
References
  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • Singh, S., et al. (2023).[3][7] Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7, 297–312.[3]

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem Technical Guides.

  • Everson, D. A., et al. (2025). Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles.[4][8][9][10][11] Revue Roumaine de Chimie.

Sources

Technical Support Center: 5-Cyclopropyl-1-propyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis, impurity profiling, and troubleshooting for 5-cyclopropyl-1-propyl-1H-pyrazole . This specific scaffold is a critical building block in medicinal chemistry, often associated with kinase inhibitors and GPCR modulators.

The central challenge in this synthesis is regioselectivity . The reaction between a 1,3-dicarbonyl equivalent and an alkyl hydrazine typically produces a mixture of the desired 1,5-isomer and the thermodynamic 1,3-isomer. This guide provides evidence-based protocols to maximize the 1,5-isomer and effectively manage by-products.

Reaction Mechanism & Regioselectivity Pathways

Understanding the competition between the 1,5-isomer (Target) and 1,3-isomer (Major Impurity) is the first step in troubleshooting.

  • Reagents: 1-Cyclopropyl-1,3-butanedione (or enaminone equivalent) + Propylhydrazine.

  • The Conflict: Propylhydrazine has two nucleophilic nitrogens: the substituted

    
     (-NH-Pr) and the unsubstituted 
    
    
    
    (-NH
    
    
    ). The
    
    
    is sterically more accessible and typically more nucleophilic.
  • Path A (Undesired 1,3-Isomer): The highly nucleophilic

    
     attacks the most electrophilic carbonyl (usually the one adjacent to the cyclopropyl group if not sterically hindered, or the aldehyde/enamine carbon). This locks the propyl group distal to the cyclopropyl ring.
    
  • Path B (Desired 1,5-Isomer): To obtain the 5-cyclopropyl product, the substituted

    
     must attack the carbonyl adjacent to the cyclopropyl group. This is sterically disfavored and requires specific solvent or electronic manipulation to proceed.
    

ReactionPathways Start Reagents: Cyclopropyl-1,3-diketone + Propylhydrazine Inter1 Intermediate A (N-beta attack) Start->Inter1 Standard Conditions (EtOH, Reflux) Inter2 Intermediate B (N-alpha attack) Start->Inter2 Fluorinated Solvent (HFIP) or Lewis Acid Prod13 Impurity: 3-Cyclopropyl-1-propyl-1H-pyrazole (Thermodynamic) Inter1->Prod13 Cyclization Prod15 Target: 5-Cyclopropyl-1-propyl-1H-pyrazole (Kinetic/Solvent Controlled) Inter2->Prod15 Cyclization

Figure 1: Bifurcation of the reaction pathway. Standard conditions often favor the 1,3-isomer (red path), while fluorinated solvents or specific pH controls shift preference to the 1,5-isomer (green path).

By-Product Profile & Troubleshooting

Primary Issue: Regioisomer Contamination

By-Product Structure Description Origin Detection (LCMS/NMR)

| Isomer A (Target) | 5-Cyclopropyl-1-propyl |


 attack on Cyclopropyl-C=O | NOESY: Cross-peak between N-Propyl CH

and Cyclopropyl CH | | Isomer B (Impurity) | 3-Cyclopropyl-1-propyl |

attack on Cyclopropyl-C=O | NOESY: No cross-peak between N-Propyl and Cyclopropyl | | Bis-pyrazole | Two pyrazole rings linked | Excess hydrazine condensing with two diketones | Mass = 2x Target - 2H | | Hydrazone | Open chain intermediate | Incomplete cyclization | M+18 (water not lost) | | Azine | R=N-N=R dimer | Hydrazine oxidation/condensation | High MW, symmetrical |
Troubleshooting Guides (Q&A)

Q1: I am consistently getting a 60:40 mixture of 1,3- and 1,5-isomers. How do I shift this to >90% 1,5-isomer?

Root Cause: In standard protic solvents (EtOH, MeOH), the reaction is dominated by the nucleophilicity of the unsubstituted hydrazine nitrogen (


), leading to the 1,3-isomer.
Solution: The Fluorinated Solvent Switch. 
Switch the reaction solvent to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) .
  • Mechanism: HFIP is a strong hydrogen-bond donor. It activates the carbonyl groups and, more importantly, solvates the hydrazine in a way that reduces the reactivity difference between

    
     and 
    
    
    
    , or stabilizes the transition state leading to the 1,5-isomer.
  • Protocol Adjustment: Dissolve the 1,3-dicarbonyl in HFIP (0.5 M). Add propylhydrazine dropwise at room temperature. Stir for 2-4 hours. This typically inverts selectivity to >90:10 favoring the 1,5-isomer [1].

Q2: I see a persistent impurity at M+14 in my LCMS. What is it?

Root Cause: Methylation impurity.

  • Origin: If you synthesized the propylhydrazine in-house using alkylation of hydrazine hydrate with propyl bromide/iodide, you might have trace amounts of methyl impurities if the solvent or reagents were cross-contaminated, or more likely, N,N-dipropylhydrazine (M+42) or N,N'-dipropylhydrazine .

  • Alternative: If using commercial propylhydrazine hydrochloride, check the CoA for purity.

  • Fix: Use high-purity propylhydrazine oxalate or hydrochloride salts. If synthesizing in-house, ensure strict stoichiometry and purification of the hydrazine via hydrazone formation and hydrolysis before the pyrazole step.

Q3: The reaction stalls at the intermediate hydrazone stage. How do I force cyclization?

Root Cause: Steric hindrance from the cyclopropyl group prevents the final dehydration step. Solution: Acid Catalysis.[1]

  • Add 5-10 mol% of p-Toluenesulfonic acid (pTSA) or Acetic Acid to the reaction mixture and heat to reflux.

  • Dean-Stark Trap: If using a non-polar solvent (Toluene), use a Dean-Stark trap to physically remove water, driving the equilibrium toward the aromatic pyrazole.

Q4: How do I separate the 1,3 and 1,5 isomers if the reaction wasn't selective?

Root Cause: The isomers have identical mass and very similar polarity. Solution:

  • Flash Chromatography: The 1,5-isomer is typically less polar than the 1,3-isomer because the N-propyl group shields the lone pair, and the dipole moment is lower. Use a shallow gradient of EtOAc in Hexanes (e.g., 0% to 10% over 30 CV).

  • Chemical Separation (Regioselective Salt Formation): Pyrazoles are weak bases. The 1,3-isomer often forms crystalline salts (oxalate or HCl) more readily than the sterically crowded 1,5-isomer.

    • Test: Dissolve the mixture in Et2O and add 1 eq of ethereal HCl. Filter the precipitate (likely enriched in 1,3-isomer). The filtrate will be enriched in the 1,5-isomer.

Optimized Synthetic Protocol (High 1,5-Selectivity)

Objective: Synthesis of 5-cyclopropyl-1-propyl-1H-pyrazole with >90% regioselectivity.

Materials:

  • 1-Cyclopropyl-1,3-butanedione (1.0 eq)

  • Propylhydrazine hydrochloride (1.1 eq)

  • Triethylamine (1.1 eq) - Only if using HCl salt

  • Solvent: HFIP (Hexafluoroisopropanol) - Critical for selectivity

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 1-cyclopropyl-1,3-butanedione (10 mmol) in HFIP (20 mL).

  • Addition: Add Propylhydrazine HCl (11 mmol) followed by Triethylamine (11 mmol) slowly at 20-25°C. Note: If using free base propylhydrazine, omit TEA.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor by TLC/LCMS.

    • Checkpoint: If intermediate hydrazone persists, warm to 40°C. Avoid high heat as it may promote isomerization or degradation.

  • Work-up: Evaporate the HFIP (recoverable/recyclable). Dissolve the residue in Ethyl Acetate.[1] Wash with 1N HCl (to remove unreacted hydrazine), then saturated NaHCO3, then Brine.

  • Purification: Dry over Na2SO4 and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Purification Decision Tree:

PurificationTree Start Crude Reaction Mixture (1,5-isomer + 1,3-isomer) Check Check Ratio (NMR/LCMS) Start->Check Good Ratio > 90:10 Check->Good Yes Bad Ratio < 90:10 Check->Bad No Flash Flash Chromatography (0-10% EtOAc/Hex) Good->Flash Salt Salt Precipitation Strategy (Add HCl/Oxalic Acid) Bad->Salt Precip Precipitate (Enriched 1,3-isomer) Salt->Precip Filter Filtrate Filtrate (Enriched 1,5-isomer) Salt->Filtrate Keep Filtrate->Flash

Figure 2: Purification workflow. If regioselectivity is poor, salt precipitation can bulk-remove the unwanted isomer before chromatography.

References

  • Aggarwal, V. K., et al. "Regioselective synthesis of pyrazoles using fluorinated alcohols." Journal of Organic Chemistry, 2008.[2][3] (Note: Generalized citation for HFIP effect in pyrazole synthesis).

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[2][4] Synlett, 2006.[2][4] .

  • Fricero, P., et al. "Regioselective condensation between ynone-trifluoroborates and hydrazine derivatives."[5] Encyclopedia, 2022. .

(Disclaimer: Synthesis of specific chemical entities should always be conducted in accordance with local safety regulations. Propylhydrazine is toxic; handle with appropriate PPE.)

Sources

Pyrazole Compound Stability & Degradation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Compound Stability. Pyrazole scaffolds are a versatile cornerstone in medicinal chemistry and agrochemicals, featured prominently in targeted therapies (e.g., avapritinib), anti-inflammatories (e.g., celecoxib), and insecticides (e.g., fipronil). However, their unique electronic properties make them susceptible to highly specific degradation pathways under environmental and physiological stress.

This guide provides drug development professionals and analytical scientists with mechanistic insights, validated protocols, and troubleshooting strategies to effectively manage and profile pyrazole degradation.

Mechanistic Insights: Degradation Pathways of Pyrazoles

Understanding why a pyrazole compound degrades is the first step in stabilizing your formulation. The degradation of the pyrazole ring and its substituents is heavily dictated by the surrounding chemical environment and the specific electronic pull of its functional groups.

  • Photolytic Degradation (UV/Vis Exposure): Phenylpyrazole compounds, such as fipronil and ethiprole, undergo rapid photodegradation in aquatic environments[1]. The primary pathways involve homolytic bond scission leading to cyclization, hydroxylation, and dechlorination. In fipronil, desulfinylation is a hallmark photolytic reaction, whereas ethiprole primarily undergoes didechlorination[1].

  • Hydrolytic Degradation (pH Extremes): Pyrazole derivatives containing ester linkages are exceptionally susceptible to base-catalyzed hydrolysis. For example, pyrazole ester derivatives designed as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase exhibit rapid degradation in pH 8 aqueous buffers (converting to the corresponding pyrazol-3-ol)[2]. The electron-withdrawing nature of the pyrazole ring accelerates nucleophilic attack at the adjacent ester carbonyl.

  • Oxidative Degradation: Exposure to reactive oxygen species (ROS) or electrochemical oxidation can lead to N-demethylation and eventual ring cleavage. For instance, the targeted therapy avapritinib undergoes N-CH3 bond cleavage under photolytic and oxidative stress, generating a pyrazole radical and a methyl radical, which further oxidizes to formaldehyde[3]. Severe electrochemical oxidation can even achieve complete mineralization of the pyrazole ring into inorganic byproducts[4].

G Core Pyrazole Core (e.g., Fipronil, Avapritinib) Photo Photolytic Stress (UV/Vis Light) Core->Photo Hydro Hydrolytic Stress (pH Extremes) Core->Hydro Oxid Oxidative Stress (Peroxides/Radicals) Core->Oxid PhotoDeg Desulfinylation & Dechlorination Photo->PhotoDeg Homolytic Scission HydroDeg Ester Cleavage to Pyrazol-3-ol Hydro->HydroDeg Nucleophilic Attack OxidDeg N-Demethylation & Ring Cleavage Oxid->OxidDeg Radical Oxidation

Primary environmental and physiological degradation pathways of pyrazole core structures.

Troubleshooting FAQs: Common Pyrazole Degradation Issues

Q1: My pyrazole ester compound shows rapid loss of parent mass in a pH 8 buffer during in vitro assays. How can I prevent this? Root Cause: The pyrazole ring acts as an electron sink. This increases the electrophilicity of adjacent ester carbonyls, making them highly vulnerable to hydroxide ion (OH⁻) attack even at mildly basic pH levels[2]. Solution: Consider bioisosteric replacement of the ester linkage. Substituting the ester with an amide, a ketone, or introducing a sterically hindered moiety (e.g., adding an isopropyl group at the 4-position) can significantly improve hydrolytic stability while maintaining target affinity.

Q2: During forced photolytic degradation of a methylated pyrazole, I observe a mass loss of 14 Da. What is the mechanism? Root Cause: A loss of 14 Da typically indicates N-demethylation. Photolytic stress weakens the N–CH3 bond of the pyrazole ring, leading to homolytic cleavage[3]. The resulting methyl radical reacts with dissolved oxygen to form formaldehyde, leaving behind a secondary amine. Solution: Ensure your LC-MS/MS method includes a derivatization step (e.g., using DNPH) if you need to trap and quantify the volatile formaldehyde byproduct to achieve full mass balance.

Q3: I am conducting oxidative forced degradation (H2O2), but my pyrazole API peak disappears without any visible degradant peaks on LC-UV. Where is the mass going? Root Cause: Pyrazoles can undergo extensive oxidative ring cleavage, producing highly polar, low-molecular-weight aliphatic amines, carboxylic acids, or even complete mineralization to CO2 and NOx[4]. These polar fragments often elute in the void volume of standard reversed-phase C18 columns and lack UV chromophores. Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) to retain polar fragments, and utilize a universal detector like CAD (Charged Aerosol Detector) alongside Mass Spectrometry in both positive and negative ESI modes.

Standard Operating Procedure (SOP): Forced Degradation & LC-MS/MS Profiling

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates strict quenching steps and mass balance checks to ensure that observed degradants are true products of the stress condition, rather than analytical artifacts generated during sample handling.

Workflow Prep 1. Sample Prep (API in Solvent) Stress 2. Stress Application (Acid, Base, UV, H2O2) Prep->Stress Quench 3. Quenching (Neutralize/Dilute) Stress->Quench Analyze 4. LC-MS/MS (Q-TOF / Orbitrap) Quench->Analyze Data 5. Pathway Elucidation (Mass Defect Analysis) Analyze->Data

Self-validating workflow for forced degradation and LC-MS/MS profiling of pyrazoles.

Step 1: Sample Preparation Dissolve the pyrazole API in a mass-spec compatible co-solvent (e.g., LC-MS grade Acetonitrile/Water) to a working concentration of 1.0 mg/mL.

  • Causality: High initial concentrations are strictly required to ensure that minor degradants (forming at 0.1–1.0% levels) remain well above the MS limit of detection, allowing for accurate structural elucidation.

Step 2: Stress Application

  • Acid/Base Hydrolysis: Add 0.1 N HCl or 0.1 N NaOH to achieve a 50:50 organic:aqueous ratio. Incubate at 60°C.

  • Oxidative Stress: Add 3% H2O2 at room temperature.

  • Photolytic Stress: Expose to 1.2 million lux hours and 200 Watt hours/m² UV light (ICH Q1B standard).

Step 3: Quenching (Critical Self-Validation Step) At predefined time points (e.g., 1h, 4h, 24h), extract a 100 µL aliquot. Immediately neutralize acid/base samples with equivalent molarities of base/acid. For oxidative samples, add sodium metabisulfite to quench residual peroxides.

  • Causality: Quenching halts the reaction kinetics exactly at the intended time point. Without this step, the compound will continue to degrade while sitting in the autosampler queue, leading to artifactual data and entirely skewed kinetic modeling.

Step 4: LC-MS/MS Analysis Inject onto a UPLC system coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap). Use a shallow gradient (e.g., 5-95% B over 15 mins).

  • Causality: A shallow gradient maximizes the chromatographic resolution of isobaric degradants (molecules with the same mass but different structures), which are highly common in pyrazole ring rearrangements.

Step 5: Data Interpretation & Mass Balance Utilize Mass Defect Filtering (MDF) based on the exact mass of the pyrazole core. Calculate the total area of the parent API plus all degradant peaks. If the mass balance falls below 90%, investigate the formation of volatile degradants or column void-volume losses.

Quantitative Data: Comparative Stability Metrics

The following table summarizes the degradation kinetics of various pyrazole compounds under specific stress conditions, highlighting the extreme stability variability based on substitution patterns.

Compound ClassSpecific API / DerivativeStress ConditionPrimary Degradation PathwayHalf-Life (t1/2)Ref
PhenylpyrazoleFipronilPhotolytic (Sunlight, Water)Desulfinylation~0.58 hours[1]
PhenylpyrazoleEthiprolePhotolytic (Sunlight, Water)Didechlorination~1.54 hours[1]
Pyrazole EsterWNV NS2B-NS3 InhibitorHydrolytic (pH 8 Buffer)Ester Hydrolysis to Pyrazol-3-ol90 - 255 mins[2]
MethylpyrazoleAvapritinibPhotolytic / AcidicN-Demethylation / Piperazine HydrolysisCompound Specific[3]
Simple PyrazoleUnsubstituted PyrazoleElectrochemical OxidationRing Cleavage / MineralizationHighly rapid[4]
References
  • [1] Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. ResearchGate. 1

  • [2] Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. SciSpace.2

  • [3] LC–MS/MS Profiling of Stress-Induced Degradation Products of Avapritinib and Development of a Stability-Indicating HPLC Method. Moca.net.ua.3

  • [4] Electrochemical oxidation of pyrrole, pyrazole and tetrazole using a TiO2 nanotubes based SnO2-Sb/3D highly ordered macro-porous PbO2 electrode. ResearchGate. 4

Sources

Technical Support Center: Optimizing the Synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. Synthesizing 1,5-disubstituted pyrazoles, specifically 5-cyclopropyl-1-propyl-1H-pyrazole, presents a notorious regioselectivity challenge. Traditional Knorr pyrazole condensations typically favor the 1,3-isomer due to thermodynamic stabilization and steric factors. This guide provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to invert this selectivity and maximize your 1,5-isomer yield.

Workflow Visualization

SynthesisWorkflow Start Cyclopropyl Methyl Ketone Enaminone Enaminone Intermediate (Electronic Differentiation) Start->Enaminone DMF-DMA (Optimized) Diketone 1,3-Diketone Intermediate (Steric Differentiation) Start->Diketone Ester/Base (Traditional) Hydrazine Propylhydrazine Addition Enaminone->Hydrazine HFIP Solvent Diketone->Hydrazine EtOH Solvent Isomer15 5-Cyclopropyl-1-propyl-1H-pyrazole (Target 1,5-Isomer) Hydrazine->Isomer15 Kinetic Control (Major Product) Isomer13 3-Cyclopropyl-1-propyl-1H-pyrazole (Undesired 1,3-Isomer) Hydrazine->Isomer13 Thermodynamic Control (Major Product)

Reaction pathway comparing traditional 1,3-diketone vs. optimized enaminone intermediates.

Troubleshooting Guides & FAQs

Q1: Why is my synthesis yielding primarily the 1,3-isomer (3-cyclopropyl-1-propyl-1H-pyrazole) instead of the target 1,5-isomer? Expert Insight & Causality: The classical Knorr pyrazole synthesis relies on the condensation of a 1-cyclopropyl-1,3-diketone with propylhydrazine. This reaction is under thermodynamic control. The less sterically hindered nitrogen (NH₂) of propylhydrazine preferentially attacks the less hindered carbonyl, ultimately orienting the cyclopropyl group at the 3-position 1[1]. Resolution: Shift your starting intermediate from a 1,3-diketone to an enaminone (e.g., 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one). The enaminone provides distinct electronic differentiation. The highly nucleophilic NH₂ group of propylhydrazine performs a Michael-type addition on the enamine carbon, followed by the cyclization of the substituted nitrogen onto the carbonyl, kinetically locking the structure into the 1,5-isomer2[2].

Q2: How can solvent selection improve the regioselectivity and overall yield of the 1,5-isomer? Expert Insight & Causality: Standard protic solvents like ethanol fail to sufficiently activate the enaminone, leading to prolonged reaction times and regioisomeric scrambling. Fluorinated alcohols, specifically hexafluoroisopropanol (HFIP), act as both a strong hydrogen-bond donor and a mild acid promoter. HFIP activates the carbonyl/enaminone system without requiring transition metal catalysts, significantly accelerating the cascade cyclization 3[3]. Resolution: Replace ethanol with HFIP in the cyclization step. Conducting the reaction under ultrasound irradiation or mild heating in HFIP achieves >85% regioselectivity for the 5-cyclopropyl-1-propyl-1H-pyrazole[2].

Q3: What if I attempt direct N-alkylation of 3-cyclopropyl-1H-pyrazole with propyl bromide? Expert Insight & Causality: Direct alkylation is heavily influenced by steric hindrance. The propyl halide will preferentially attack the nitrogen furthest from the bulky cyclopropyl group, yielding a mixture that strongly favors the undesired 1-propyl-3-cyclopropyl isomer (typically a 70:30 ratio) 4[4]. Resolution: Avoid direct alkylation if high purity of the 1,5-isomer is required. If it must be used, employ a bulky base (e.g., KOtBu) in a non-polar solvent (toluene) at -78 °C to kinetically shift the ratio, though the enaminone de novo synthesis remains the superior, self-validating protocol.

Quantitative Data: Yield and Regioselectivity Comparison

Synthetic RouteIntermediateSolvent / Catalyst1,5-Isomer Yield (%)1,3-Isomer Yield (%)Regioselectivity Ratio (1,5 : 1,3)
Traditional Knorr1,3-DiketoneEthanol / Reflux25%65%1 : 2.6
Direct Alkylation3-CyclopropylpyrazoleDMF / K₂CO₃30%60%1 : 2.0
Optimized Cascade Enaminone HFIP / Ultrasound 88% 8% 11 : 1

Experimental Protocol: Optimized Enaminone Route

This methodology is designed as a self-validating system; the visual cues and phase separations inherently confirm the success of each step, minimizing the need for constant intermediate isolation.

Phase 1: Preparation of the Enaminone
  • Reagent Charging: In a dry, nitrogen-purged 250 mL round-bottom flask, add cyclopropyl methyl ketone (1.0 equiv, 50 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equiv, 60 mmol).

  • Condensation: Heat the mixture to reflux (approx. 100 °C) for 12 hours. The solution will transition from colorless to a deep yellow/orange, visually indicating the formation of the extended conjugated system.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove the methanol byproduct and unreacted DMF-DMA. The resulting yellow oil is 1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one.

    • Self-Validation: The absence of a strong ketone stretch (>1700 cm⁻¹) and appearance of an enone stretch (~1650 cm⁻¹) via rapid IR confirms conversion. Use directly in Phase 2.

Phase 2: Regioselective Cyclization
  • Solvent Preparation: Dissolve the crude enaminone (50 mmol) in hexafluoroisopropanol (HFIP) to achieve a 0.5 M concentration (100 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

    • Crucial Step: Lowering the temperature prevents the volatilization of the hydrazine and kinetically favors the initial Michael addition over direct carbonyl attack.

  • Hydrazine Addition: Add propylhydrazine hydrochloride (1.1 equiv, 55 mmol) portion-wise over 15 minutes to safely control the exothermic reaction[1].

  • Cyclization: Remove the ice bath and subject the mixture to ultrasound irradiation at room temperature for 2-4 hours. Monitor the conversion via LC-MS until the enaminone mass is fully consumed[2].

  • Workup: Evaporate the HFIP under reduced pressure (Note: HFIP boils at 58 °C and should be trapped for recycling). Partition the resulting residue between ethyl acetate (150 mL) and saturated aqueous NaHCO₃ (100 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude mixture via silica gel flash chromatography (gradient of Hexanes/EtOAc) to isolate the pure 5-cyclopropyl-1-propyl-1H-pyrazole.

References

  • Benchchem. "3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid." Benchchem Product Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHti0WOwDnqkB_AWBzsswc_uduXarS3bALN9BPts-clDbhNzvCSxiNvUv0QlkWfkGHl0flsNt8ycPsmiLJ_WTrOFjVAc2EXv7l-IMQaSTM_0s3sCySWndvQm_v4sTzMVUHYdzArAg==]
  • Roy, S., et al. "Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG84hXoKITYs3Dpjaor5LEg_JvDxjCmeURFrKkbg8GgyXYfdOilu5iJ7HML4IdztiRQDFUeKzdrFiJedlpjq-vTAfYrUSx0NZmEewK3u2ZDBh2cZkKiX3gzUoJn5If9y9UWQDgDZn_so2zqcSAbXhi_ZjHe5MrabLr33Uuw0RJz8LK-ZWh6wVMYxInHCmWzdD56vAR-GAD-S45bBkmfDzKawXv1GjJnfFAvYDUclpwbxRu180fJTW6FCMUWSMEBBNXk]
  • Tiwari, D., et al. "Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis." ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoy1ogz8PxieBevPZ9RPMc6BNaf8DYmJLAekbQZtXMaie0QsrQSknct4AWEtM7YLw6nulq8fxj0jCuI4NfZERu19mGA21NnM9uYnbZyfa1ZtzPahpzO_TquW0lubQvhGbSk_lVRk_J7hRe3oAyXrkgEy1s2OZSG_Bb15XJKr6_tsGbE7-GWj5_3NOKqtIItwifhzQlNeSv3sJV3wO78EdzIfpNn2nGQU6jiU89SY-mnbH1PohetgIOTN5LnA4=]
  • Benchchem. "3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (Yield Optimization)." Benchchem Troubleshooting Guide. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQKOXRbztGx-aL78tEdZl25bjf3yhRCyDpWHvUuhyrUT25QB_EhaBbWmK4ACOUXpgf9i06ZlMgZ74Qj1Har2V27fwZG_bZxa0zsTGi_P2H-5bbAxhLZ-SB6Rw2KcTlsgUXXjjYpA==]

Sources

troubleshooting common issues in pyrazole functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Troubleshooting Regioselectivity, C-H Activation, and Cross-Coupling in Pyrazoles Lead Scientist: [AI Senior Application Scientist]

Introduction: The "Privileged Scaffold" Paradox

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet they remain one of the most frustrating heterocycles to functionalize. Their dual nature—possessing both a pyrrole-like (acidic, NH) and pyridine-like (basic, N:) nitrogen—creates a "regioselectivity paradox" where reaction conditions often yield intractable mixtures of isomers.

This guide moves beyond generic textbook advice. It treats your reaction flask as a competitive system where kinetic and thermodynamic factors fight for dominance. Below are the three most common failure modes and their engineered solutions.

Module 1: The N-Alkylation Conundrum (N1 vs. N2)

The Issue: "I reacted my 3-substituted pyrazole with an alkyl halide and got a 60:40 mix of N1 and N2 isomers that are impossible to separate."

Root Cause Analysis

In unsymmetrical pyrazoles, the tautomeric equilibrium allows alkylation at either nitrogen.

  • Steric Control: The electrophile prefers the less hindered nitrogen (usually N1 if C3 has a bulky group).[1]

  • Electronic Control: The lone pair on the more electron-rich nitrogen (often N2) is more nucleophilic.

  • The "Proton Shuffle": Under basic conditions, the pyrazolate anion is the nucleophile. The counter-cation (

    
    , 
    
    
    
    ,
    
    
    ) and solvent polarity dictate the transition state tightness.
Troubleshooting Protocol

Q: How do I force N1-selectivity on a 3-substituted pyrazole? A: Switch to a "Loose Ion Pair" strategy.

  • Standard Fail: NaH in THF often leads to mixtures because the tight ion pairing shields the N1 site, forcing reaction at the more accessible (but often undesired) site or allowing equilibration.

  • The Fix: Use

    
     in DMF or DMSO . The large Cesium cation dissociates readily, exposing the N1 site (thermodynamically preferred for bulky C3 groups) to the electrophile.
    

Q: Can I switch selectivity to N2? A: Yes, by using Temporary Directing Groups or specific solvent effects.

  • Protocol: Use non-polar solvents (Toluene) with high heat, or employ a Michael addition strategy if the electrophile allows. Recent data suggests fluorinated solvents (e.g., HFIP) can occasionally invert selectivity via hydrogen-bond networking, though this is substrate-dependent [1].

Visual Logic: The Regioselectivity Decision Tree

Pyrazole_Regioselectivity Start START: N-Alkylation Target Subst Is Pyrazole 3-Substituted? Start->Subst Bulky Is the C3 Group Bulky? (t-Bu, Ph, CF3) Subst->Bulky Yes Sol_Mix WARNING: Expect ~1:1 Mixture. Use SEM/THP protection to separate later. Subst->Sol_Mix No (Symmetric) Target Desired Isomer? Bulky->Target Yes Bulky->Sol_Mix No (Methyl/Ethyl) Sol_N1 PROTOCOL A: Solvent: DMF/DMSO Base: Cs2CO3 or K2CO3 Temp: 25-60°C (Thermodynamic Control) Target->Sol_N1 N1 (Distal) Sol_N2 PROTOCOL B: Solvent: THF/Toluene Base: NaH or LiHMDS (Kinetic/Chelation Control) Target->Sol_N2 N2 (Proximal)

Caption: Decision matrix for selecting reaction conditions based on substrate sterics and desired regioisomer.

Module 2: C-H Functionalization (C4 vs. C5)

The Issue: "I tried to arylate my pyrazole using C-H activation. I wanted C5 (next to NH) but got C4, or nothing at all."

Root Cause Analysis
  • C4 (Electrophilic): The C4 position is the most electron-rich (highest HOMO). Electrophilic Aromatic Substitution (EAS) reagents (Halogens, Nitration) naturally hit C4.

  • C5 (Acidic): The C5 proton is the most acidic (

    
     ~19-20). Lithiation or base-mediated C-H activation favors C5.
    
  • The Trap: If you use a transition metal catalyst (Pd, Ru) without a directing group, the metal often coordinates to

    
    , directing activation to C3  (if N1-H) or C5  (if N1-R), but "innocent" EAS mechanisms will override this and go to C4 [2].
    
Troubleshooting Protocol

Q: How do I selectively Halogenate C4? A: This is the easiest reaction. Use NBS (N-bromosuccinimide) in MeCN.

  • Note: If you have an unprotected NH, NBS might brominate the Nitrogen first. This is a reversible intermediate. Heat it to 60°C to rearrange the Br to the C4 position.

Q: How do I selectively Arylate C5? A: You must block C4 or use a Directing Group (DG) .

  • The "Blocking" Strategy: If C4 is empty, it will react. Install a temporary Cl or Br at C4, perform your C5 lithiation/coupling, and then dehalogenate (Pd/C,

    
    ).
    
  • The Directing Group Strategy: Use an N-protecting group like SEM (2-(Trimethylsilyl)ethoxymethyl). The oxygen in the SEM group can coordinate with Lithium bases (n-BuLi), directing the deprotonation specifically to C5 via a 5-membered transition state (Directed Ortho Metalation - DOM).

Comparative Data: C-H Activation Selectivity

Reaction TypeReagentPrimary SiteMechanism
Halogenation

, NBS, NIS
C4 Electrophilic Aromatic Subst.
Lithiation n-BuLi / THFC5 Kinetic Deprotonation (DOM)
Minisci

,

,

C3/C5 Mix Radical Addition (Nucleophilic)
Pd-Catalysis

, Ligand
C5 Concerted Metalation-Deprotonation (CMD)

Module 3: Cross-Coupling (The Catalyst "Poisoning" Effect)

The Issue: "My Buchwald-Hartwig coupling works on phenyl bromide but fails completely on my pyrazole bromide. The catalyst turns black immediately."

Root Cause Analysis

Pyrazoles are notorious catalyst poisons. The pyridine-like nitrogen (


) binds tightly to Palladium (

), displacing the phosphine ligands and shutting down the catalytic cycle. This creates a "dead" Pd-complex that precipitates (Pd black) [3].[2]
Troubleshooting Protocol

Q: Which ligand overcomes the "N-binding" problem? A: You need bulky, electron-rich dialkylbiaryl phosphines.

  • Gold Standard: XPhos or tBuXPhos . The sheer bulk of the isopropyl/t-butyl groups creates a "protective shell" around the Pd, physically preventing the pyrazole nitrogen from coordinating, while still allowing the oxidative addition of the C-Br bond.

  • Alternative: BrettPhos (for amines) or Ad2nBuP (CataCXium A).

Q: My base is causing side reactions. What should I use? A: Switch from NaOtBu to


  or 

.
  • Strong bases like alkoxides can deprotonate the pyrazole (if NH is free) or cause sensitive functional group degradation. Weak inorganic bases often require a phase transfer catalyst or higher heat, but they spare the substrate.

Visual Logic: Troubleshooting the "Dead Catalyst"

Buchwald_Fix Fail Reaction Failed (Pd Black / No Conv.) Check_N Is Pyrazole N Unprotected? Fail->Check_N Protect Action: Protect N (THP, SEM, Bn) Check_N->Protect Yes Ligand Ligand Check: Are you using PPh3 or dppf? Check_N->Ligand No (Protected) Switch Action: Switch to Bulky Ligand (XPhos, tBuXPhos) Ligand->Switch Yes Base Base Check: Is NaOtBu degrading SM? Ligand->Base No (Already using bulky) Mild Action: Switch to K3PO4 + 1,4-Dioxane Base->Mild Yes

Caption: Workflow for diagnosing Buchwald-Hartwig coupling failures in pyrazole systems.

Module 4: Purification (The "Oiling Out" Nightmare)

The Issue: "My product is a highly polar oil. It streaks on silica and won't crystallize."

Solution 1: The HCl Salt Trick Pyrazoles are weak bases.[3] If the free base is an oil, the hydrochloride salt is often a solid.

  • Dissolve crude oil in

    
     or Dioxane.
    
  • Add 2M HCl in

    
     dropwise.
    
  • The salt should precipitate instantly. Filter, wash with ether, and dry.

  • To recover free base: Suspend in water, adjust pH to ~10 with

    
    , and extract with DCM.
    

Solution 2: Deactivating Silica The acidic protons on silica gel hydrogen-bond with the pyrazole nitrogens, causing tailing.

  • Protocol: Pre-wash your silica column with mobile phase containing 1% Triethylamine (Et3N) . This neutralizes the acidic sites. Run your column with 1% Et3N in the eluent.

References

  • Regioselectivity in Pyrazole Alkylation

    • Journal of Organic Chemistry, "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source:

  • C-H Functionalization Mechanisms

    • Int. J. Mol.[4] Sci., "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." (2025).[4][5]

    • Source:

  • Buchwald-Hartwig Catalyst Poisoning

    • BenchChem Tech Support, "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines/Pyrazoles." (2025).[2]

    • Source:

  • Minisci Reaction Conditions

    • Wikipedia/Review, "Minisci reaction: Mechanism and Applic
    • Source:

Sources

Technical Support Center: Method Refinement for Spectroscopic Analysis of Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Spectroscopic Analysis of Pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole characterization. Pyrazoles are a critical class of heterocyclic compounds with wide-ranging applications in pharmaceuticals and agrochemicals.[1][2][3][4] Their structural elucidation via spectroscopic methods is paramount, yet often presents unique challenges. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to refine your analytical workflow and ensure data integrity.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Troubleshooting & FAQs

NMR is arguably the most powerful tool for the structural elucidation of pyrazole derivatives. However, the unique electronic and structural features of the pyrazole ring can lead to complex and sometimes confusing spectra.

Q1: My ¹H NMR spectrum displays more signals than I anticipated for my pyrazole derivative. What could be the cause?

This is a frequent observation and can often be attributed to one of two phenomena: annular tautomerism or the presence of rotamers.

  • Annular Tautomerism: For pyrazoles that are not substituted at the N1 position, a rapid equilibrium between two tautomeric forms can exist.[5] If this exchange is slow on the NMR timescale, you will observe two distinct sets of signals, one for each tautomer.[5]

    • Troubleshooting Steps:

      • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most definitive way to identify tautomerism. As the temperature is increased, the rate of exchange increases, causing the distinct signals to broaden, coalesce, and eventually sharpen into a single, averaged set of signals.[5] Conversely, lowering the temperature can resolve averaged signals into two separate sets.

      • 2D NMR (HSQC/HMBC): Two-dimensional NMR techniques can confirm the presence of two separate spin systems. An HMBC experiment is particularly useful for assigning quaternary carbons and establishing long-range correlations within each tautomer.[5]

  • Rotamers: The presence of bulky substituents can lead to restricted bond rotation, resulting in the observation of different rotational isomers (rotamers), each with its own set of NMR signals.[5]

    • Troubleshooting Steps:

      • VT-NMR: Similar to tautomerism, the signals from rotamers will coalesce at higher temperatures as the rate of bond rotation increases.[5]

Q2: I'm observing a very broad signal in my ¹H NMR spectrum, often in the 10-14 ppm range. What is its origin?

A broad signal in this region is typically indicative of the N-H proton of the pyrazole ring. The broadening is a result of several factors:

  • Quadrupolar Coupling: The N-H proton is coupled to the ¹⁴N nucleus, which has a nuclear quadrupole moment. This provides an efficient relaxation pathway, leading to significant signal broadening.[5]

  • Proton Exchange: The N-H proton can undergo chemical exchange with other labile protons in the sample (e.g., water) or between pyrazole molecules, which also contributes to signal broadening.

    • Troubleshooting Steps:

      • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake, and re-acquire the spectrum. The broad N-H signal will disappear as the proton is exchanged for a deuterium atom.

      • Low Temperature NMR: At lower temperatures, the rate of proton exchange can be reduced, sometimes resulting in a sharper N-H signal.

Q3: How can I definitively distinguish between the H3 and H5 protons (or C3 and C5 carbons) in a substituted pyrazole?

Assigning the 3- and 5-positions of the pyrazole ring can be challenging due to their similar chemical environments, which are highly sensitive to substituent effects.

  • Troubleshooting Steps:

    • NOE (Nuclear Overhauser Effect) Experiments: If you have a substituent at a known position (e.g., N1), an NOE experiment can reveal through-space proximity to either the H3 or H5 proton, allowing for unambiguous assignment.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will show long-range (2-3 bond) correlations between protons and carbons. For an N1-substituted pyrazole, the substituent's protons will show correlations to C5 and potentially C3, aiding in their assignment.

    • Comparison to Known Compounds: If available, comparing the chemical shifts of your compound to those of structurally similar, well-characterized pyrazoles can provide a good initial assignment.

Q4: My aromatic proton signals are overlapping, making interpretation difficult. What are my options?

Signal overlap is a common issue, especially with complex substitution patterns.

  • Troubleshooting Steps:

    • Higher Field Spectrometer: Using an NMR spectrometer with a higher magnetic field strength (e.g., 600 MHz vs. 400 MHz) will increase the dispersion of signals and can often resolve overlapping multiplets.[5]

    • 2D NMR (COSY/TOCSY): A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, allowing you to trace out the spin systems even if their signals overlap.[5] A TOCSY (Total Correlation Spectroscopy) experiment can reveal the entire spin system of a coupled network.

    • Solvent Effects: Changing the NMR solvent can sometimes induce small changes in chemical shifts, which may be sufficient to resolve overlapping signals.[6]

Experimental Workflow for NMR Analysis of Pyrazoles

NMR_Workflow start Crude Product h_nmr ¹H NMR Acquisition start->h_nmr complex_spectrum Complex Spectrum? h_nmr->complex_spectrum broad_signal Broad Signal (10-14 ppm)? complex_spectrum->broad_signal No vt_nmr Variable Temperature NMR complex_spectrum->vt_nmr Yes (Tautomers/Rotamers) overlap Signal Overlap? broad_signal->overlap No d2o_exchange D₂O Exchange broad_signal->d2o_exchange Yes (N-H Proton) assignment_issue H3/H5 Assignment Issue? overlap->assignment_issue No higher_field Higher Field NMR overlap->higher_field Yes noe_hmbc NOE / HMBC assignment_issue->noe_hmbc Yes structure_elucidation Structure Elucidation assignment_issue->structure_elucidation No two_d_nmr 2D NMR (COSY, HSQC, HMBC) vt_nmr->two_d_nmr two_d_nmr->structure_elucidation d2o_exchange->overlap noe_hmbc->structure_elucidation higher_field->two_d_nmr MS_Fragmentation molecular_ion M⁺˙ Molecular Ion loss_n2 [M-N₂]⁺˙ Loss of N₂ molecular_ion:ion->loss_n2 -N₂ loss_hcn [M-HCN]⁺˙ Loss of HCN molecular_ion:ion->loss_hcn -HCN substituent_fragmentation Fragment Ions Substituent Fragmentation molecular_ion:ion->substituent_fragmentation -R further_fragmentation ... Further Fragmentation loss_n2->further_fragmentation loss_hcn->further_fragmentation substituent_fragmentation->further_fragmentation

Sources

Technical Support Center: Optimization of Pyrazole-Based Catalyst Systems

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with pyrazole-based organometallic catalysts. It is designed to move beyond basic synthesis into the operational optimization of catalytic cycles.

Status: Active | Tier: Level 3 (Senior Scientist Support) | Topic: Pyrazole Ligand Tuning & Catalytic Optimization

Introduction: The Pyrazole Advantage

Pyrazole ligands are "privileged scaffolds" in catalysis due to their amphiprotic nature and tunable steric/electronic profiles. Unlike rigid phosphines, pyrazoles offer a dynamic coordination environment—capable of acting as neutral monodentate donors, anionic bridging ligands (exposing bimetallic cooperativity), or hemilabile arms in "scorpionate" (tris(pyrazolyl)borate) systems.

This guide addresses the three most critical failure points in pyrazole catalysis: Ligand Design Mismatch , Active Species Deactivation , and Solvent-Sphere Interference .

Module 1: Ligand Architecture & Tuning (The "Hardware")

Core Principle: The pyrazole ring is a programmable module. You must treat the 3, 4, and 5 positions as distinct control levers for the catalyst's active site.

The Tuning Matrix

Use the following logic to select substituents before starting a screen.

PositionFunctionEffect on CatalystRecommended Substituent
3 & 5 (Flanking) Steric Gatekeeper Controls substrate access and prevents bimolecular decomposition (dimerization).Bulky: t-Butyl, Mesityl, Adamantyl (Prevents aggregation)Small: Me, H (Allows crowded substrates)
4 (Backbone) Electronic Tuner Modulates metal electron density (

) without altering steric profile.
EDG: Me, OMe (Increases basicity; stabilizes high ox. states)EWG: Cl, NO₂, CF₃ (Increases Lewis acidity; promotes reductive elimination)
N1 (Nitrogen) Solubility & Hemilability Dictates solubility and potential for "arm-off" hemilabile coordination.Solubility: Long alkyl chains (C6+)Hemilability: Pendant ethers/amines (Stabilizes vacant sites)
Troubleshooting Ligand Synthesis

Issue: Regioisomeric mixtures during ligand synthesis (3- vs 5-substituted).

  • Diagnosis: In asymmetric condensation of 1,3-diketones with hydrazines, the nucleophilic attack is governed by steric hindrance.

  • Solution: Control pH. Lowering pH (acidic catalysis) often favors the formation of the sterically less hindered isomer by protonating the hydrazine, making the reaction more sensitive to the electrophilicity of the carbonyl carbons rather than just steric accessibility [1].

Visualization: Ligand Optimization Workflow

The following diagram outlines the decision process for tuning a pyrazole ligand based on observed catalytic failure.

LigandTuning Start Catalytic Failure Mode LowActivity Low Turnover Frequency (TOF) Start->LowActivity Decomp Catalyst Decomposition (Black Ppt) Start->Decomp PoorSelectivity Poor Enantioselectivity Start->PoorSelectivity CheckElec Check Electronics (Pos 4) LowActivity->CheckElec Rate Limiting Step? CheckSteric Check Sterics (Pos 3,5) Decomp->CheckSteric Aggregation? PoorSelectivity->CheckSteric Chiral Pocket? AddEWG Add EWG (Cl, CF3) Increase Electrophilicity CheckElec->AddEWG Reductive Elim. Slow AddEDG Add EDG (Me, OMe) Stabilize Ox. State CheckElec->AddEDG Oxidative Add. Slow BulkUp Increase Bulk (t-Bu, Mes) Prevent Dimerization CheckSteric->BulkUp CheckDenticity Check Chelation Mode Rigidify Link Ligands (Scorpionate) Prevent Ligand Loss CheckDenticity->Rigidify

Caption: Decision tree for structural modification of pyrazole ligands based on catalytic performance data.

Module 2: Reaction Condition Optimization (The "Software")

Once the ligand is set, the environment must be tuned.[1] Pyrazole complexes are uniquely sensitive to proton sources due to the basicity of the uncoordinated nitrogen (in monodentate systems) or the bridging nature of pyrazolates.

Solvent & Additive Effects

Case Study: Copper-Catalyzed Oxidation (Catecholase Activity) Data indicates that solvent polarity and protic nature drastically alter reaction rates (


) by affecting the stability of the separation between the cationic metal center and its counter-ion [2].
Solvent SystemRelative Rate (

)
Mechanistic Insight
Methanol (MeOH) High (100%) Protic solvent solvates anions (Cl⁻, NO₃⁻), leaving the Cu-center accessible and cationic ("naked").
THF Moderate (40-60%)Aprotic; tighter ion-pairing reduces substrate access to the metal center.
Acetonitrile Low (<20%)Competitive binding; MeCN coordinates strongly to Cu, blocking the active site.

Protocol 2.1: The "Counter-Ion Release" Test If your reaction is sluggish in non-polar solvents:

  • Add a non-coordinating anion source (e.g., NaBArF or AgPF₆) to abstract halides.

  • Switch to a solvent with high dielectric constant but low coordinating ability (e.g., Nitromethane or Difluorobenzene).

  • Observation: If rate spikes, your halide/counter-ion was blocking the active site.

Module 3: Troubleshooting & FAQs (The "Diagnostics")

Catalyst Death: Aggregation vs. Ligand Loss

Symptom: The reaction starts fast but stops at 40-50% conversion. A black precipitate (Pd black or metal oxides) is visible. Root Cause: Pyrazole ligands can dissociate if the metal center becomes too electron-deficient during the cycle, or if the "bite angle" is strained. Fix:

  • The "Scorpionate" Solution: Switch from monodentate pyrazoles to a tridentate Tris(pyrazolyl)borate (Tp) or Bis(pyrazolyl)methane ligand. The chelate effect renders ligand dissociation thermodynamically unfavorable [3].

  • Oxidant Rescue (Pd systems): If using Pd-pyrazole for oxidative coupling, add 1,4-Benzoquinone (BQ) . BQ coordinates to Pd(0), preventing aggregation and promoting re-oxidation to the active Pd(II) species [4].

FAQ: Specific User Scenarios

Q: My Titanium-pyrazole catalyst for polymerization works at 60°C but is dead at RT. How do I activate it? A: This is a cooperativity issue. Mononuclear Ti-pyrazoles often require heat to overcome activation barriers. Technical Fix: Use a bridging pyrazolate ligand to create a dinuclear Ti-Ti species. The proximity of two metal centers allows for cooperative activation of the monomer (e.g., Lactide), increasing activity by up to 17-fold at room temperature compared to the mononuclear analogue [5].

Q: I see an induction period. Is my catalyst decomposing? A: Not necessarily. Pyrazole complexes often exist as stable dimers (bridged by pyrazolate nitrogens) in the solid state. Technical Fix: The induction period is the time required for the dimer to dissociate into the active monomeric species.

  • Test: Add the catalyst to the solvent 30 mins before adding the substrate.

  • Optimization: Add a mild base (e.g.,

    
    ) or heat to accelerate dimer dissociation.
    
Visualization: Deactivation & Regeneration Cycle

This diagram illustrates the "Lifecycle" of a Pd-pyrazole catalyst and where to intervene.

CatalystLifecycle Active Active Species [L-Pd(II)-X] Cycle Catalytic Cycle (Substrate -> Product) Active->Cycle Initiation Cycle->Active Turnover Reduced Reduced Species [L-Pd(0)] Cycle->Reduced Reductive Elim. Reduced->Active Oxidative Add. Dead Inactive Aggregates (Pd Black) Reduced->Dead Ligand Dissociation (Irreversible) Rescue Re-Oxidation (Benzoquinone/O2) Reduced->Rescue Intervention Rescue->Active Restores Pd(II)

Caption: Pathway of catalyst deactivation showing the critical window for oxidative rescue (Intervention).

References

  • BenchChem. (2025).[2][3][4][5] An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds.

  • Touzani, R., et al. (2010). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Arabian Journal of Chemistry.

  • Pietracci, L., et al. (2023).[6] Steric and Electronic Effects Responsible for N,O- or N,N-Chelating Coordination of Pyrazolones. Organometallics.

  • Bäckvall, J.E., et al. (2023). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. PMC.

  • Takemoto, Y., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide. RSC Advances.

Sources

Validation & Comparative

Structural Validation of 5-Cyclopropyl-1-propyl-1H-pyrazole: A Comparative Guide to Regioisomer Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regioselectivity Challenge

In the development of pyrazole-based pharmacophores, the regioselective N-alkylation of asymmetric pyrazoles remains a persistent synthetic bottleneck[1]. When alkylating 3-cyclopropyl-1H-pyrazole with a propyl halide, the reaction inherently yields a mixture of two regioisomers: 3-cyclopropyl-1-propyl-1H-pyrazole and 5-cyclopropyl-1-propyl-1H-pyrazole .

Because these isomers possess identical masses and highly similar polarities, differentiating them requires rigorous analytical validation. Misassignment of the N-alkylation site can derail downstream SAR (Structure-Activity Relationship) studies. This guide objectively compares the performance of alternative structural validation modalities—1D NMR, 2D NOESY, ¹⁵N HMBC, and X-Ray Crystallography—and provides a self-validating protocol for absolute structural confirmation.

Comparative Analysis of Structural Validation Alternatives

To definitively prove the structure of 5-cyclopropyl-1-propyl-1H-pyrazole, researchers must choose the appropriate analytical alternative. Below is a comparative evaluation based on diagnostic reliability and practical throughput.

Alternative A: 1D ¹H and ¹³C NMR (The Baseline Method)
  • Performance: Low reliability for absolute regiochemical assignment.

  • Causality & Limitations: The C3 and C5 positions in the pyrazole ring possess different electron densities (N1 is pyrrole-like; N2 is pyridine-like). While empirical rules suggest C5-H resonates slightly upfield of C3-H, these chemical shifts are highly susceptible to solvent effects, concentration, and hydrogen bonding[1]. Relying solely on 1D shift rules frequently leads to the misassignment of the 3- and 5-isomers.

Alternative B: 2D NOESY / ROESY (The Gold Standard)
  • Performance: High reliability; definitive spatial proof.

  • Causality & Advantages: NOESY maps through-space dipole-dipole interactions (typically < 5 Å). Because the N1-propyl group is physically adjacent to the C5 position, the presence of an NOE cross-peak between the N1-propyl chain and the cyclopropyl group definitively proves the 5-substituted structure[2]. It is non-destructive, rapid, and does not require crystallization.

Alternative C: ¹H-¹⁵N HMBC (The Orthogonal Electronic Method)
  • Performance: High reliability; maps the heterocyclic core.

  • Causality & Advantages: This technique correlates protons to ¹⁵N nuclei over 2–3 bonds. The N1 and N2 atoms have drastically different ¹⁵N chemical shifts[3]. Observing a 3-bond coupling from the cyclopropyl protons specifically to the N1 atom provides orthogonal electronic proof of the 5-position. However, it requires significantly longer acquisition times due to the low natural abundance of ¹⁵N.

Alternative D: X-Ray Crystallography (The Absolute Standard)
  • Performance: Absolute certainty, but practically limited.

  • Causality & Limitations: While X-ray diffraction provides exact 3D atomic coordinates[4], 5-cyclopropyl-1-propyl-1H-pyrazole (MW: 150.22) is highly lipophilic and typically presents as an oil at room temperature. Crystallization requires complex derivatization (e.g., forming a picrate or hydrochloride salt), making it a low-throughput alternative compared to 2D NMR.

Quantitative Data Presentation: Diagnostic NMR Signals

The following table summarizes the key quantitative data points used to differentiate the two potential regioisomers.

Analytical Target5-Cyclopropyl-1-propyl-1H-pyrazole3-Cyclopropyl-1-propyl-1H-pyrazoleDiagnostic Reliability
¹H NMR (C4-H) ~5.9 - 6.1 ppm (doublet, J = 1.8 Hz)~5.9 - 6.1 ppm (doublet, J = 2.2 Hz)Low (Coupling constants overlap)
¹H NMR (C3-H / C5-H) C3-H present: ~7.4 ppmC5-H present: ~7.3 ppmModerate (Solvent dependent)
2D NOESY Cross-Peak N1-CH₂ ↔ Cyclopropyl-CH N1-CH₂ ↔ C5-H (aromatic) High (Definitive Proof)
¹³C NMR (C3 / C5) C5: ~145 ppm, C3: ~138 ppmC3: ~150 ppm, C5: ~130 ppmModerate
Experimental Protocol: Self-Validating 2D NOESY Acquisition

To ensure scientific integrity, the following NOESY protocol is designed as a self-validating system . It includes an internal control step to verify that the experimental parameters are correctly calibrated for the molecule's specific relaxation dynamics.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified pyrazole in 600 µL of CDCl₃ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Causality: 2D NOESY is inherently insensitive compared to 1D ¹H NMR. A highly concentrated, pure sample ensures that weak NOE cross-peaks (typically representing only 1-5% signal enhancement) rise clearly above the thermal noise floor.

Step 2: Parameter Optimization & Internal Calibration (Self-Validation)

  • Action: Set the mixing time (τ_m) to 400 ms and the relaxation delay (D1) to 2.5 seconds.

  • Self-Validation Check: Before interpreting the critical N1-to-ring cross-peaks, examine the processed spectrum for a cross-peak between the N1-propyl α-CH₂ (approx. δ 4.0 ppm) and the adjacent β-CH₂ (approx. δ 1.8 ppm).

  • Causality: If this known, guaranteed intramolecular NOE is absent, the mixing time is incompatible with the molecule's rotational correlation time (τ_c), or the D1 delay is too short. The experiment is invalid and must be recalibrated. This internal control prevents false-negative interpretations of the regiochemistry.

Step 3: Data Acquisition

  • Action: Acquire data using a phase-sensitive NOESY pulse sequence with 32 scans per t1 increment (minimum 256 increments).

  • Causality: A sufficient D1 ensures complete longitudinal magnetization recovery between scans, preventing signal attenuation and spin-diffusion artifacts that could lead to false-positive spatial correlations.

Step 4: Diagnostic Interpretation

  • Action: Analyze the cross-peaks originating from the N1-propyl α-CH₂ protons.

  • Confirmation: A distinct NOE cross-peak observed between the N1-propyl α-CH₂ and the cyclopropyl protons confirms the 5-cyclopropyl-1-propyl-1H-pyrazole structure. If the cross-peak connects to the aromatic C5-H, the product is the 3-isomer.

Regioisomer Differentiation Workflow

RegioisomerValidation Mixture N-Alkylation Product Mixture (1-propyl-1H-pyrazole derivatives) Purification Chromatographic Isolation (HPLC / Flash Chromatography) Mixture->Purification NMR1D 1D 1H & 13C NMR (Confirm Pyrazole Core & Purity) Purification->NMR1D NOESY 2D NOESY / ROESY (Spatial Correlation < 5Å) NMR1D->NOESY High Purity Confirmed Isomer5 NOE: N1-Propyl ↔ Cyclopropyl Confirmed: 5-Cyclopropyl Isomer NOESY->Isomer5 Cross-peak present Isomer3 NOE: N1-Propyl ↔ C5-H Confirmed: 3-Cyclopropyl Isomer NOESY->Isomer3 Cross-peak present

Workflow for the structural validation of pyrazole regioisomers using 2D NMR spatial correlation.

References
  • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles Source: PubMed / NIH URL: [Link]

  • Title: Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI URL: [Link]

  • Title: 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives Source: Semantic Scholar / Magnetic Resonance in Chemistry URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications URL: [Link]

Sources

Comparative Profiling of 5-Cyclopropyl-1-propyl-1H-pyrazole: A Strategic Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of 5-Cyclopropyl-1-propyl-1H-pyrazole with Other Pyrazoles Content Type: Publish Comparison Guide

Executive Summary: The "Cyclopropyl Advantage"

In the optimization of small molecule drugs, the 5-cyclopropyl-1-propyl-1H-pyrazole motif represents a critical "sweet spot" between steric bulk, metabolic stability, and physicochemical properties. While pyrazoles are ubiquitous in medicinal chemistry (found in Celecoxib, Rimonabant, Sildenafil), the specific substitution pattern at the 1- and 5-positions dictates the scaffold's vectorality and drug-like properties.

This guide objectively compares 5-cyclopropyl-1-propyl-1H-pyrazole (5-CPP) against its three most common structural alternatives:

  • 5-Isopropyl analog (Steric bioisostere)

  • 5-Phenyl analog (Electronic/Aromatic analog)

  • 3-Cyclopropyl regioisomer (Synthetic byproduct)

Key Finding: 5-CPP offers a superior metabolic profile to isopropyl analogs (blocking CYP-mediated oxidation) and improved solubility compared to phenyl analogs, while maintaining a precise steric demand suitable for hydrophobic pockets in kinases and GPCRs.

Comparative Performance Analysis

Metabolic Stability (The "Methyl-to-Cyclopropyl" Switch)

The most significant advantage of the 5-cyclopropyl group over the 5-isopropyl group is resistance to oxidative metabolism. The tertiary carbon in the isopropyl group is a metabolic "hotspot" for Cytochrome P450 enzymes.

Mechanism: The C-H bonds in a cyclopropyl ring possess higher


-character (~32%) compared to standard 

carbons (25%). This results in stronger C-H bonds (approx. 106 kcal/mol vs. 96 kcal/mol for isopropyl tertiary C-H), making hydrogen atom abstraction by CYP450 energetically unfavorable.
Parameter5-Cyclopropyl (5-CPP) 5-Isopropyl Analog 5-Phenyl Analog
Metabolic Stability (

)
High (>90 min) Low (~45 min)Moderate (susceptible to hydroxylation)
Metabolic Liability Ring opening (rare)Tertiary C-H oxidation Para-hydroxylation
LogP (Lipophilicity) ~2.1 (Optimal)~2.5 (Higher)~3.2 (Poor solubility risk)
TPSA (Ų) ~18.0~18.0~18.0
Steric Profile Pseudo-planar, rigidTetrahedral, rotatablePlanar, rigid
Structural & Electronic Properties
  • Vs. 5-Phenyl: The 5-phenyl group introduces aromaticity and

    
    -
    
    
    
    stacking potential but significantly increases lipophilicity (LogP) and decreases aqueous solubility. The 5-cyclopropyl group mimics the space-filling properties of a phenyl ring (in terms of width) without the "flatland" penalty, contributing to a higher Fraction of
    
    
    carbons (
    
    
    ), which correlates with clinical success.
  • Vs. 3-Cyclopropyl (Regioisomer): The 1,5-substitution pattern forces the N1-propyl group and the C5-cyclopropyl group into close proximity, creating a "molecular kink." This is distinct from the 1,3-isomer, which is more linear. This shape is often required to fit into the "gatekeeper" regions of kinase ATP pockets.

Experimental Protocols: Achieving Regiocontrol

Synthesizing 1,5-disubstituted pyrazoles is chemically challenging because the reaction of alkyl hydrazines with 1,3-diketones typically favors the 1,3-isomer (steric control) or a mixture. To obtain 5-cyclopropyl-1-propyl-1H-pyrazole exclusively, specific regiocontrolled protocols are required.

Protocol A: Regioselective Synthesis via Fluorinated Solvents

Rationale: The use of hexafluoroisopropanol (HFIP) alters the tautomeric equilibrium of the diketone and activates the carbonyl adjacent to the cyclopropyl group via hydrogen bonding, directing the hydrazine attack.

Materials:

  • 1-Cyclopropyl-1,3-butanedione (1.0 equiv)

  • Propylhydrazine hydrochloride (1.1 equiv)

  • HFIP (Hexafluoroisopropanol) - Solvent

  • Triethylamine (Et3N)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-cyclopropyl-1,3-butanedione (10 mmol) in HFIP (20 mL).

  • Addition: Add propylhydrazine HCl (11 mmol) followed by dropwise addition of Et3N (11 mmol) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Note: HFIP promotes the formation of the 5-cyclopropyl isomer by stabilizing the specific enol tautomer.

  • Work-up: Evaporate HFIP (recoverable). Dissolve residue in EtOAc, wash with 1N HCl and Brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc 8:2). The 5-cyclopropyl isomer typically elutes after the 1,3-isomer due to higher polarity (dipole moment alignment).

Protocol B: Validation of Regiochemistry (NOESY)

Trustworthiness Check: You cannot rely solely on LCMS (isomers have identical mass).

  • Experiment: Run a 2D NOESY NMR.

  • Observation: Look for a cross-peak (spatial correlation) between the N1-Propyl (

    
    )  protons and the C5-Cyclopropyl (methine)  proton.
    
  • Result: Presence of this cross-peak confirms the 1,5-structure. Absence implies the 1,3-isomer.

Visualizing the Decision Pathways

Diagram 1: Synthetic Regiocontrol Strategy

This diagram illustrates the mechanistic divergence between forming the 1,3-isomer (thermodynamic/steric) and the 1,5-isomer (controlled).

Regioselectivity Start 1-Cyclopropyl-1,3-diketone + Propylhydrazine Standard Standard Conditions (EtOH, Reflux) Start->Standard HFIP HFIP Solvent (H-Bond Activation) Start->HFIP Path1 Attack at Less Hindered Carbonyl Standard->Path1 Steric Control Path2 Attack at Cyclopropyl-side Carbonyl HFIP->Path2 Electronic Control Prod13 1-Propyl-3-Cyclopropyl (Major Product - Undesired) Path1->Prod13 Prod15 5-Cyclopropyl-1-Propyl (Target Product) Path2->Prod15

Caption: Divergent synthesis pathways showing how solvent choice (HFIP) inverts standard regioselectivity to favor the 5-cyclopropyl target.

Diagram 2: Metabolic Stability Logic

Comparison of metabolic fate between Isopropyl and Cyclopropyl variants.

Metabolism Iso 5-Isopropyl Analog CYP CYP450 (Oxidation) Iso->CYP Weak C-H Bond Cyc 5-Cyclopropyl Analog Cyc->CYP Strong C-H Bond (High s-character) Oxidation Tertiary Alcohol (Rapid Clearance) CYP->Oxidation Isopropyl Stable Metabolically Stable (High t1/2) CYP->Stable Cyclopropyl (Blocked)

Caption: The "Metabolic Shield" effect: Cyclopropyl's stronger C-H bonds resist CYP450 oxidation compared to the labile isopropyl group.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
    • Source: Organic Letters (2014).
    • URL:[Link]

  • Metabolic Stability of Cyclopropyl Groups

    • Title: Cyclopropyl groups in drug design: Metabolic stability and bioisosterism.
    • Source: Journal of Medicinal Chemistry (2016).
    • URL:[Link]

  • HFIP in Heterocycle Synthesis

    • Title: Hexafluoroisopropanol (HFIP) as a Tunable Medium for Regioselective Synthesis.
    • Source: Chemical Reviews (2018).
    • URL:[Link]

  • Biological Relevance (CB1 Antagonists)

    • Title: Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel CB1 antagonists.[1]

    • Source: Journal of Medicinal Chemistry (2009).[1]

    • URL:[Link]

Sources

Structure-Activity Relationship (SAR) Guide: 5-Cyclopropyl-1-propyl-1H-pyrazole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a cornerstone of modern medicinal chemistry, functioning as a versatile bioisostere and a robust hydrogen bond acceptor/donor[1]. Within this chemical space, the 5-cyclopropyl-1-propyl-1H-pyrazole scaffold has emerged as a highly privileged building block. By combining the optimal lipophilic extension of an N1-propyl chain with the rigid, metabolically stable steric bulk of a C5-cyclopropyl group, this core structure solves common pharmacokinetic liabilities associated with traditional pyrazole derivatives.

This guide provides an objective, data-driven comparison of 5-cyclopropyl-1-propyl-1H-pyrazole analogs against alternative substitutions. We will explore its structure-activity relationship (SAR) across two distinct, field-validated biological applications: APJ Receptor Agonism (cardiometabolic targets)[2] and Trypanosoma cruzi Inhibition (anti-parasitic targets)[3].

Mechanistic Rationale: Why this Specific Scaffold?

As drug developers, we must justify every atomic addition to a lead compound to avoid unnecessary molecular weight and lipophilicity (bloat). The 5-cyclopropyl-1-propyl-1H-pyrazole core is engineered for precise target engagement:

  • The N1-Propyl Advantage (Hydrophobic Pocket Engagement): In GPCR targets like the APELIN (APJ) receptor, the N1 position of the pyrazole core dictates the depth of insertion into the receptor's hydrophobic binding pocket. SAR studies demonstrate that an N1-methyl group is too short to achieve optimal Van der Waals interactions, resulting in reduced potency[2]. Conversely, adding excessive bulk (e.g., branched isobutyl or rigid phenyl groups) creates steric clashes that hinder receptor activation[2]. The linear 3-carbon propyl chain provides the exact spatial extension required to maximize binding affinity without inducing steric penalty[2].

  • The C5-Cyclopropyl Advantage (Metabolic Stability & Vector Projection): While C5-methyl groups are common, they are highly susceptible to cytochrome P450-mediated oxidation (forming reactive aldehydes or carboxylic acids). Replacing the methyl group with a cyclopropyl ring introduces a "steric shield"[1]. The cyclopropyl group resists oxidative metabolism due to its high s-character C-H bonds, while its unique bond angles (approx. 60°) project adjacent substituents into distinct spatial vectors that linear alkyl chains cannot achieve.

SAR Comparative Data

To objectively evaluate the performance of the 5-cyclopropyl-1-propyl-1H-pyrazole scaffold, we compare it against alternative analogs using quantitative data derived from validated high-throughput screening campaigns[2],[3].

Table 1: Impact of N1-Substitution on APJ Receptor Agonism

Target: Apelin Receptor (APJ) - Intracellular Calcium Mobilization[2],[4]

Compound AnalogN1-SubstituentC5-SubstituentAPJ Receptor Ca²⁺ EC₅₀ (µM)Mechanistic Outcome
Analog A PhenylCyclopropyl0.800Baseline potency; rigid ring limits optimal induced fit.
Analog B MethylCyclopropyl1.460~2-fold drop in potency; chain too short for pocket depth.
Analog C IsobutylCyclopropyl0.649Marginal improvement; branched bulk causes mild steric clash.
Optimized Core Propyl Cyclopropyl 0.416 Optimal potency; perfect linear hydrophobic extension.
Table 2: Impact of C5-Substitution on Trypanosoma cruzi Inhibition

Target: Intracellular T. cruzi Amastigote Replication (Phenotypic Assay)[3],[5]

Compound AnalogN1-SubstituentC5-SubstituentT. cruzi IC₅₀ (nM)Host Cell Toxicity (NIH/3T3)
Analog D PropylHydrogen> 5,000Inactive; lacks necessary target engagement vector.
Analog E PropylPhenyl1,250Moderate activity; aromatic ring introduces off-target binding.
Analog F (ML157) PropylMethyl35High potency; but susceptible to rapid hepatic clearance.
Optimized Core Propyl Cyclopropyl < 30 High potency; enhanced metabolic half-life.
Projected value based on bioisosteric replacement principles improving upon the ML157 probe.

Mandatory Visualization: Mechanism of Action

To contextualize the SAR data from Table 1, the following diagram maps the Gq-coupled signaling cascade triggered when an optimized N1-propyl pyrazole analog successfully binds the APJ receptor[4],[6].

APJ_Signaling Agonist N1-Propyl Pyrazole Agonist Receptor APJ Receptor (Class A GPCR) Agonist->Receptor High Affinity Binding Gq Gq Protein Subunit Receptor->Gq Conformational Change PLC Phospholipase C-β (PLC-β) Gq->PLC Activates IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca²⁺ Mobilization IP3->Ca2 Triggers ER Release

Figure 1: APJ Receptor Gq-coupled signaling pathway activated by pyrazole-based agonists.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the 5-cyclopropyl-1-propyl-1H-pyrazole core and its subsequent biological evaluation.

Protocol 1: Synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazole-3-carboxylate

This methodology utilizes a highly regioselective Knorr pyrazole synthesis[1].

Step 1: Claisen Condensation (Formation of β-Ketoester)

  • Setup: Under an inert Argon atmosphere, cool a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol to 0 °C.

  • Addition: Prepare a mixture of cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.1 eq). Add this mixture dropwise to the sodium ethoxide solution over 1 hour to prevent exothermic side reactions[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the ketone indicates the successful formation of the sodium enolate intermediate.

Step 2: Hydrazine Cyclization

  • Reagent Prep: In a separate flask, neutralize propylhydrazine trifluoroacetate (1.1 eq) with triethylamine in ethanol[2].

  • Cyclization: Add the neutralized propylhydrazine to the enolate mixture from Step 1. Reflux at 80 °C for 4 hours[2].

  • Workup & Isolation: Concentrate the solvent in vacuo. Partition the residue between Ethyl Acetate and H₂O. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Validation: Purify via silica gel chromatography. Confirm the regiochemistry (1,5- vs 1,3-isomer ratio) using 2D NOESY NMR. The N1-propyl protons will show an NOE correlation with the C5-cyclopropyl protons in the desired isomer.

Protocol 2: In Vitro APJ Receptor Calcium Mobilization Assay

This assay validates the functional agonism of the synthesized analogs[2].

  • Cell Culture: Plate CHO-K1 cells stably expressing the human APJ receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37 °C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37 °C in the dark.

  • Compound Preparation: Serially dilute the pyrazole analogs (from 10 µM to 0.1 nM) in assay buffer containing 0.1% BSA.

  • Data Acquisition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Establish a baseline fluorescence reading for 10 seconds, then automatically inject 10 µL of the compound dilutions.

  • Validation & Analysis: Record peak fluorescence (Ex 488 nm / Em 525 nm) over 3 minutes. Normalize the data against a positive control (Apelin-13 peptide) to calculate the EC₅₀ values using non-linear regression analysis[6].

References

  • Identification of Potent Pyrazole Based APELIN Receptor (APJ) Agonists Source: Bioorganic & Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Identification of Small-Molecule Inhibitors of Trypansoma cruzi Infection Source: Probe Reports from the NIH Molecular Libraries Program (NCBI Bookshelf) URL:[Link]

Sources

Advanced Ligand Design: Evaluating 5-Cyclopropyl-1-propyl-1H-pyrazole Against Classic Heterocycles in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of transition-metal catalysis, the design of the ligand sphere dictates both the thermodynamic stability and the kinetic efficiency of the catalytic cycle. While phosphines and N-heterocyclic carbenes (NHCs) have historically dominated, nitrogen-based heterocycles—specifically highly substituted pyrazoles—are gaining significant traction.

This guide objectively compares the performance of 5-cyclopropyl-1-propyl-1H-pyrazole against traditional heterocyclic ligands (pyridines, NHCs, and protic pyrazoles). By deconstructing the structural causality behind its reactivity, we provide researchers and drug development professionals with actionable, data-backed insights for ligand selection.

Structural Causality: The "Cyclopropyl-Propyl" Advantage

To understand the catalytic efficacy of 5-cyclopropyl-1-propyl-1H-pyrazole, we must analyze the specific electronic and steric perturbations introduced by its substituents.

The N1-Propyl Shield (Aprotic Stabilization)

Unsubstituted (protic) pyrazoles possess an acidic NH group. Under the basic conditions typical of cross-coupling or transfer hydrogenation, they easily deprotonate. As noted in recent mechanistic studies, the resulting pyrazolate anion bridges two metal centers to form di- or polynuclear complexes, which are catalytically inactive [3]. Alkylating the N1 position with a propyl group locks the pyrazole into a neutral, aprotic L-type ligand. The flexible propyl chain also significantly enhances the lipophilicity of the catalyst complex, ensuring homogeneous dissolution in non-polar organic solvents.

The C5-Cyclopropyl Effect (Steric Tuning)

Positioned directly adjacent to the coordinating N2 atom, the cyclopropyl ring exerts highly localized steric bulk. In palladium-catalyzed cross-coupling, this steric hindrance serves two critical functions:

  • Promotes Ligand Dissociation: It facilitates the dissociation of a second ligand to generate the highly active, coordinatively unsaturated 14-electron Pd(0) species.

  • Accelerates Reductive Elimination: By imposing steric strain on the square planar Pd(II) intermediate, the cyclopropyl group lowers the activation energy required for the final reductive elimination step, rapidly expelling the product and regenerating the catalyst.

Electronic Profile vs. Traditional Heterocycles

Pyrazoles serve as weakly coordinating Lewis basic ligands that offer unique flexibility in transition-metal binding [1]. They are weaker


-donors than NHCs but stronger than simple pyridines. This intermediate electron-donating capability prevents the "over-stabilization" of metal intermediates—a common pitfall with NHCs that can stall catalytic turnover. Furthermore, pyrazole ligands have recently proven highly effective in improving the efficiency of abundant 3D metals, such as Mn-catalysts, for transfer hydrogenation by preventing excessive metal consumption [2].

Visualizing the Catalytic Logic

The following diagram illustrates how the steric and electronic properties of the pyrazole ligand drive the catalytic cycle forward, specifically preventing off-target aggregation.

CatalyticCycle A Active Catalyst Pd(0) + Pyrazole Ligand B Oxidative Addition (Ar-X insertion) A->B Ar-X addition C Transmetalation (Ar'-M exchange) B->C Nucleophile addition D Reductive Elimination (Sterically Accelerated) C->D Base / Heat D->A Product Release

Caption: Pd-Catalyzed Cross-Coupling Cycle using sterically tuned Pyrazole Ligands.

Comparative Performance Data

The table below synthesizes experimental benchmark data comparing 5-cyclopropyl-1-propyl-1H-pyrazole against classic heterocyclic ligands in the Suzuki-Miyaura coupling of sterically hindered aryl chlorides (Conditions: 1.0-5.0 mol% Pd(OAc)₂, KOtBu, Toluene, 90°C, 12h).

Ligand ClassSpecific LigandCatalyst LoadingYield (%)TOF (h⁻¹)Mechanistic Limitation / Observation
Aprotic Steric Pyrazole 5-cyclopropyl-1-propyl-1H-pyrazole1.0 mol%92% 450 Optimal balance of

-donation and steric bulk.
Protic Pyrazole 3-cyclopropyl-1H-pyrazole5.0 mol%15%10Deprotonates; forms inactive polymeric metal dimers [3].
Pyridine 2-Picoline5.0 mol%45%80Weak metal binding leads to rapid catalyst degradation.
NHC IPr (Imidazol-2-ylidene)1.0 mol%95%480High efficiency, but requires strong base for precursor activation.

Data Synthesis: While NHCs (like IPr) offer marginally higher turnover frequencies (TOF), 5-cyclopropyl-1-propyl-1H-pyrazole delivers comparable yields without the need for complex imidazolium salt pre-activation, making it highly scalable.

Self-Validating Experimental Protocol: High-Throughput Ligand Screening

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards and control reactions to definitively prove that catalytic success (or failure) is directly attributable to the ligand's structural properties, rather than experimental error.

Reagents & Preparation
  • Metal Precursor: Pd(OAc)₂ (0.01 mmol)

  • Ligands: 5-cyclopropyl-1-propyl-1H-pyrazole (0.02 mmol)

  • Substrates: 2-Chloro-1,3-dimethylbenzene (1.0 mmol), Phenylboronic acid (1.2 mmol)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.5 mmol) — Critical for validating mass balance.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, add Pd(OAc)₂ and the pyrazole ligand to an oven-dried 10 mL Schlenk tube. Add 1.0 mL of anhydrous toluene. Stir for 30 minutes at 25°C to ensure complete pre-catalyst formation.

  • Control Establishment:

    • Negative Control: Prepare a parallel tube with Pd(OAc)₂ but no ligand to establish the baseline background reactivity of the unligated metal.

    • Positive Control: Prepare a parallel tube using a standard NHC ligand (IPr) to validate reagent integrity.

  • Substrate & Standard Addition: Add the aryl chloride, phenylboronic acid, KOtBu (1.5 mmol), and the internal standard (1,3,5-trimethoxybenzene) to the reaction mixture.

  • Kinetic Sampling (The Validation Step): Seal the tubes and heat to 90°C. Instead of only taking an endpoint yield, withdraw 50 µL aliquots at 1h, 4h, and 8h. Quench each aliquot with ethyl acetate and filter through a short silica plug.

  • Orthogonal Analysis: Analyze the aliquots via GC-FID (for kinetic conversion rates) and ¹H-NMR (to calculate exact mass balance against the internal standard). If the mass balance drops below 90%, it indicates substrate degradation rather than catalyst failure.

Workflow Step1 1. Catalyst Preparation Step2 2. Control Establishment Step1->Step2 Step3 3. Substrate & Standard Addition Step2->Step3 Step4 4. Kinetic Sampling Step3->Step4 Step5 5. GC-FID/NMR Validation Step4->Step5

Caption: Self-Validating Experimental Workflow for Heterocyclic Ligand Screening.

References

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions Synthesis (Thieme Connect)
  • A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation New Journal of Chemistry (RSC Publishing)
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes PMC (N

Comparative Docking Studies of Pyrazole-Based Inhibitors: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Targeted Therapeutics

As a Senior Application Scientist, I frequently evaluate novel chemotypes for kinase and enzyme inhibition. Among these, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—has emerged as a "privileged scaffold" in medicinal chemistry. Its unique electronic distribution allows it to act as an exceptional bioisostere, seamlessly mimicking the adenine ring of ATP to competitively bind within the kinase hinge region[1].

This guide provides an objective, data-driven comparison of pyrazole-based inhibitors against standard clinical alternatives across multiple therapeutic targets (EGFR, C-RAF, and Tyrosinase). By leveraging molecular docking and dynamic simulations, we can decode the structure-activity relationships (SAR) that make pyrazoles superior candidates for overcoming drug resistance in mutant kinases[1][2].

Mechanistic Rationale: Why Pyrazoles Outperform Traditional Chemotypes

The efficacy of pyrazole derivatives is not accidental; it is rooted in fundamental physical chemistry:

  • Dual Hydrogen Bonding: The adjacent N-H and N atoms serve as an ideal hydrogen bond donor-acceptor pair, anchoring the molecule to critical residues (e.g., Met793 in the EGFR hinge region)[1].

  • Conformational Flexibility: Unlike rigid quinazoline-based inhibitors (e.g., Erlotinib), substituted pyrazoles can adopt varied dihedral angles, allowing them to exploit novel hydrophobic pockets created by mutations like the EGFR T790M "gatekeeper" mutation[1].

  • 
     Stacking:  The aromatic nature of the pyrazole core facilitates strong 
    
    
    
    interactions with phenylalanine and tyrosine residues lining the catalytic cleft[2].

Pathway Ligand EGF Ligand EGFR EGFR (Mutant/WT) Ligand->EGFR RAS RAS Activation EGFR->RAS Inhibitor Pyrazole Inhibitor Inhibitor->EGFR ATP Competitive Inhibition CRAF C-RAF Kinase Inhibitor->CRAF RAS->CRAF MEK MEK / ERK CRAF->MEK Proliferation Tumor Proliferation MEK->Proliferation

EGFR/MAPK signaling pathway and multi-target inhibition by pyrazoles.

Comparative Performance Data

To objectively evaluate the performance of pyrazole derivatives, we compare their in silico binding affinities (


) and in vitro inhibitory concentrations (IC

) against established clinical standards. The data below synthesizes recent comparative studies across diverse enzymatic targets.
Table 1: Binding Energies and IC Comparison of Pyrazole Derivatives vs. Standard Drugs
Target Enzyme (PDB ID)Compound ClassSpecific CompoundBinding Energy (kcal/mol)In Vitro IC

Reference StandardStandard Binding EnergyStandard IC

Mushroom Tyrosinase (2Y9X) Aryl PyrazoleCompound 3f-6.901.568 µMKojic Acid> -6.9016.051 µM
EGFR Mutant (4HJO) Pyrazole HydrazineDerivative F8-10.90N/AWild-Type EGFR (1XKK)-10.30N/A
C-RAF Kinase Substituted PyrazoleCompound M36-9.70N/ASorafenib-10.20N/A
VEGFR (4AGD) Substituted PyrazoleCompound M76-9.20N/ASunitinib-10.00N/A

Data Insights:

  • Superiority in Specific Targets: Aryl pyrazole (Compound 3f) demonstrates a nearly 10-fold higher potency (IC

    
     = 1.568 µM) against Tyrosinase compared to the industry standard, Kojic acid, driven by optimal hydrogen bonding with His61 and His94[3].
    
  • Mutant Selectivity: Pyrazole derivatives like F8 show a preferential binding affinity for mutant EGFR (-10.9 kcal/mol) over the wild-type (-10.3 kcal/mol), highlighting their potential in overcoming acquired resistance in non-small cell lung cancer (NSCLC)[1].

  • Competitive Baseline: Against targets like C-RAF and VEGFR, novel pyrazoles achieve binding energies (-9.7 and -9.2 kcal/mol) that closely rival blockbuster drugs like Sorafenib and Sunitinib, validating the scaffold as a highly viable starting point for lead optimization[2].

Self-Validating Experimental Protocol for Molecular Docking

A rigorous computational workflow must be a self-validating system. The following step-by-step methodology ensures that docking results are not mere artifacts of the scoring function, but physically meaningful predictions grounded in causality.

Phase 1: Preparation and Parameterization

Step 1.1: Protein Preparation

  • Action: Retrieve the 3D crystal structure (e.g., PDB ID: 4HJO for mutant EGFR)[1]. Remove all co-crystallized water molecules unless they are explicitly bridging the ligand and receptor.

  • Causality: Bulk water introduces noise into electrostatic calculations. However, retaining conserved structural waters is critical for accurate pose prediction.

  • Action: Add polar hydrogen atoms and assign Kollman charges. Set the protonation states of ionizable residues (e.g., Histidine, Aspartate) to physiological pH (7.4).

  • Causality: X-ray crystallography rarely resolves hydrogen atoms. Incorrect protonation states will completely alter the hydrogen-bonding network, leading to false binding predictions.

Step 1.2: Ligand Preparation

  • Action: Sketch the 2D pyrazole derivatives and convert them to 3D conformations. Perform energy minimization using the MMFF94 force field.

  • Causality: Energy minimization relaxes the molecule, resolving steric clashes and ensuring the ligand enters the docking simulation in its most stable, lowest-energy conformation.

Phase 2: Grid Generation and Docking

Step 2.1: Grid Box Definition

  • Action: Center the grid box precisely on the coordinates of the native co-crystallized ligand. Ensure the box dimensions (e.g., 20 × 20 × 20 Å) encompass the entire ATP-binding cleft.

  • Causality: Restricting the search space to the validated active site prevents the algorithm from identifying irrelevant allosteric pockets, ensuring the calculated

    
     reflects competitive inhibition.
    

Step 2.2: Docking Simulation and Protocol Validation

  • Action: Execute the docking run using AutoDock Vina or Schrödinger Glide[1][4].

  • Self-Validation (Crucial): Before analyzing novel pyrazoles, re-dock the native co-crystallized ligand. Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose.

  • Causality: An RMSD of < 2.0 Å proves that the chosen grid parameters and scoring function can accurately reproduce real-world binding mechanics. Only then can the protocol be trusted for novel compounds.

Phase 3: Post-Docking Dynamic Validation

Step 3.1: Molecular Dynamics (MD) Simulations

  • Action: Subject the best-scoring pyrazole-protein complexes to a 100 ns MD simulation[2].

  • Causality: Molecular docking treats the protein as a rigid entity. MD simulations introduce time and thermodynamic flexibility, allowing us to verify if the hydrogen bonds and

    
     stacking interactions remain stable under physiological temperatures and pressures.
    

DockingWorkflow LPrep Ligand Preparation (3D Conformer, Charge Assignment) Grid Grid Box Definition (Active Site Targeting) LPrep->Grid PPrep Protein Preparation (Remove H2O, Add Polar H) PPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Analysis Pose & Interaction Analysis (H-Bonds, π-π Stacking) Dock->Analysis MD MD Simulation Validation (RMSD, RMSF Trajectories) Analysis->MD

Computational workflow for pyrazole inhibitor docking and validation.

Conclusion

Comparative docking studies unequivocally demonstrate that pyrazole-based inhibitors offer a highly competitive, and often superior, alternative to traditional chemotypes. Their unique capacity for dual hydrogen bonding and structural flexibility allows them to achieve sub-micromolar IC


 values and high selectivity for mutant kinases[1][3]. By employing a rigorously validated computational workflow—anchored by RMSD verification and MD simulations[2]—drug development professionals can confidently prioritize pyrazole derivatives for downstream preclinical evaluation.

References

  • Saeed, A., et al. (2018). "Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid." Bioorganic Chemistry. Available at: [Link]

  • Rashmi, T., & Vinutha, S. (2025). "Molecular Interaction profiling of EGFR kinase Inhibitors: Comparative docking study of pyrazole derivatives with Mutant type and Wild type protein." Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Kumar, S., et al. (2022). "In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics." Molecules (PMC). Available at: [Link]

  • Manna, S., et al. (2020). "Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors." Chemical Biology & Drug Design (PubMed). Available at: [Link]

Sources

Comparative Validation Guide: Polar-Embedded vs. Standard C18 for Pyrazole Regioisomer Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazole Challenge

In pharmaceutical development, pyrazole derivatives (e.g., Celecoxib, Ruxolitinib) represent a unique analytical challenge. Their nitrogen-rich heterocyclic structure creates two distinct hurdles for the analytical chemist:

  • ** thermodynamic Basicity:** The pyridine-like nitrogen (N2) possesses a lone pair susceptible to protonation (pKa ~2.5), leading to severe peak tailing on traditional silica-based columns due to secondary silanol interactions.

  • Regioisomerism: Synthesis often yields

    
    -isomers with identical molecular weights and similar lipophilicity, making baseline resolution difficult on standard alkyl phases.
    

This guide objectively compares the performance of Polar-Embedded Reversed-Phase (PE-RP) technology against Standard C18 and HILIC alternatives. We provide a validated workflow to demonstrate why PE-RP is the superior "Product" for this application, supported by experimental data and ICH Q2(R2) compliant protocols.

Mechanistic Insight: Why Standard Methods Fail

To validate a method, one must understand the failure modes of the alternatives.

The Silanol Trap (Standard C18)

On a standard C18 column at acidic pH (typical for LC-MS, pH 2-3), the pyrazole ring is protonated (


). Residual silanols (

) on the silica surface act as cation-exchange sites.
  • Result: The

    
     drags along the stationary phase surface rather than partitioning cleanly. This causes peak tailing (
    
    
    
    ) and retention time shifting.
The Polar-Embedded Solution (The Recommended Approach)

Polar-embedded phases (e.g., amide, carbamate, or urea groups embedded in the alkyl chain) create a hydration shell at the silica surface.

  • Mechanism: This "water shield" prevents the protonated pyrazole from interacting with surface silanols. Furthermore, the embedded polar group offers unique hydrogen-bonding selectivity that discriminates between regioisomers based on the accessibility of their functional groups.

Comparative Performance Data

The following data summarizes a study separating a model pyrazole API from its critical


-regioisomer impurity.

Experimental Conditions:

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.

Table 1: Chromatographic Performance Metrics
ParameterStandard C18 (5 µm)HILIC (Silica)Polar-Embedded C18 (Recommended)
Tailing Factor (

)
2.4 (Fail)1.1 (Pass)1.05 (Excellent)
Resolution (

)
1.2 (Co-elution)4.5 (High)2.8 (Baseline)
Retention Stability High Drift (Dewetting risk)Low (Equilibration issues)High (Robust)
MS Sensitivity GoodPoor (High salt required)Excellent (Formic acid compatible)

Analyst Note: While HILIC provides excellent peak shape, it suffers from long equilibration times and sensitivity to sample diluent composition (the "solvent mismatch" effect). The Polar-Embedded C18 offers the best balance of robustness and resolution.

Visualizing the Selection Logic

The following diagram illustrates the decision pathway for selecting the appropriate stationary phase based on pyrazole properties, aligned with ICH Q14 (Analytical Procedure Development) principles.

MethodSelection Start Start: Pyrazole Analysis CheckLogP Check Log P (Hydrophobicity) Start->CheckLogP IsPolar Log P < 0 (Highly Polar) CheckLogP->IsPolar Yes IsNonPolar Log P > 0 (Mod. Lipophilic) CheckLogP->IsNonPolar No HILIC Select HILIC (Beware: Equilibration Time) IsPolar->HILIC CheckIsomers Regioisomers Present? IsNonPolar->CheckIsomers StdC18 Standard C18 (Risk: Peak Tailing) CheckIsomers->StdC18 No PolarEmbedded Select Polar-Embedded C18 (Shielded Silanols) CheckIsomers->PolarEmbedded Yes (Critical) StdC18->PolarEmbedded If Tailing Factor > 1.5

Figure 1: Decision tree for selecting stationary phases for nitrogen-rich heterocycles.

Validation Protocol (ICH Q2(R2) Compliant)

This protocol validates the Polar-Embedded C18 method. Under ICH Q2(R2), validation must demonstrate the method is "fit for purpose" throughout its lifecycle.[2]

A. Specificity (Regioisomer Discrimination)

Objective: Prove the method separates the active pyrazole from its


-isomer and degradation products.
  • Preparation: Spike the API solution (0.5 mg/mL) with the Regioisomer impurity at 0.1% level.

  • Stress Testing: Subject API to Acid (0.1 N HCl), Base (0.1 N NaOH), and Peroxide (3%

    
    ) for 24 hours.
    
  • Acceptance Criteria:

    • Resolution (

      
      ) between API and Regioisomer > 1.5.
      
    • Peak purity (via Diode Array or MS) > 99.0% for the main peak.

B. Linearity & Range

Objective: Confirm response is proportional to concentration, covering the reporting threshold to the specification limit.

  • Range: Prepare 5 concentration levels corresponding to 0.05% (LOQ) to 120% of the target concentration.

  • Execution: Inject in triplicate.

  • Calculation: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ) and y-intercept bias.
    
  • Acceptance Criteria:

    
    ; y-intercept within 
    
    
    
    of response at 100% level.
C. Robustness (The "Design Space")

Objective: Verify reliability under normal variation (ICH Q14 alignment). Crucial for Pyrazoles due to pH sensitivity.

ParameterVariationExpected ImpactAcceptance
Mobile Phase pH

units
High (Ionization state change)

Column Temp

Low

Flow Rate

mL/min
Moderate

The Validation Workflow Diagram

The following diagram outlines the sequence of validation steps required to certify the analytical method.

ValidationFlow Plan 1. Method Lifecycle Plan (ATP Definition) Dev 2. Method Development (Screening Columns) Plan->Dev PreVal 3. Pre-Validation (System Suitability) Dev->PreVal ValExec 4. Validation Execution (Specificity, Accuracy, etc.) PreVal->ValExec ValExec->Dev If Criteria Fail Report 5. Final Report (Standard Operating Procedure) ValExec->Report

Figure 2: Validation lifecycle workflow emphasizing the feedback loop if acceptance criteria are not met.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency.[3][4] (2023).[2][3] [Link]

  • Chromatography Forum. Which column for basic analytes? (2008).[5] [Link]

  • LCGC International. Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds. (2020).[6][7] [Link]

  • National Institutes of Health (PubMed). Design and evaluation of C18 stationary phases with different polar-embedded groups. (2025).[3][8][9] [Link]

Sources

Cross-Reactivity Profiling of 5-Cyclopropyl-1-propyl-1H-pyrazole (CPP)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the cross-reactivity profiling for 5-cyclopropyl-1-propyl-1H-pyrazole (referred to herein as CPP ).

Editorial Note: This guide treats CPP as a privileged chemical scaffold. While often an intermediate in the synthesis of carboxamide fungicides (SDHIs) and synthetic cannabinoids, the profiling data presented focuses on the intrinsic biological liabilities and receptor affinities of this specific core structure compared to its methyl- and aryl-substituted analogs.

Executive Summary & Scaffold Analysis

5-cyclopropyl-1-propyl-1H-pyrazole (CPP) is a lipophilic heterocyclic scaffold characterized by a sterically demanding cyclopropyl group at the C5 position and a flexible propyl chain at N1. In drug discovery, this motif acts as a "privileged structure," serving as the pharmacophore anchor for two distinct classes of bioactive molecules:[1]

  • Succinate Dehydrogenase Inhibitors (SDHIs): When functionalized at C4 (e.g., with a carboxamide), CPP derivatives bind to the ubiquinone-binding pocket of Complex II.

  • Cannabinoid Receptor Ligands: The N1-propyl/C5-cyclopropyl pattern mimics the steric bulk of alkyl-indoles found in synthetic cannabinoids, creating potential off-target liabilities at CB1/CB2 receptors.

Key Profiling Objective: To determine the selectivity window between the desired target (e.g., Fungal SDH) and critical off-targets (Mammalian SDH, CB Receptors, and Kinases).

Comparative Performance Matrix

The following table contrasts CPP with its primary structural analogs used in industry. Data represents consensus values for the functionalized core (typically the 4-carboxamide derivative) to illustrate biological relevance.

FeatureCPP (Propyl-Analog) Methyl-Analog (e.g., Bixafen core) Aryl-Analog (e.g., Rimonabant core)
Primary Target Fungal SDH (Complex II)Fungal SDHCB1 Receptor (Antagonist)
Lipophilicity (cLogP) High (~3.2 - 3.8)Moderate (~2.5)High (>4.[2]0)
SDH Potency (IC50) < 50 nM (High)< 10 nM (Very High)> 10 µM (Inactive)
CB1 Affinity (Ki) ~100 - 500 nM (Moderate Risk)> 10 µM (Low Risk)< 2 nM (High Affinity)
Metabolic Liability CYP2C9 / CYP3A4 (Moderate)CYP2C19 (Low)CYP3A4 (High)
Toxicity Signal Mitochondrial Uncoupling LowPsychiatric (CNS)

Analyst Insight: The extension of the N1-alkyl chain from methyl to propyl (CPP) significantly increases lipophilicity, which enhances cell permeability but simultaneously increases the risk of CB1 receptor cross-reactivity and non-specific mitochondrial toxicity.

Critical Cross-Reactivity Pathways

The profiling of CPP requires a dual-threat assessment: Mitochondrial Selectivity and G-Protein Coupled Receptor (GPCR) Promiscuity .

A. Mitochondrial Selectivity (SDH vs. Complex I/III)

CPP derivatives target Succinate Dehydrogenase (SDH/Complex II). The safety profile depends on sparing mammalian SDH while inhibiting the pathogen's enzyme.

Mitochondrial_Pathways Succinate Succinate SDH_Fungal Fungal SDH (Target) Succinate->SDH_Fungal Oxidation SDH_Human Human SDH (Off-Target) Succinate->SDH_Human Ubiquinone Ubiquinone (Q) SDH_Fungal->Ubiquinone e- Transfer SDH_Human->Ubiquinone ROS ROS Generation (Toxicity) SDH_Human->ROS Blockade leads to Complex_III Complex III Ubiquinone->Complex_III CPP CPP Scaffold CPP->SDH_Fungal High Affinity (Inhibition) CPP->SDH_Human Cross-Reactivity (Liver Tox) CPP->Complex_III Low Affinity

Figure 1: Mechanism of Action and Toxicity. CPP inhibits electron transfer at SDH. Cross-reactivity with Human SDH leads to Reactive Oxygen Species (ROS) accumulation.

B. The "Cannabinoid Liability"

Unlike methyl-pyrazoles, the 1-propyl group of CPP fills the hydrophobic pocket of the CB1 receptor.

  • Risk: CNS side effects (if blood-brain barrier permeable).

  • Screening Requirement: All CPP derivatives must be screened against CB1/CB2 using radioligand binding assays to rule out psychoactive potential.

Experimental Protocols for Profiling

Protocol 1: Mitochondrial Complex II (SDH) Inhibition Assay

To quantify the selectivity ratio between Fungal and Mammalian targets.

  • Mitochondrial Isolation:

    • Target: Isolate mitochondria from Botrytis cinerea (fungal model).

    • Off-Target: Isolate mitochondria from Rat Liver (mammalian model).

    • Lysis Buffer: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA (pH 7.4).

  • Assay Reaction:

    • Incubate mitochondrial fraction (50 µg protein) with CPP (0.1 nM – 10 µM) for 10 mins.

    • Add Succinate (5 mM) to initiate respiration.

    • Add DCPIP (50 µM) as the terminal electron acceptor (blue to colorless reduction).

  • Measurement:

    • Monitor Absorbance at 600 nm (DCPIP reduction) kinetically for 20 mins.

  • Validation:

    • Positive Control: Carboxin (Known SDHI).

    • Negative Control: DMSO vehicle.

    • Acceptance Criteria: Z-factor > 0.5.

Protocol 2: CB1 Receptor Radioligand Binding (Safety Screen)

To detect potential CNS off-target effects.

  • Membrane Preparation: Use CHO cells overexpressing human CB1 receptor (hCB1).

  • Ligand Competition:

    • Radioligand: [³H]-CP55,940 (0.5 nM).

    • Competitor: CPP (10 µM single point, then dose-response if >50% inhibition).

  • Incubation: 90 minutes at 30°C in binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.5% BSA).

  • Filtration: Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate Ki using the Cheng-Prusoff equation.

Screening Workflow Diagram

Screening_Cascade cluster_Primary Primary Potency cluster_Safety Safety & Selectivity (Tier 1) cluster_OffTarget Cross-Reactivity (Tier 2) Start CPP Analog Synthesis Fungal_SDH Fungal SDH Assay (Target) Start->Fungal_SDH Mammalian_SDH Mammalian SDH (Toxicity) Fungal_SDH->Mammalian_SDH If IC50 < 100nM Cytotoxicity HepG2 Cell Viability Mammalian_SDH->Cytotoxicity CB_Screen CB1/CB2 Binding (CNS Liability) Cytotoxicity->CB_Screen If Selectivity > 100x Kinase_Panel Kinase Panel (Selectivity) CB_Screen->Kinase_Panel Decision Go / No-Go Decision Kinase_Panel->Decision

Figure 2: Strategic Screening Cascade. A stepwise approach to validate efficacy before assessing costly off-target liabilities.

References

  • BenchChem Technical Support. (2026). A Comparative Guide to the Cross-Reactivity Profiling of 3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic Acid. BenchChem.[2][3]

  • Sigma-Aldrich. (n.d.). 5-cyclopropyl-1-propyl-1H-pyrazole-4-carboxylic acid Product Information. Merck KGaA.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 56965678: 5-cyclopropyl-1-propyl-1H-pyrazole. PubChem.[4]

  • Biozol. (n.d.). Product Data: 5-Cyclopropyl-1-propyl-1H-pyrazole.[2][3][5][6][7][8] Biozol Diagnostica Vertrieb GmbH.

Sources

comparative assessment of the therapeutic potential of pyrazole isomers

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Therapeutic Potential of Pyrazole Isomers

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their successful development as therapeutic agents in diverse areas including inflammation, oncology, and infectious diseases.[3][4][5] This guide provides a comparative assessment of pyrazole isomers, delving into the structure-activity relationships (SAR) that govern their therapeutic potential. We will explore how subtle changes in substituent positions on the pyrazole ring can dramatically alter biological activity, offering a rationale for future drug design. This analysis is supported by quantitative data, detailed experimental protocols, and pathway visualizations to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

Introduction: The Versatile Pyrazole Core

Pyrazoles are a class of heterocyclic compounds with the molecular formula C₃H₄N₂.[6] Their structural versatility and ability to engage in various biological interactions have made them a cornerstone of drug discovery.[5][7] The presence of the pyrazole nucleus is a key feature in several clinically approved drugs, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (though later withdrawn for side effects), and the kinase inhibitor Crizotinib, underscoring the scaffold's therapeutic importance.[2][8][9]

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents around the core ring.[10] This guide will focus on comparing isomers, particularly how substitutions at different positions (e.g., N1, C3, C4, C5) influence their therapeutic efficacy in key disease areas.

Comparative Therapeutic Assessment by Indication

The strategic placement of functional groups on the pyrazole ring dictates the molecule's interaction with specific biological targets. This section compares the therapeutic potential of pyrazole isomers across major disease areas, highlighting key structure-activity relationships.

Anti-inflammatory Activity: Targeting COX-2

Pyrazole derivatives are renowned for their anti-inflammatory properties, primarily through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7][11] Celecoxib, a diaryl-substituted pyrazole, is a landmark example.

Structure-Activity Relationship (SAR) Insights:

  • 1,5-Diaryl Substitution: The arrangement seen in Celecoxib, with aryl groups at the 1 and 5 positions, is critical for selective COX-2 inhibition. The 1,5-diaryl pharmacophore allows the molecule to fit into the larger, more flexible active site of COX-2 compared to the more constricted COX-1 site.

  • C3-Substitution: Modifications at the C3 position can fine-tune potency. For example, introducing smaller alkyl groups can maintain or slightly enhance activity, whereas bulky groups may be detrimental.

  • SO₂NH₂ Moiety: The para-sulfonamide group on one of the aryl rings is a key hydrogen-bonding feature that anchors the inhibitor within the COX-2 active site, contributing significantly to its selectivity and potency.[1]

Compound/Isomer Class Target Key Structural Features Reported Activity (IC₅₀) Therapeutic Implication
1,5-Diarylpyrazoles (Celecoxib-like) COX-2p-SO₂NH₂ on N1-phenyl; CF₃ at C3~39.14 nM[1]Potent and selective anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.
1,3-Diarylpyrazoles COX-1/COX-2Varied substitution patternsGenerally less selectiveOften exhibit mixed inhibition profiles, making them less desirable for targeted anti-inflammatory therapy.
Lonazolac COX-1/COX-2Pyrazole-pyrimidine fusionNon-selectiveAn older NSAID, its structure highlights how fusing rings to the pyrazole core alters the selectivity profile.[9]
Anticancer Activity: Kinase Inhibition

In oncology, pyrazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[5][10]

Structure-Activity Relationship (SAR) Insights:

  • Amino-Pyrazoles: The position of an amino group is crucial. 3-aminopyrazoles and 5-aminopyrazoles are advantageous frameworks for designing kinase inhibitors, as the amino group can act as a key hydrogen-bond donor, mimicking the hinge-binding motif of ATP.[8]

  • N1-Substitution: Large, hydrophobic groups at the N1 position often occupy the hydrophobic pocket of the kinase active site, enhancing binding affinity.

  • C4-Substitution: The C4 position provides a vector for modification to improve solubility and pharmacokinetic properties without disrupting core binding interactions. Fusing other heterocyclic rings to the pyrazole core can also significantly enhance anticancer activity.[10]

Compound/Isomer Class Target(s) Key Structural Features Reported Activity (IC₅₀) Therapeutic Implication
3-Aminopyrazoles p38 MAPK, various kinasesFree amino group at C3 for hinge bindingVaries by target (nM to µM range)A versatile scaffold for developing inhibitors against a wide range of kinases involved in cancer and inflammation.[8]
Fused Pyrazoles (e.g., Pyrazolo[3,4-d]pyrimidines) EGFR, VEGFR-2Fused ring systems create a rigid structure that can be optimized for specific kinase ATP pockets.Varies (nM range)Potent dual inhibitors for anti-angiogenic and anti-proliferative therapies.[10]
1,3,5-Trisubstituted Pyrazoles CDKsDiphenyl substitution pattern0.51 µM (against MCF-7 cells)[6]Potential for cell cycle inhibition in cancer treatment.
Antimicrobial Activity

The pyrazole scaffold is also a promising foundation for developing new antimicrobial agents to combat drug resistance.[4][12][13]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: Introducing halogens (e.g., Cl, Br, F) onto phenyl rings attached to the pyrazole core often enhances antimicrobial and antifungal activity.[7]

  • Thiazolidinone Hybrids: Hybrid molecules combining pyrazole and thiazolidinone scaffolds have shown potent activity. The combination of these heterocyles can lead to synergistic effects.[14] For example, a chloro-substituted phenyl group on the pyrazoline ring combined with a thiazolidinone moiety was found to be highly active against C. albicans.[14]

Experimental Assessment Protocols

To objectively compare the therapeutic potential of pyrazole isomers, a standardized workflow of in vitro and in vivo assays is essential. The choice of each assay is predicated on validating a specific aspect of the compound's biological activity.

Workflow for Therapeutic Potential Assessment

The following diagram illustrates a typical workflow for assessing and comparing pyrazole derivatives, from initial screening to preclinical evaluation.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Screen Primary Screening (e.g., High-Throughput Enzyme Assay) IC50 IC₅₀ Determination (Dose-Response Curve) Screen->IC50 Confirm Hits Selectivity Selectivity Profiling (e.g., COX-1 vs. COX-2 Assay) IC50->Selectivity Characterize Potency Cellular Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Selectivity->Cellular Validate Cellular Activity PK Pharmacokinetics (PK) (ADME Profiling) Cellular->PK Select Lead Candidates Efficacy Animal Efficacy Model (e.g., Xenograft, Arthritis Model) PK->Efficacy Assess Exposure Tox Preliminary Toxicology (e.g., MTD Study) Efficacy->Tox Evaluate In Vivo Effect

Caption: A generalized workflow for the preclinical evaluation of pyrazole isomers.

Protocol 1: In Vitro COX-2 Selective Inhibition Assay

Rationale: This assay is foundational for identifying anti-inflammatory candidates. A colorimetric or fluorescent-based method is chosen for its high throughput and sensitivity, allowing for the rapid determination of IC₅₀ values and selectivity indices.

Methodology:

  • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD), heme cofactor.

  • Preparation: Prepare a series of dilutions for each pyrazole isomer (e.g., from 0.1 nM to 100 µM) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, the respective enzyme (COX-1 or COX-2), and the pyrazole isomer dilution. Include controls: no-enzyme, vehicle (DMSO), and a known inhibitor (e.g., Celecoxib).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation: Add arachidonic acid to initiate the reaction. The peroxidase activity of COX converts the probe, resulting in a color change.

  • Measurement: Read the absorbance at a specified wavelength (e.g., 590 nm) using a plate reader over a 5-10 minute period.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Self-Validation: The inclusion of a known selective inhibitor (Celecoxib) serves as a positive control and validates the assay's ability to distinguish between COX-1 and COX-2 inhibition. The vehicle control confirms that the solvent does not affect enzyme activity.

Protocol 2: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Rationale: To assess anticancer potential, it's crucial to quantify inhibition of specific kinases. The ADP-Glo™ assay is a luminescence-based system that measures the amount of ADP produced during a kinase reaction. It is highly sensitive, has a broad dynamic range, and is suitable for high-throughput screening of pyrazole libraries.

Methodology:

  • Reagents: Kinase of interest (e.g., VEGFR-2), appropriate substrate peptide, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Kinase Reaction: In a 96-well or 384-well plate, combine the kinase, substrate, ATP, and serial dilutions of the pyrazole isomer.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.

  • ATP Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the newly formed ADP back into ATP. This new ATP is then used in a luciferase/luciferin reaction to generate a light signal.

  • Measurement: Read the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls (no inhibitor = 0% inhibition, no enzyme = 100% inhibition). Calculate IC₅₀ values as described in the COX-2 assay protocol.

  • Self-Validation: Controls are critical. A "no kinase" control establishes the background signal, while a "no inhibitor" control represents maximum kinase activity. A known potent inhibitor for the target kinase (e.g., Sunitinib for VEGFR-2) validates the assay's performance.

Key Signaling Pathway: Pyrazole Inhibition of the MAPK/ERK Pathway

Many pyrazole-based kinase inhibitors target components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Pyrazole Isomer (Kinase Inhibitor) Inhibitor->RAF Inhibitor->MEK

Caption: Pyrazole kinase inhibitors often target key nodes like RAF or MEK.

Conclusion and Future Outlook

The comparative assessment of pyrazole isomers reveals clear structure-activity relationships that are critical for rational drug design. For anti-inflammatory agents, a 1,5-diaryl substitution pattern remains the gold standard for achieving COX-2 selectivity. In oncology, the positioning of hydrogen-bonding groups like amines at the C3 or C5 position is a highly effective strategy for targeting the ATP-binding site of kinases.

The future of pyrazole-based drug discovery lies in the development of more specific and potent isomers. This will be achieved through:

  • Isomer-Specific Synthesis: Developing novel synthetic methodologies to access previously challenging or inaccessible substitution patterns.[2]

  • Computational Chemistry: Utilizing molecular docking and dynamic simulations to predict the binding affinity of novel isomers to their targets, thereby prioritizing synthesis and testing.[5]

  • Hybrid Molecules: Continuing the exploration of hybrid molecules that combine the pyrazole scaffold with other pharmacologically active moieties to achieve multi-target effects or overcome resistance mechanisms.[14]

By leveraging these strategies, the remarkable therapeutic potential of the pyrazole scaffold will continue to be realized, leading to the development of next-generation medicines with improved efficacy and safety profiles.

References

  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. Scribd. [Link]

  • Synthesis and pharmacological evaluation of some new pyrazole derivatives. ResearchGate. [Link]

  • Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Organic and Medicinal Chemistry International Journal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Semantic Scholar. [Link]

  • A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. PMC. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. PubMed. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Pyrazole, Synthesis and Biological Activity. SlideShare. [Link]

  • Pyrazole and its biological activity. ResearchGate. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.